Depogen
Description
Properties
CAS No. |
61954-97-0 |
|---|---|
Molecular Formula |
C33H41N5O8 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15) |
InChI Key |
OUKQYSCCWVCDKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Synonyms |
6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination drotavarine-theophylline-7-acetate drotaverine, acephyllinate drug combination |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Medroxyprogesterone Acetate's Pharmacological Action
Medroxyprogesterone acetate (MPA) is a synthetic progestin, a derivative of progesterone, with a well-established role in various therapeutic areas, including contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2] Its primary mechanism of action involves mimicking the effects of natural progesterone by binding to and activating the progesterone receptor (PR).[2] However, its pharmacological profile is complex, extending to interactions with other steroid hormone receptors, notably the androgen receptor (AR) and the glucocorticoid receptor (GR), which contribute to its diverse physiological effects and side-effect profile.[1][3][4]
Upon binding to these nuclear receptors, MPA induces conformational changes that lead to the recruitment of co-activators or co-repressors and subsequent binding to specific hormone response elements on DNA.[2] This modulation of gene transcription alters protein synthesis, culminating in the desired therapeutic effects, such as the inhibition of ovulation for contraception or the antiproliferative effects observed in certain cancer cells.[2][5]
Progesterone Receptor (PR) Agonism: The Primary Mechanism
The principal therapeutic effects of MPA are mediated through its potent agonistic activity at the progesterone receptor. By activating PR, MPA influences a multitude of downstream signaling pathways, leading to:
-
Inhibition of Gonadotropin Secretion: MPA suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This action prevents follicular maturation and ovulation, forming the basis of its contraceptive efficacy.[2]
-
Endometrial Changes: MPA induces a secretory transformation of the endometrium, making it unreceptive to implantation. It also increases the viscosity of cervical mucus, creating a barrier to sperm penetration.[2]
-
Gene Expression Regulation: In myometrial tissues, MPA has been shown to down-regulate the expression of genes associated with inflammation and uterine contractility, such as Interleukin-11 (IL-11) and Interleukin-24 (IL-24).[6][7]
Off-Target Receptor Interactions: Androgenic and Glucocorticoid Effects
Beyond its primary progestogenic activity, MPA exhibits significant binding and functional activity at both the androgen and glucocorticoid receptors.
-
Androgen Receptor (AR) Agonism: MPA can bind to the AR and elicit androgenic responses.[8][9] This interaction is responsible for some of the androgenic side effects observed with MPA therapy. In certain contexts, such as in estrogen and progesterone receptor-negative breast cancer cells, MPA's antiproliferative effects are mediated through the AR.[10]
-
Glucocorticoid Receptor (GR) Agonism: MPA is also a potent agonist of the GR.[3][11][12] This glucocorticoid activity can lead to side effects such as fluid retention and changes in glucose metabolism. The GR-mediated actions of MPA also contribute to its anti-inflammatory and immunosuppressive properties.[4] Competitive binding assays have revealed that MPA has a higher relative binding affinity for the human GR than progesterone.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinities of Medroxyprogesterone Acetate to its primary and off-target receptors, as well as its effects on gene expression.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Cell/Tissue System | Reference |
| Medroxyprogesterone Acetate | Progesterone Receptor | ~2 nM (Ka) | Human Breast Cancer | [8] |
| Medroxyprogesterone Acetate | Androgen Receptor | 2.1 nM (Kd) | Human Breast Cancer | [9] |
| Medroxyprogesterone Acetate | Glucocorticoid Receptor | 10.8 nM (Ki) | Human | [3] |
| Dexamethasone (Reference) | Glucocorticoid Receptor | 4.2 nM (Kd) | Human | [3] |
| Gene | Regulation by MPA | Fold Change | Cell/Tissue System | Reference |
| IL-11 | Down-regulated | 4.3-fold | Human Myometrial Explants | [6][7] |
| IL-24 | Down-regulated | 2.2-fold | Human Myometrial Explants | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of Medroxyprogesterone Acetate and the workflows of common experimental protocols used to investigate its mechanism of action.
Caption: Medroxyprogesterone Acetate Signaling Pathways.
References
- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Depogen (Progestin) Signaling Pathways in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic progestins, such as medroxyprogesterone acetate (MPA), are widely used in hormone replacement therapy and contraception. However, their role in breast cancer development and progression remains a critical area of investigation. This technical guide elucidates the core signaling pathways modulated by progestins, using MPA as a representative compound, in breast cancer cells. Understanding these intricate molecular mechanisms is paramount for the development of targeted therapies and prognostic biomarkers. This document provides a comprehensive overview of both genomic and non-genomic progestin signaling, detailed experimental protocols for their investigation, and quantitative data to support further research.
Core Signaling Pathways
Progestins exert their effects on breast cancer cells through two primary modes of action: the classical genomic pathway mediated by the nuclear progesterone receptor (PR), and a rapid, non-genomic pathway that originates in the cytoplasm.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene transcription by the progesterone receptor, a ligand-activated transcription factor. Upon binding to a progestin like MPA, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
This genomic signaling is responsible for many of the long-term effects of progestins on cell fate, including proliferation, differentiation, and apoptosis. The expression of key regulatory genes is altered, leading to significant changes in cellular behavior.
Non-Genomic Signaling Pathways
In addition to its genomic functions, PR can also initiate rapid signaling cascades from the cytoplasm. This non-genomic signaling is characterized by its speed, occurring within minutes of progestin exposure, and its independence from gene transcription and protein synthesis. These rapid events are often initiated by a subpopulation of PR localized at the cell membrane or in the cytoplasm.
Two major non-genomic pathways activated by progestins in breast cancer cells are the MAPK/ERK pathway and the STAT3 pathway.
Progestins can rapidly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This is often initiated through the activation of the Src tyrosine kinase. Activated Src can then trigger a cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate and activate transcription factors, or it can phosphorylate cytoplasmic targets, thereby influencing a wide range of cellular processes, including proliferation and survival. There is evidence of cross-talk where the progesterone receptor B (PRB) isoform associates with the estrogen receptor (ER), which in turn activates the Src/p21ras/Erk pathway[1][2].
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical mediator of non-genomic progestin signaling. Progestins have been shown to induce the rapid tyrosine phosphorylation of STAT3.[3] This activation can be mediated by Janus kinases (JAKs) and Src kinases.[3] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA elements to regulate the transcription of genes involved in cell survival and proliferation, such as members of the Bcl-2 family.[4] Progestins can induce the phosphorylation of STAT3 on both tyrosine 705 and serine 727 residues, with the latter being mediated by the c-Src/p42/p44 MAPK pathway.[5]
Data Presentation
Table 1: Progestin-Regulated Gene Expression in T47D Breast Cancer Cells
| Gene | Regulation by R5020 (10 nM for 6h) | Fold Change (approx.) | Function |
| Upregulated Genes | |||
| ELF5 | Up | 18 | Transcription factor, involved in mammary gland development |
| INHBB | Up | >10 | Subunit of inhibin and activin, involved in cell growth and differentiation |
| STAT5A | Up | 2-3 | Signal transducer and activator of transcription 5A |
| PGR | Up | 2-3 | Progesterone Receptor |
| Downregulated Genes | |||
| PLZF | Down | >10 | Promyelocytic leukemia zinc finger, tumor suppressor |
| IEX-1 | Down | >5 | Immediate early response 3, involved in apoptosis |
Data compiled from multiple sources, including references[3][6][7]. Fold changes are approximate and can vary based on experimental conditions.
Table 2: IC50 Values of Medroxyprogesterone Acetate (MPA) in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | MPA IC50 (approx.) |
| T-47D | Positive | Positive | 0.04 nM (inhibition) |
| MCF-7 | Positive | Positive | 8 µg/ml (cytotoxicity) |
| ZR-75-1 | Positive | Positive | >100 nM (inhibition) |
| MFM-223 | Negative | Negative | 10 nM (inhibition, via Androgen Receptor) |
IC50 values can vary significantly depending on the endpoint measured (e.g., inhibition of proliferation vs. cytotoxicity) and the duration of treatment. Data compiled from references[8][9][10].
Table 3: Quantitative Effects of Progestins on Key Signaling Proteins
| Protein | Treatment | Cell Line | Fold Change in Phosphorylation/Expression |
| p-STAT3 (Ser727) | 10 nM MPA (10-15 min) | T-47D | Significant increase in nuclear localization |
| p-ERK1/2 | 1 µM Morphine (5 min, as an example of MAPK activation) | HEK-MOR | ~3-4 fold increase |
| Bcl-xL | Progestin | T47D | Upregulation |
| Bcl-2 | Progestin | T47D | Downregulation |
Quantitative data on protein phosphorylation can be highly dynamic and dependent on the specific time point and experimental conditions. Data compiled from references[1].
Mandatory Visualization
Caption: Overview of this compound (progestin) signaling in breast cancer cells.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Western Blot Analysis of Phosphorylated ERK (p-ERK) and STAT3 (p-STAT3)
This protocol details the detection and semi-quantitative analysis of phosphorylated ERK and STAT3 in breast cancer cell lysates following treatment with this compound (MPA).
a. Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., T47D, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Treat cells with various concentrations of MPA for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and then transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK (Thr202/Tyr204) or p-STAT3 (Tyr705 or Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein (total ERK or total STAT3) or a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) for Progesterone Receptor
This protocol outlines the procedure for identifying the genomic binding sites of the progesterone receptor in response to this compound (MPA) treatment.
a. Cell Culture and Cross-linking:
-
Grow breast cancer cells (e.g., T47D) to 80-90% confluency.
-
Treat cells with MPA or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
b. Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS, scrape, and lyse to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.
c. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-progesterone receptor antibody. Include a negative control with a non-specific IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
d. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
e. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enriched DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation in response to this compound (MPA).
a. Cell Seeding and Treatment:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of MPA for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
b. MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
c. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
d. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the results to determine the dose-response curve and calculate the IC50 value.
Conclusion
The signaling pathways initiated by progestins in breast cancer cells are complex, involving both direct genomic regulation and rapid, non-genomic activation of key kinase cascades. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of breast cancer biology and for the development of more effective therapeutic strategies. This guide provides a foundational framework for researchers to investigate the multifaceted roles of progestin signaling in breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]
The Biological Function of Medroxyprogesterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medroxyprogesterone acetate (MPA) is a synthetic progestin with a well-established role in clinical medicine, primarily in contraception and hormone replacement therapy.[1][2] Its biological functions are complex, extending beyond its primary progestogenic activity to include significant interactions with other steroid hormone receptors and modulation of various intracellular signaling pathways. This technical guide provides an in-depth exploration of the core biological functions of MPA, detailing its mechanisms of action, effects on cellular processes, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action
Medroxyprogesterone acetate primarily exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[1][2] As a synthetic derivative of progesterone, MPA mimics the actions of the endogenous hormone, but with higher potency and a longer half-life.[1]
Progesterone Receptor Activation and Gene Regulation
Upon binding to the progesterone receptor in target cells, MPA induces a conformational change in the receptor.[2] This activated MPA-PR complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2] This interaction modulates the transcription of these genes, leading to either activation or repression of their expression.[2] This genomic pathway is the principal mechanism through which MPA mediates its effects on the reproductive system and other tissues.
Off-Target Receptor Interactions
A critical aspect of MPA's pharmacology is its ability to bind to and activate other steroid hormone receptors, contributing to its diverse physiological effects and side-effect profile.
-
Glucocorticoid Receptor (GR): MPA exhibits significant glucocorticoid activity by binding to the glucocorticoid receptor.[1] This interaction can lead to both transactivation and transrepression of GR-target genes, potentially contributing to metabolic side effects.[3]
-
Androgen Receptor (AR): MPA also possesses androgenic properties due to its binding to the androgen receptor.[1][4] This can result in androgenic side effects in some individuals.
Key Signaling Pathways Modulated by MPA
MPA's biological activity is not limited to direct gene regulation via steroid receptors. It also influences several key intracellular signaling pathways, often in a cell-type-specific manner.
Gonadotropin-Releasing Hormone (GnRH) and Gonadotropin Suppression
A primary contraceptive effect of MPA is its ability to suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[2][5] By binding to progesterone receptors in the hypothalamus and pituitary, MPA inhibits the pulsatile release of GnRH, which in turn suppresses the synthesis and release of LH and FSH.[5] This ultimately prevents follicular development and ovulation.[2][6]
MAPK and PI3K/Akt Signaling
In certain cell types, such as endothelial cells, MPA has been shown to differentially modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways compared to natural progesterone.[7] These pathways are crucial for cell growth, proliferation, and survival. MPA's influence on these pathways can have implications for its effects on cardiovascular health.[7]
JAK/STAT Signaling Pathway
MPA can induce the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, in breast cancer cells.[8] This activation is mediated through a non-genomic mechanism and can contribute to progestin-induced cell proliferation.[8]
Cellular and Physiological Effects
The activation of the aforementioned receptors and signaling pathways by MPA translates into a range of cellular and physiological effects.
Effects on the Female Reproductive System
-
Endometrium: MPA transforms the proliferative endometrium into a secretory state, which is unfavorable for embryo implantation.[2][9]
-
Cervical Mucus: It increases the thickness and viscosity of cervical mucus, creating a barrier that is hostile to sperm penetration.[2][6]
-
Ovulation: As previously mentioned, MPA's primary contraceptive action is the inhibition of ovulation.[2]
Effects on Cell Proliferation and Apoptosis
The impact of MPA on cell proliferation is context-dependent. In some estrogen receptor-positive breast cancer cell lines, MPA can inhibit cell growth by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[10][11] Conversely, in other contexts, it can promote proliferation, for instance, through the activation of the STAT3 pathway.[8]
Gene Expression Modulation
MPA has been shown to regulate the expression of a multitude of genes in various tissues. For example, in myometrial cells, it downregulates the expression of several pro-inflammatory genes, including those encoding for cytokines like IL-1B and IL-6.[12][13]
Quantitative Data
The following tables summarize key quantitative data related to the biological function of medroxyprogesterone acetate.
Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate
| Receptor | Relative Binding Affinity (Compared to Progesterone) | Reference |
| Progesterone Receptor (PR) | High | [14] |
| Glucocorticoid Receptor (GR) | Significant | |
| Androgen Receptor (AR) | Moderate | [4] |
Table 2: Pharmacokinetic Parameters of Depot Medroxyprogesterone Acetate (DMPA) Injection
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Approximately 3 weeks | [6] |
| Peak Plasma Concentration (Cmax) | 1 to 7 ng/mL | [6] |
| Apparent Half-life | Approximately 50 days | [6] |
| Therapeutic Concentration for Contraception | >0.1 ng/mL | [15] |
Table 3: Effects of Medroxyprogesterone Acetate on Cellular Processes
| Cell Line | Effect | Concentration for 20% Inhibition | Reference |
| T-47D (Breast Cancer) | Inhibition of proliferation, G0/G1 arrest | 0.04 nM | [10] |
| ZR-75-1 (Breast Cancer) | Inhibition of proliferation | >100 nM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of a test compound, such as MPA, for the progesterone receptor by measuring its ability to displace a fluorescently labeled progesterone analog.
Principle: A fluorescently labeled progesterone tracer binds to the progesterone receptor's ligand-binding domain (LBD), resulting in a high fluorescence polarization (FP) signal. An unlabeled competitor, like MPA, will displace the tracer, leading to a decrease in the FP signal.[12]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.01% BSA and 0.05% Tween-20), stock solutions of MPA and control compounds (progesterone, RU486) in DMSO, a working solution of the PR-LBD, and a working solution of the fluorescent tracer.[12]
-
Assay Plate Setup: In a 384-well plate, add serially diluted MPA, control compounds, or vehicle.[12]
-
Addition of PR-LBD and Tracer: Add a premix of the PR-LBD and fluorescent tracer to each well.[12]
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[12]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.[12]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of MPA required to inhibit 50% of the tracer binding.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of living cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of MPA and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which varies throughout the cell cycle.[6][16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with MPA for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[16]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase.
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to detect and quantify the phosphorylation of specific proteins, such as STAT3.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with MPA for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a method like the BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[10]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.[10]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the biological function of medroxyprogesterone acetate.
Figure 1: Overview of Medroxyprogesterone Acetate Signaling Pathways.
Figure 2: Experimental Workflow for a Receptor Binding Assay.
Figure 3: Experimental Workflow for a Cell Proliferation (MTT) Assay.
Conclusion
Medroxyprogesterone acetate is a potent synthetic progestin with a multifaceted biological profile. Its primary mechanism of action involves the activation of the progesterone receptor, leading to the suppression of gonadotropins and subsequent inhibition of ovulation, which forms the basis of its contraceptive efficacy. However, its interactions with glucocorticoid and androgen receptors, as well as its modulation of key signaling pathways such as MAPK and JAK/STAT, contribute to a broader range of cellular and physiological effects. A thorough understanding of these complex mechanisms, supported by robust experimental data, is crucial for the continued development and optimized clinical application of MPA and related progestins. This guide provides a comprehensive overview for researchers and professionals in the field, summarizing the current knowledge and providing detailed methodologies for further investigation.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human cervical mucus. II. Changes in viscoelasticity during the ovulatory menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cap.objects.frb.io [cap.objects.frb.io]
- 15. Effects of sex steroids on gonadotropin (FSH and LH) regulation in coho salmon (Oncorhynchus kisutch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
An In-depth Technical Guide on the Progesterone Receptor Binding Affinity of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of medroxyprogesterone acetate (MPA) for the progesterone receptor (PR). It includes a comparative analysis with the natural ligand, progesterone, and explores MPA's binding characteristics to other steroid receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. Medroxyprogesterone acetate, a synthetic progestin, is known to bind with high affinity to the progesterone receptor. The following tables summarize the quantitative binding data for MPA and progesterone to the progesterone receptor, as well as their cross-reactivity with the androgen (AR) and glucocorticoid (GR) receptors.
Table 1: Binding Affinity for the Progesterone Receptor (PR)
| Ligand | Receptor Source | Radioligand | Binding Affinity Metric | Value (nM) | Reference |
| Medroxyprogesterone Acetate (MPA) | Canine Uterine Cytosol | [3H]ORG 2058 | Apparent Ki | ~1 | [1] |
| Progesterone | Canine Uterine Cytosol | [3H]ORG 2058 | Apparent Ki | ~10 | [1] |
| Medroxyprogesterone Acetate (MPA) | Human Breast Cancer Cells | [3H]MPA / [3H]R5020 | Ka ~ 2 nM⁻¹ | - | [2] |
| Progesterone | T47-D Breast Cancer Cells | - | - | Comparable to MPA | [3] |
Table 2: Comparative Binding Affinity for Androgen (AR) and Glucocorticoid (GR) Receptors
| Ligand | Receptor | Relative Binding Affinity (%) | Ki (nM) | Receptor Source / Cell Line | Reference |
| Medroxyprogesterone Acetate (MPA) | Androgen Receptor (AR) | 36 | 19.4 | COS-1 Cells | [4][5] |
| Progesterone | Androgen Receptor (AR) | ~3 | 36.6 | COS-1 Cells | [4][5] |
| Medroxyprogesterone Acetate (MPA) | Glucocorticoid Receptor (GR) | 58 | 10.8 | Human | [4][6] |
| Progesterone | Glucocorticoid Receptor (GR) | - | 215 | Human | [6] |
Note: Binding affinity values can vary significantly based on the experimental conditions, including the tissue or cell line used, the specific radioligand, and the assay methodology.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro competitive binding assay to assess the affinity of a test compound like MPA for the progesterone receptor.
Principle of the Competitive Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., MPA) to compete with a radiolabeled ligand (e.g., [3H]progesterone or [3H]ORG 2058) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Materials
-
Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., uteri from estrogen-primed animals) or whole cells/membranes from cell lines expressing the progesterone receptor (e.g., T47-D breast cancer cells).
-
Radioligand: A high-affinity, radiolabeled progestin such as [3H]progesterone or [3H]ORG 2058.
-
Test Compound: Medroxyprogesterone acetate (MPA) of high purity.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Separation Medium: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Detailed Methodology
-
Preparation of Receptor Source (Cytosol):
-
Homogenize the target tissue (e.g., canine uterus) in ice-cold assay buffer.
-
Perform ultracentrifugation of the homogenate to obtain the high-speed supernatant (cytosol), which contains the soluble progesterone receptors.
-
Determine the protein concentration of the cytosol preparation.
-
-
Competitive Binding Incubation:
-
Set up a series of reaction tubes.
-
To each tube, add a constant, low concentration of the radiolabeled ligand (e.g., [3H]ORG 2058).
-
Add increasing concentrations of the unlabeled test compound (MPA) or the reference compound (progesterone) to the respective tubes.
-
Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).
-
Initiate the binding reaction by adding the receptor preparation to each tube.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by adding an ice-cold suspension of dextran-coated charcoal or by rapid filtration through glass fiber filters. The charcoal adsorbs the free radioligand, while filtration traps the receptor-bound radioligand.
-
Centrifuge the tubes with charcoal to pellet the charcoal and the adsorbed free radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the supernatant (for the charcoal method) or on the filters (for the filtration method) using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
Progesterone, and its synthetic analog MPA, exert their effects primarily through the intracellular progesterone receptor, which functions as a ligand-activated transcription factor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a compound for the progesterone receptor.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of Binding Affinities
This diagram provides a conceptual representation of the relative binding affinities of medroxyprogesterone acetate and progesterone for the progesterone, androgen, and glucocorticoid receptors based on the available data.
Caption: Relative binding affinities of MPA and Progesterone.
References
- 1. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of medroxyprogesterone acetate in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Suppressive Effects of Depogen on Gonadotropin-Releasing Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depogen, the brand name for the injectable contraceptive depot medroxyprogesterone acetate (DMPA), is a synthetic progestin widely utilized for long-term birth control. Its primary mechanism of action involves the profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation. This technical guide provides an in-depth analysis of the effects of this compound on gonadotropin-releasing hormone (GnRH) secretion, consolidating quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action
This compound, containing medroxyprogesterone acetate (MPA), exerts its contraceptive effect by mimicking the luteal phase of the menstrual cycle.[1] As a potent progestin, MPA acts on the hypothalamus and pituitary gland to suppress the pulsatile secretion of GnRH.[1] This, in turn, leads to a significant reduction in the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. The suppression of the mid-cycle LH surge is a critical factor in preventing ovulation.
Quantitative Effects on Gonadotropin Secretion
The administration of this compound leads to quantifiable changes in the pulsatile release of gonadotropins. While direct measurement of GnRH in the portal blood is invasive and technically challenging in human studies, LH pulsatility serves as a reliable surrogate marker for hypothalamic GnRH pulse generator activity.
Table 1: Effect of Medroxyprogesterone Acetate (MPA) on LH Pulsatility in Women with Polycystic Ovary Syndrome (PCOS)
| Parameter | Before MPA Treatment | After MPA Treatment (10 days) | Percentage Change |
| LH Pulse Frequency (pulses/8h) | 7.8 ± 0.5 | 4.5 ± 0.4 | ↓ 42.3% |
| LH Pulse Amplitude (IU/L) | 5.2 ± 0.6 | 9.8 ± 1.2 | ↑ 88.5% |
| Mean LH (IU/L) | 12.3 ± 1.5 | 11.8 ± 1.8 | ↓ 4.1% (Not Significant) |
Data adapted from a study on women with PCOS, demonstrating the potent effect of MPA on LH pulse frequency.
Table 2: Return of Ovarian Function Following Different Doses of Depo-Provera
| Dose of Depo-Provera | Mean Time to Return of Follicular Activity (days) | Mean Time to Return of Luteal Activity (days) |
| 25 mg | 41.2 | Not specified |
| 50 mg | 59.6 | Not specified |
| 100 mg | 77.0 | >100 |
| 150 mg | 110.0 | >100 |
This table illustrates the dose-dependent duration of ovarian suppression following Depo-Provera administration.[2]
Signaling Pathways
The suppressive effects of this compound on GnRH secretion are mediated by complex signaling pathways within the hypothalamus. Progesterone receptors are expressed in key neuronal populations that regulate GnRH neurons, including kisspeptin neurons.
Caption: Signaling pathway of this compound-mediated GnRH suppression.
Experimental Protocols
Quantification of LH Pulsatility in Human Subjects
Objective: To determine the frequency and amplitude of luteinizing hormone (LH) pulses as a surrogate for GnRH secretion.
Methodology:
-
Subject Selection: Healthy, reproductive-age female volunteers with regular menstrual cycles are recruited. A baseline cycle is monitored to confirm normal ovulatory function.
-
Treatment Protocol: A single intramuscular injection of Depo-Provera (150 mg) is administered during the early follicular phase (days 1-5) of the menstrual cycle.
-
Blood Sampling: Frequent blood sampling is conducted at baseline (before treatment) and at specified intervals post-injection (e.g., 4, 8, and 12 weeks). Samples are collected every 10 minutes for a duration of 8-12 hours to capture the pulsatile nature of LH secretion.
-
Hormone Analysis: Serum LH concentrations are measured using a sensitive and specific radioimmunoassay (RIA) or immunochemiluminometric assay (ICMA).
-
Pulse Analysis: The resulting LH time-series data is analyzed using a validated pulse detection algorithm (e.g., Cluster or Detect) to identify significant LH pulses and calculate pulse frequency (pulses per hour) and amplitude (mIU/mL).
Caption: Workflow for assessing LH pulsatility after this compound.
In Vivo Electrophysiological Recording of GnRH Neuron Activity in Animal Models
Objective: To directly measure the effect of MPA on the electrical activity of GnRH neurons.
Methodology:
-
Animal Model: Transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter are used to facilitate the identification of GnRH neurons.
-
Surgical Preparation: Animals are anesthetized, and a craniotomy is performed to expose the preoptic area of the hypothalamus where GnRH neurons are located.
-
Electrophysiological Recording: Targeted patch-clamp recordings are made from identified GnRH-GFP neurons to measure their firing rate and pattern.
-
MPA Administration: A solution containing MPA is administered systemically (e.g., intraperitoneal injection) or locally via a micropipette near the recorded neuron.
-
Data Acquisition and Analysis: Changes in the firing frequency and pattern of the GnRH neuron are recorded and analyzed before, during, and after MPA application to determine its direct effects on neuronal excitability.
Conclusion
This compound (medroxyprogesterone acetate) is a potent suppressor of the hypothalamic-pituitary-gonadal axis. Its primary contraceptive efficacy stems from its ability to inhibit the pulsatile secretion of GnRH, leading to a cascade of events that ultimately prevents ovulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the intricate neuroendocrine effects of this widely used synthetic progestin. The visualization of the signaling pathways offers a clear representation of the molecular mechanisms underlying its action. This information is crucial for researchers and clinicians in the fields of reproductive endocrinology, pharmacology, and drug development.
References
An In-depth Technical Guide to the Pharmacology and Toxicology of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medroxyprogesterone acetate (MPA) is a synthetic progestin with a well-established role in contraception and hormone replacement therapy. Its pharmacological effects are primarily mediated through its interaction with steroid hormone receptors, leading to a cascade of downstream signaling events that modulate gene expression and cellular function. This technical guide provides a comprehensive overview of the pharmacology and toxicology of MPA, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. Detailed experimental protocols for key studies are provided, and complex signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions. Quantitative data are summarized in structured tables for ease of comparison and reference. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or investigating this important pharmaceutical agent.
Pharmacology
Mechanism of Action
Medroxyprogesterone acetate is a potent agonist of the progesterone receptor (PR), mimicking the effects of endogenous progesterone.[1] Its primary mechanism of action involves binding to and activating intracellular PRs, which then translocate to the nucleus and act as ligand-activated transcription factors.[2] This interaction with progesterone response elements (PREs) on target genes modulates their transcription, leading to the diverse physiological effects of MPA.[2]
Beyond its progestogenic activity, MPA also exhibits binding affinity for other steroid hormone receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR), acting as an agonist for these receptors as well.[3] This promiscuity contributes to its broader pharmacological profile and some of its side effects. MPA has negligible affinity for the estrogen receptor.
The contraceptive effects of MPA are primarily achieved through the following mechanisms:
-
Inhibition of Ovulation: MPA suppresses the secretion of gonadotropins, particularly luteinizing hormone (LH), from the pituitary gland, which in turn prevents follicular maturation and ovulation.
-
Thickening of Cervical Mucus: MPA increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.
-
Endometrial Changes: It induces changes in the endometrium, making it less receptive to implantation.
Pharmacodynamics
The pharmacodynamic effects of MPA are dose-dependent and vary based on the route of administration. Its interaction with multiple steroid receptors leads to a complex array of cellular responses.
Table 1: Receptor Binding and Functional Activity of Medroxyprogesterone Acetate
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | Progesterone Receptor (PR) | ~0.2 nM | Rat | [4] |
| Androgen Receptor (AR) | ~3.6 nM | Human | [5] | |
| Glucocorticoid Receptor (GR) | - | - | - | |
| Functional Activity (EC50) | Progesterone Receptor (PR) | ~0.01 nM | - | [4] |
| Androgen Receptor (AR) | ~1 nM | - | [4] | |
| Glucocorticoid Receptor (GR) | ~10 nM | - | [4] | |
| Inhibitory Activity (IC50) | 3α-Hydroxysteroid Dehydrogenase (rat) | 0.2 µM | Rat | [4] |
| Inhibitory Activity (Ki) | 3β-Hydroxysteroid Dehydrogenase Type II (human) | 3.0 µM | Human | [6] |
Pharmacokinetics
The pharmacokinetic profile of MPA is characterized by its slow and sustained release when administered as a depot injection, leading to its long-acting contraceptive effect.
Table 2: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (Intramuscular Administration)
| Parameter | Value | Species | Notes | Reference |
| Time to Peak Concentration (Tmax) | ~3 weeks | Human | Following a single 150 mg IM dose. | [7] |
| Peak Plasma Concentration (Cmax) | 1 to 7 ng/mL | Human | Following a single 150 mg IM dose. | [7] |
| Apparent Half-life (t1/2) | ~50 days | Human | - | [7] |
| Protein Binding | ~86% | Human | Primarily to serum albumin. | [7] |
| Metabolism | Extensive | Human | Primarily by CYP3A4 in the liver. | [7] |
| Elimination | Primarily in urine as glucuronide conjugates. | Human | - | [7] |
Signaling Pathways
MPA exerts its cellular effects through the modulation of several key signaling pathways.
Progesterone Receptor Signaling
The canonical signaling pathway for MPA involves the activation of the progesterone receptor, leading to changes in gene expression.
RANKL Signaling Pathway
MPA has been shown to influence the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway, which is crucial in both bone metabolism and mammary gland development.
MAPK/ERK and PI3K/Akt Signaling in Endothelial Cells
In endothelial cells, MPA exhibits signaling properties that differ from natural progesterone, particularly in its influence on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Toxicology
The toxicological profile of MPA has been extensively studied in various animal models and through post-marketing surveillance in humans.
Acute Toxicity
MPA exhibits low acute toxicity.
Table 3: Acute Toxicity of Medroxyprogesterone Acetate
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | > 6,400 mg/kg | [8] |
| Mouse | Oral | > 16 g/kg | [9] |
| Rat | Intraperitoneal | > 900 mg/kg | [9] |
| Rat | Subcutaneous | > 900 mg/kg | [9] |
Genotoxicity
The genotoxic potential of MPA has been evaluated in a variety of in vitro and in vivo assays with mixed results. It has been reported to be negative in the Ames test.[10] However, some studies have indicated a potential for chromosomal aberrations and positive results for unscheduled DNA synthesis in rat hepatocytes in vivo.[10][11]
Carcinogenicity
Long-term studies in animals have raised concerns about the carcinogenic potential of MPA, particularly in hormone-sensitive tissues. Studies in beagle dogs showed an increased incidence of mammary tumors.[11] In mice, MPA has been shown to accelerate the development of mammary tumors induced by a chemical carcinogen.[5]
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study of MPA in a rodent model.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats.
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Dosing: MPA is administered via oral gavage at a predetermined dose. A vehicle control group receives the vehicle alone.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of MPA are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.
In Vivo Micronucleus Assay
This protocol describes the procedure for assessing the genotoxic potential of MPA using the in vivo micronucleus test in mice.
Methodology:
-
Animal Model: Male and female Swiss albino mice.
-
Dosing: Animals are treated with MPA at three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide), typically via oral gavage or intraperitoneal injection for two consecutive days.
-
Sample Collection: Approximately 24 hours after the final dose, bone marrow is collected from the femurs.
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides.
-
Staining: Slides are stained with an appropriate dye (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.
-
Statistical Analysis: Statistical analysis is performed to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.
Conclusion
Medroxyprogesterone acetate is a synthetic progestin with a complex pharmacological and toxicological profile. Its primary mechanism of action through the progesterone receptor is well-understood, but its interactions with other steroid receptors and signaling pathways contribute significantly to its overall effects. The long-acting formulation of MPA provides an effective contraceptive option, but its potential long-term toxicities, including its carcinogenic potential, warrant careful consideration and further investigation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the multifaceted nature of this important pharmaceutical compound.
References
- 1. Pharmacokinetic Model Analysis of Supralingual, Oral and Intravenous Deliveries of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Medroxyprogesterone acetate accelerates the development and increases the incidence of mouse mammary tumors induced by dimethylbenzanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. criver.com [criver.com]
The Role of Progestins and Estrogens in Endometrial Tissue Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the effects of progestins, specifically Medroxyprogesterone Acetate (MPA), and estrogens, such as Estradiol Valerate, on endometrial tissue differentiation. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the critical signaling pathways involved in these processes.
Core Mechanisms of Hormonal Action on the Endometrium
The differentiation of endometrial tissue is a complex process primarily regulated by the interplay of estrogens and progestins. Estrogens, like estradiol valerate, stimulate the proliferation of the endometrial lining (the proliferative phase). Progestins, such as medroxyprogesterone acetate (MPA), induce differentiation of the estrogen-primed endometrium into a secretory state, preparing it for potential embryo implantation (the secretory phase). In the absence of pregnancy, withdrawal of progesterone triggers menstruation.[1][2][3]
Medroxyprogesterone Acetate (MPA) , a synthetic progestin, exerts its effects by binding to and activating progesterone receptors (PRs).[4][5] This interaction leads to a cascade of downstream events that ultimately transform the proliferative endometrium into a secretory one, which is less suitable for implantation.[5] Key actions of MPA on the endometrium include:
-
Inhibition of Gonadotropin Secretion: MPA suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn prevents follicular maturation and ovulation.[5][6]
-
Transformation of the Endometrium: It induces the differentiation of endometrial stromal cells (decidualization) and promotes the secretory transformation of endometrial epithelial cells, leading to endometrial atrophy with long-term use.[7][8]
-
Down-regulation of Steroid Receptors: MPA has been shown to down-regulate the expression of both estrogen receptors (ER) and progesterone receptors (PR) in endometrial tumors.[4]
-
Anti-proliferative Effects: MPA can decrease cell proliferation, as indicated by the reduction of proliferation markers like Ki-67.[4]
Estradiol Valerate , a synthetic estrogen, promotes the growth and proliferation of the endometrium. Its primary role in the context of endometrial differentiation is to prepare the tissue for the action of progestins by inducing the expression of progesterone receptors.[9] Adequate estrogen priming is crucial for achieving a receptive endometrium.[10]
Quantitative Data on Hormonal Effects
The following tables summarize quantitative data from various studies on the effects of MPA and Estradiol Valerate on the endometrium.
Table 1: Effects of Medroxyprogesterone Acetate (MPA) on Endometrial Cancer
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Histologic Response | Endometrioid endometrial adenocarcinoma patients | MPA | Not specified | 21-24 days | 63% had a partial histologic response. |
| Complete Response (CR) | Endometrial carcinoma patients (fertility-sparing) | MPA | 400–600 mg/day | 16-24 weeks | 71% achieved CR. |
| Recurrence after CR | Endometrial carcinoma patients (fertility-sparing) | MPA | 400–600 mg/day | Post-treatment | 52% (22 out of 42) experienced recurrence. |
| Response Rate | Advanced or recurrent endometrial carcinoma | Low-dose MPA | 200 mg/day | Not specified | Higher response rate than high-dose. |
| Response Rate | Advanced or recurrent endometrial carcinoma | High-dose MPA | 1000 mg/day | Not specified | Lower response rate than low-dose. |
Table 2: Effects of Estradiol Valerate on Endometrial Thickness
| Study Population | Treatment Group | Dosage | Measurement Timing | Mean Endometrial Thickness (mm) | Reference |
| Infertile PCOS patients | Letrozole + Estradiol Valerate | Not specified | Post-treatment | 9.70 ± 1.03 | [9] |
| Infertile PCOS patients | Letrozole alone | Not specified | Post-treatment | 7.52 ± 0.59 | [9] |
| Women in HRT cycles for IVF | Estradiol Valerate | 2 mg twice daily for 4 days, then 4 mg twice daily for 10 days | After 10 days of estrogen | 9.25 ± 0.038 | [11] |
| Normal ovulatory women | Clomiphene Citrate + Estradiol Valerate | 6 mg/day on days 10-14 | Post-treatment | 10.7 | [12] |
| Normal ovulatory women | Clomiphene Citrate + Placebo | N/A | Post-treatment | 9.04 | [12] |
Experimental Protocols
Detailed experimental protocols are often specific to the study and laboratory. However, the general methodologies employed in the cited research to assess the role of progestins and estrogens on endometrial tissue differentiation are outlined below.
Immunohistochemistry (IHC) for Steroid Receptors and Proliferation Markers
This protocol is a generalized representation based on the methodologies described in studies evaluating changes in endometrial tissue.[4]
Objective: To determine the expression levels of proteins such as estrogen receptors (ER), progesterone receptors (PR), and Ki-67 in endometrial tissue samples before and after hormone treatment.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded endometrial biopsy samples are sectioned at 4-5 µm thickness and mounted on charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for ER, PR, or Ki-67 at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.
-
Analysis: The percentage of positively stained cells and the intensity of staining are evaluated by a pathologist under a light microscope.
Transvaginal Ultrasonography for Endometrial Thickness
This is a standard clinical procedure used in studies to assess the physical response of the endometrium to hormonal stimulation.[10][12]
Objective: To measure the thickness of the endometrium.
Methodology:
-
Patient Preparation: The patient is asked to empty her bladder.
-
Transducer Preparation: A transvaginal ultrasound transducer is covered with a sterile probe cover and lubricating gel.
-
Image Acquisition: The transducer is inserted into the vagina to obtain a sagittal view of the uterus. The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and the endometrium.
-
Measurement: The measurement is taken at the thickest part of the endometrium, excluding any intrauterine fluid.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of Medroxyprogesterone Acetate (MPA) in endometrial cells.
Caption: Interplay of estrogen and progesterone in endometrial differentiation.
Caption: Generalized experimental workflow for assessing hormonal effects on the endometrium.
References
- 1. Death or survival--progesterone-dependent cell fate decisions in the human endometrial stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview [mdpi.com]
- 3. Progesterone-mediated endometrial maturation limits matrix metalloproteinase (MMP) expression in an inflammatory-like environment: a regulatory system altered in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histologic effects of Medroxyprogesterone Acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficacy and prognosis of adjuvant treatment of endometrial cancer with medroxyprogesterone acetate COX regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. jri.ir [jri.ir]
- 11. A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of estradiol valerate on endometrium thickness during clomiphene citrate-stimulated ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-proliferative Effects of Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone acetate (MPA) is a synthetic progestin that has been a cornerstone in hormonal therapy for various conditions, including the treatment of certain cancers like breast, endometrial, and kidney cancer.[1] Its therapeutic efficacy in oncology is largely attributed to its anti-proliferative effects, which are mediated through a complex interplay of molecular mechanisms. This technical guide provides a comprehensive overview of the anti-proliferative actions of MPA, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects.
MPA's mechanism of action is multifaceted, primarily involving its interaction with steroid hormone receptors.[2] While it is a potent agonist for the progesterone receptor (PR), it also exhibits affinity for androgen and glucocorticoid receptors, which can contribute to its diverse biological activities.[3][4] The binding of MPA to these receptors initiates a cascade of transcriptional and non-transcriptional events that ultimately lead to the inhibition of cancer cell growth.[2] This guide will delve into these intricate processes, offering a valuable resource for researchers and professionals in the field of cancer biology and drug development.
Mechanisms of Anti-proliferative Action
The anti-proliferative effects of Medroxyprogesterone Acetate (MPA) are not attributed to a single mechanism but rather a combination of interconnected cellular and molecular events. The primary modes of action include inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways that govern cell proliferation and survival.
Cell Cycle Arrest
A predominant mechanism by which MPA exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G0/G1 phase.[5][6] This halt in the cell cycle prevents cancer cells from progressing to the S phase, the period of DNA synthesis, thereby inhibiting their division and proliferation.[7] This effect is often observed in hormone receptor-positive cancer cell lines.[6]
The arrest in the G0/G1 phase is orchestrated by MPA's ability to modulate the expression of key cell cycle regulatory proteins.[5] Studies have shown that MPA can decrease the expression of cyclin E and increase the expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[5] The upregulation of p21 enhances its interaction with cyclin-dependent kinase 2 (CDK2), leading to the inhibition of CDK2 activity, a crucial step for the G1/S transition.[5]
Induction of Apoptosis
In addition to halting the cell cycle, MPA can also induce programmed cell death, or apoptosis, in various cancer cell lines.[8] This process is critical for eliminating malignant cells and is a key indicator of the efficacy of an anti-cancer agent. The pro-apoptotic effects of MPA can be mediated through both progesterone receptor (PR)-dependent and independent pathways.
In PR-positive breast cancer cells, MPA has been shown to protect against serum starvation-induced apoptosis.[9] This seemingly contradictory effect highlights the complexity of MPA's actions, which can be context-dependent. In this scenario, MPA treatment led to the upregulation of anti-apoptotic proteins like BCL-XL and a downregulation of the pro-apoptotic BCL2.[9]
Conversely, in pancreatic carcinoma cells, MPA has been demonstrated to induce apoptosis, characterized by the appearance of a sub-G1 peak in cell cycle analysis and DNA laddering.[8] This pro-apoptotic effect was associated with the phosphorylation of the anti-apoptotic protein Bcl-2.[8]
Modulation of Signaling Pathways
MPA's influence on cell proliferation is intricately linked to its ability to modulate various intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and the PI3K/Akt/mTOR pathways are two of the most significant cascades affected by MPA treatment.
The MAPK pathway, which plays a central role in cell proliferation, differentiation, and survival, can be inhibited by MPA.[10] In endometrial cancer cells, MPA, acting through the progesterone receptor B (PRB), has been shown to inhibit the growth, migration, and invasion induced by RANKL, a process that involves the MAPK signaling pathway.[10]
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and growth and is often dysregulated in cancer. While some studies suggest a complex and sometimes contradictory role, evidence points to MPA's ability to interfere with this pathway. For instance, in certain contexts, MPA has been shown to impair signaling through this pathway, contributing to its anti-proliferative effects.[11][12] Furthermore, MPA treatment can lead to a decrease in the phosphorylation of key components of this pathway, such as Akt and p70S6 kinase.[13]
MPA can also influence other signaling molecules. For example, it can induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (Stat3) in a Jak- and Src-dependent manner in breast cancer cells, which can have implications for cell growth.[14]
Quantitative Data on Anti-proliferative Effects
The following tables summarize quantitative data from various studies investigating the anti-proliferative effects of Medroxyprogesterone Acetate (MPA) on different cancer cell lines.
Table 1: Effect of MPA on Cell Proliferation and Viability
| Cell Line | Cancer Type | MPA Concentration | Effect | Reference |
| HT29, HCT116 | Colon Cancer | Not Specified | Inhibition of proliferation | [5] |
| MFM-223 | Breast Cancer | 10 nM | Effective inhibition of proliferation | [3] |
| AsPC-1, Capan-2, MiaPaCa-2 | Pancreatic Carcinoma | IC50: 2.3 x 10⁻⁷ to 6.1 x 10⁻⁷ M | Growth inhibition | [8] |
| T-47D, MCF-7, ZR 75-1, BT 474, MDA-MB-361 | Breast Cancer | 0.04 nM to >100 nM (for 20% inhibition) | Inhibition of growth | [6][7] |
| T47D | Breast Cancer | 10 nM | 1.6-fold induction of proliferation at 48h | [15] |
| Endometrial Stromal Cells | Endometriosis Model | Not Specified | Significant antiproliferative effects | [16] |
Table 2: Effect of MPA on Cell Cycle Distribution
| Cell Line | Cancer Type | MPA Concentration | Duration of Treatment | Effect on Cell Cycle | Reference |
| HT29, HCT116 | Colon Cancer | Not Specified | Not Specified | Accumulation in G0/G1 fraction | [5] |
| T-47D | Breast Cancer | Not Specified | 12-24 hours | Accumulation in G0-G1 phase | [6][7] |
| MCF-7 | Breast Cancer | Not Specified | 48-96 hours | Accumulation in G0-G1 phase | [6][7] |
| AGS | Gastric Cancer | 2 µg/ml | 12 hours onwards | Increased percentage of cells in G0/G1 phase | [17] |
Table 3: Effect of MPA on Apoptosis
| Cell Line | Cancer Type | MPA Concentration | Duration of Treatment | Effect on Apoptosis | Reference |
| T47-D, MCF-7, H466-B (PgR+) | Breast Cancer | 10 nM | Not Specified | Protection against serum depletion-induced apoptosis | [9] |
| MDA-MB-231 (PgR-) | Breast Cancer | 10 nM | Not Specified | No protection against serum depletion-induced apoptosis | [9] |
| AsPC-1, Capan-2, MiaPaCa-2 | Pancreatic Carcinoma | Not Specified | Not Specified | Induction of apoptosis (sub-G1 peak, DNA laddering) | [8] |
| CD34+ cells | Healthy Volunteers | 100 ng/ml | Not Specified | Negative effect on apoptosis (inhibition) | [18] |
| AGS | Gastric Cancer | 2 µg/ml | 24 hours onwards | Increased percentage of apoptotic cells | [17] |
Table 4: Effect of MPA on Protein Expression and Activity
| Cell Line | Cancer Type | MPA Target Protein | Effect | Reference |
| HT29, HCT116 | Colon Cancer | Cyclin E | Decreased expression | [5] |
| HT29, HCT116 | Colon Cancer | p21(WAF1/CIP1) | Increased expression | [5] |
| HT29, HCT116 | Colon Cancer | Cyclin-dependent kinase 2 (CDK2) | Inhibited activity | [5] |
| T47D | Breast Cancer | Cyclin D1 | 3.3-fold induction of expression | [15] |
| AGS | Gastric Cancer | p53 | Significantly increased expression | [13] |
| AGS | Gastric Cancer | Phospho-Akt (Ser473) | Severely decreased | [13] |
| AGS | Gastric Cancer | Phospho-p70S6 kinase (Thr389) | Dramatically down-regulated | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-proliferative effects of Medroxyprogesterone Acetate (MPA).
Cell Culture and MPA Treatment
-
Cell Lines: A variety of cancer cell lines are utilized, including breast cancer (e.g., T-47D, MCF-7, MFM-223, ZR 75-1, BT 474, MDA-MB-361), colon cancer (e.g., HT29, HCT116), pancreatic cancer (e.g., AsPC-1, Capan-2, MiaPaCa-2), and endometrial cancer cells.[3][5][6][8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
MPA Preparation and Treatment: MPA is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (DMSO) alone.
Cell Proliferation and Viability Assays
-
WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells. Cells are seeded in 96-well plates, treated with MPA, and then incubated with the WST-1 reagent. The amount of formazan dye produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength.[5]
-
Trypan Blue Exclusion Assay: This method is used to count the number of viable cells. Cells are treated with MPA, harvested, and then stained with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.[15]
-
[³H]-Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. Cells are treated with MPA and then pulsed with radioactive [³H]-thymidine. The amount of radioactivity incorporated into the DNA is measured and is proportional to the rate of cell proliferation.[16]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This is the standard method for analyzing cell cycle distribution. Cells are treated with MPA, harvested, fixed in ethanol, and then stained with a solution containing propidium iodide (PI) and RNase. PI intercalates into the DNA, and the fluorescence intensity is proportional to the DNA content. A flow cytometer is used to measure the fluorescence of individual cells, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][17]
Apoptosis Assays
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
DNA Fragmentation (Ladder) Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. In this assay, DNA is extracted from MPA-treated and control cells and then separated by agarose gel electrophoresis. The presence of a characteristic "ladder" pattern of DNA fragments indicates apoptosis.[8]
-
Hoechst Staining: This method involves staining the cells with a fluorescent dye, Hoechst 33342, which binds to DNA. Apoptotic cells can be identified by their condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.[17]
Western Blot Analysis
-
Purpose: Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways.[5][13][20]
-
Procedure:
-
Protein Extraction: Cells are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[21][22]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Medroxyprogesterone Acetate (MPA) and a typical experimental workflow for investigating its anti-proliferative effects.
Caption: MPA signaling pathways leading to anti-proliferative effects.
Caption: General experimental workflow for investigating MPA's effects.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 3. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Medroxyprogesterone acetate inhibits human pancreatic carcinoma cell growth by inducing apoptosis in association with Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis inhibition mediated by medroxyprogesterone acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPA influences tumor cell proliferation, migration, and invasion induced by RANKL through PRB involving the MAPK pathway in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Direct effects of medroxyprogesterone acetate, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effects of Medroxyprogesterone acetate on apoptosis of CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mpbio.com [mpbio.com]
The Impact of Medroxyprogesterone Acetate on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medroxyprogesterone acetate (MPA), a synthetic progestin, is a cornerstone in various therapeutic regimens, including contraception and hormone replacement therapy. Its clinical efficacy is intrinsically linked to its profound impact on the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the mechanisms through which MPA modulates this critical reproductive endocrine system. It delves into the molecular interactions of MPA with steroid hormone receptors, its influence on gonadotropin-releasing hormone (GnRH) pulsatility, and the consequent suppression of gonadotropin secretion and ovarian function. This document synthesizes quantitative data from diverse studies, details relevant experimental methodologies, and employs visualizations to elucidate complex signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of reproductive endocrinology and drug development.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is a tightly regulated endocrine system that governs reproductive function in both males and females. The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate gametogenesis and the production of sex steroids. Medroxyprogesterone acetate (MPA) exerts its primary pharmacological effects by intervening at multiple levels of this axis, leading to a suppression of reproductive function. Understanding the nuances of this interaction is critical for its clinical application and for the development of novel hormonal therapies.
Mechanism of Action of Medroxyprogesterone Acetate
MPA's primary mechanism of action is its agonist activity at the progesterone receptor (PR).[1] By binding to PRs in the hypothalamus and pituitary gland, MPA mimics the negative feedback effects of progesterone, leading to a reduction in the frequency of GnRH pulses from the hypothalamus. This, in turn, suppresses the secretion of LH and FSH from the pituitary.[2]
Beyond its progestogenic activity, MPA also exhibits binding affinity for other steroid receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR).[1][3][4][5] This cross-reactivity contributes to its broader endocrine effects and potential side-effect profile.
Receptor Binding Affinity of Medroxyprogesterone Acetate
The interaction of MPA with steroid receptors is a key determinant of its biological activity. The binding affinity, often expressed as the equilibrium dissociation constant (Kd), quantifies the strength of this interaction. While comprehensive comparative data for all human receptors from a single study is limited, the available literature provides valuable insights.
| Receptor | Ligand | Binding Affinity (Kd/Ki/RBA) | Species/System | Reference |
| Androgen Receptor (AR) | Medroxyprogesterone Acetate (MPA) | Kd: 3.6 nM | Human Mammary Cancer Cells (MFM-223) | [3] |
| Dihydrotestosterone (DHT) | Kd: 0.18 nM | Human Mammary Cancer Cells (MFM-223) | [3] | |
| Medroxyprogesterone Acetate (MPA) | Similar competitive binding to DHT | Rat Prostate Extracts / Transfected COS Cells | [6] | |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate (MPA) | RBA: 42% (relative to Dexamethasone) | Human Mononuclear Leukocytes | [4] |
| Megestrol Acetate | RBA: 46% (relative to Dexamethasone) | Human Mononuclear Leukocytes | [4] | |
| Cortisol | RBA: 25% (relative to Dexamethasone) | Human Mononuclear Leukocytes | [4] | |
| Medroxyprogesterone Acetate (MPA) | Ki: 3.7 nM | Canine Liver Cytosol | [7] | |
| Dexamethasone | Ki: 0.8 nM | Canine Liver Cytosol | [7] | |
| Cortisol | Ki: 1.2 nM | Canine Liver Cytosol | [7] | |
| Progesterone Receptor (PR) | Medroxyprogesterone Acetate (MPA) | Low affinity | Guinea Pig Uterus | [8] |
RBA: Relative Binding Affinity
Impact on the Hypothalamic-Pituitary-Gonadal Axis
MPA's modulation of the HPG axis is a multi-level process, beginning with its action on the hypothalamus and extending to the pituitary and gonads.
Hypothalamic Effects: GnRH Pulse Modulation
The pulsatile secretion of GnRH is fundamental for maintaining normal gonadotropin production. MPA, through its action on progesterone receptors in the hypothalamus, is thought to decrease the frequency of the GnRH pulse generator.[2] This reduction in pulse frequency leads to a preferential decrease in LH secretion over FSH. While direct quantitative analysis of GnRH pulse frequency in humans following MPA administration is challenging, the downstream effects on LH pulsatility provide strong evidence for this mechanism.
Pituitary Effects: Suppression of Gonadotropin Secretion
The primary clinical effect of MPA on the HPG axis is the suppression of LH and FSH secretion from the anterior pituitary. This is a direct consequence of both the reduced GnRH stimulation from the hypothalamus and a potential direct inhibitory effect of MPA on the pituitary gonadotropes.
The extent of gonadotropin suppression is dose-dependent and varies among different patient populations.
| Patient Population | MPA Dosage and Regimen | Effect on LH Levels | Effect on FSH Levels | Reference |
| Postmenopausal women with endometrial carcinoma | 100 mg/day orally for at least 6 months | Declined to half of starting values | Declined to half of starting values | [9][10] |
| Girls with idiopathic true precocious puberty | Not specified | Significantly lower than normal prepubertal girls | No significant difference from control group | [11] |
| Women with Polycystic Ovary Syndrome (PCOS) | 5 mg twice daily for 14 days | Progressive fall to a mean of 48% of basal levels | Progressive fall to a mean of 68% of basal levels | [2] |
Ovarian Effects: Anovulation and Steroidogenesis Inhibition
The suppression of LH and FSH by MPA leads to the inhibition of follicular development and ovulation. The absence of the mid-cycle LH surge is a critical component of MPA's contraceptive efficacy. Consequently, ovarian production of estradiol and progesterone is significantly reduced.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MPA's Impact on the HPG Axis
Experimental Workflow for Assessing MPA's Impact on Gonadotropin Secretion
Detailed Experimental Protocols
Radioimmunoassay (RIA) for LH and FSH Measurement
Radioimmunoassay is a highly sensitive in vitro assay technique used to measure concentrations of antigens, such as hormones, in biological fluids.
Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody. The amount of radiolabeled hormone bound to the antibody is inversely proportional to the concentration of unlabeled hormone in the sample.
Materials:
-
Specific antibodies against human LH and FSH.
-
Radiolabeled LH and FSH (e.g., labeled with Iodine-125).
-
Calibrators (standards) of known LH and FSH concentrations.
-
Patient serum samples.
-
Assay buffer.
-
Precipitating agent (e.g., second antibody or polyethylene glycol) to separate antibody-bound from free hormone.
-
Gamma counter.
Procedure:
-
Preparation: A series of tubes are prepared. Each tube contains a fixed amount of the specific antibody and radiolabeled hormone.
-
Addition of Standards and Samples: A range of calibrators with known hormone concentrations are added to a set of tubes to generate a standard curve. Patient serum samples are added to another set of tubes.
-
Incubation: The tubes are incubated to allow for competitive binding to occur between the labeled and unlabeled hormone for the antibody binding sites.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone using a precipitating agent. The tubes are centrifuged, and the supernatant (containing free hormone) is decanted or aspirated.
-
Counting: The radioactivity of the precipitate (containing the antibody-bound hormone) in each tube is measured using a gamma counter.
-
Calculation: A standard curve is constructed by plotting the radioactivity of the standards against their known concentrations. The concentration of the hormone in the patient samples is then determined by interpolating their radioactivity readings on the standard curve.
In Vitro Pituitary Cell Culture and Perifusion
To investigate the direct effects of MPA on pituitary gonadotropes, in vitro cell culture systems are employed. A perifusion (or superfusion) system allows for the continuous flow of medium over cultured pituitary cells, enabling the study of dynamic hormone secretion in response to secretagogues like GnRH and inhibitory agents like MPA.
Cell Preparation:
-
Anterior pituitary glands are collected from animal models (e.g., rats, mice) or human tissue where ethically permissible.
-
The tissue is enzymatically dispersed into single cells using enzymes like trypsin and collagenase.
-
The dispersed cells are cultured in appropriate media until they form a monolayer or are used in suspension for the perifusion system.
Perifusion System Setup:
-
The pituitary cells are placed in a small chamber with an inlet and an outlet.
-
The chamber is maintained at a constant temperature (37°C).
-
A peristaltic pump is used to deliver a continuous flow of fresh culture medium over the cells at a constant rate.
Experimental Protocol:
-
Basal Secretion: The cells are first perifused with control medium to establish a stable baseline of LH and FSH secretion. Fractions of the effluent medium are collected at regular intervals.
-
GnRH Stimulation: To confirm cell viability and responsiveness, a pulse of GnRH is introduced into the perifusion medium, and the subsequent surge in LH and FSH secretion is measured in the collected fractions.
-
MPA Treatment: After a washout period and re-establishment of baseline secretion, the cells are perifused with medium containing a specific concentration of MPA. The effect on basal gonadotropin secretion is monitored.
-
GnRH Challenge in the Presence of MPA: While continuously perifusing with MPA, a pulse of GnRH is administered to determine if MPA alters the pituitary's responsiveness to GnRH.
-
Hormone Measurement: The concentration of LH and FSH in the collected fractions is measured using a sensitive immunoassay, such as RIA or ELISA.
Conclusion
Medroxyprogesterone acetate profoundly impacts the hypothalamic-pituitary-gonadal axis through a multi-faceted mechanism. Its primary action as a progesterone receptor agonist leads to the suppression of GnRH pulsatility and subsequent inhibition of gonadotropin secretion, culminating in anovulation and reduced gonadal steroidogenesis. Its interaction with androgen and glucocorticoid receptors further contributes to its complex endocrine profile. The quantitative data and experimental methodologies presented in this guide provide a robust framework for understanding and further investigating the intricate interplay between MPA and the reproductive endocrine system. This knowledge is essential for the optimization of existing therapeutic strategies and the development of novel hormonal agents with improved specificity and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulsatile plasma profiles of FSH and LH before and during medroxyprogesterone acetate treatment in the bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of medroxyprogesterone acetate on serum levels of LH, FSH, cortisol, and estrone in patients with endometrial carcinoma [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The effect of medroxyprogesterone acetate on gonadotropin secretion in girls with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Hormone Receptor Modulators in Cancer Therapy
Disclaimer: The term "Depogen" does not correspond to a recognized specific drug in oncology. This guide interprets the query as a request for information on the molecular targets of hormone receptor-modulating agents used in cancer therapy, a class of drugs with names that bear phonetic similarities (e.g., depot formulations of progestins). The primary focus of this document will be on the molecular targets of agents that modulate estrogen and progesterone receptors, which are central to the treatment of hormone-sensitive cancers.
This technical guide provides a comprehensive overview of the molecular targets of key hormone therapies in cancer treatment. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant signaling pathways.
Core Molecular Targets in Hormone Therapy
Hormone-sensitive cancers, particularly breast and endometrial cancers, are often driven by the steroid hormones estrogen and progesterone. The activity of these hormones is mediated by their respective intracellular receptors, which are the primary molecular targets for a significant class of anticancer drugs.
-
Estrogen Receptor (ER): The estrogen receptor is a ligand-activated transcription factor. Upon binding to its ligand, estradiol (E2), it undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, survival, and differentiation.[1] There are two main subtypes of the estrogen receptor:
-
Progesterone Receptor (PR): The progesterone receptor is another steroid hormone receptor that functions as a transcription factor. Its expression is often regulated by estrogen signaling, making it an important biomarker for ER activity. Progestins, synthetic forms of progesterone, can have anti-proliferative effects in certain cancer types, such as endometrial cancer, and their activity is mediated through the progesterone receptor. The anticancer effects of progestins are primarily associated with their cytotoxic and chemosensitizing influence on various cancer cells.[2]
Classes of Hormone Receptor-Targeting Drugs and Their Mechanisms
Several classes of drugs have been developed to target the estrogen and progesterone signaling pathways.
-
Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific agonist or antagonist activity. In breast tissue, they act as antagonists, blocking the proliferative effects of estrogen.[1]
-
Selective Estrogen Receptor Downregulators (SERDs): These drugs are pure antagonists that bind to ERα and promote its degradation, thereby reducing the total amount of receptor in the cell.[1]
-
Example: Fulvestrant. It binds to ERα and induces a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor.
-
-
Aromatase Inhibitors (AIs): In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by the enzyme aromatase. Aromatase inhibitors block this enzyme, thereby reducing systemic estrogen levels.[4]
-
Examples: Anastrozole, Letrozole (non-steroidal, reversible inhibitors), Exemestane (steroidal, irreversible inhibitor).
-
-
Progestins: These are synthetic analogs of progesterone. In some cancers, like endometrial cancer, they can induce differentiation and apoptosis.
-
Example: Medroxyprogesterone Acetate (MPA). Its mechanisms include the downregulation of ER expression and the activation of signaling pathways that lead to cell cycle arrest and apoptosis.[2]
-
Quantitative Data: Receptor Binding and Cellular Potency
The following table summarizes key quantitative data for representative hormone receptor-targeting drugs.
| Drug | Drug Class | Molecular Target | Binding Affinity (IC50/Ki, nM) | Cellular Potency (IC50, nM) |
| Tamoxifen | SERM | ERα | 2.9 (IC50) | 10-100 (MCF-7 cells) |
| Fulvestrant | SERD | ERα | 0.29 (Ki) | 0.07-0.2 (MCF-7 cells) |
| Letrozole | Aromatase Inhibitor | Aromatase | 2-10 (Ki) | 0.3-1.0 (aromatase inhibition in cells) |
| Medroxyprogesterone Acetate | Progestin | PR | 1.0 (Ki) | 10-50 (Ishikawa cells) |
Data are compiled from various pharmacological studies and may vary depending on the specific assay conditions.
Experimental Protocols
4.1. Radioligand Binding Assay for Estrogen Receptor
This protocol outlines a method to determine the binding affinity of a compound for the estrogen receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled ligand to ERα.
Materials:
-
Recombinant human ERα
-
[3H]-Estradiol (radioligand)
-
Test compound
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the recombinant ERα, [3H]-Estradiol at a fixed concentration (typically at its Kd), and the test compound at various concentrations. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand (e.g., unlabeled estradiol) to determine non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 18 hours at 4°C).
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.2. MCF-7 Cell Proliferation Assay
This protocol describes a method to assess the effect of a compound on the proliferation of ER-positive breast cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells (ER-positive human breast adenocarcinoma cell line)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous steroids)
-
Test compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye like Hoechst)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and reduce baseline ER activity.
-
Prepare a serial dilution of the test compound in the same medium.
-
Remove the medium from the cells and add the medium containing the various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control like estradiol to stimulate proliferation).
-
Incubate the cells for a period of 3 to 6 days.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation as a function of the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway and points of therapeutic intervention.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
This guide provides a foundational understanding of the molecular targets of hormone therapies in cancer. Further research into specific drug-target interactions, resistance mechanisms, and the development of novel therapeutics continues to be a vibrant area of investigation.
References
- 1. Selectively targeting estrogen receptors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hormone therapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 4. Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Medroxyprogesterone Acetate in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone acetate (MPA), a synthetic progestin, is a widely utilized compound in murine cancer models to investigate the hormonal regulation of tumor development, progression, and response to therapies.[1][2][3] Its effects are multifaceted, ranging from promoting tumorigenesis in certain contexts to exerting chemopreventive and therapeutic actions in others.[1][4][5][6] These application notes provide a comprehensive overview of the use of MPA in various murine cancer models, detailing its mechanisms of action, experimental protocols, and key findings.
Mechanism of Action
MPA primarily exerts its effects through the progesterone receptor (PR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[3][7] Upon binding MPA, the PR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.[3][7] This can lead to diverse cellular outcomes, including proliferation, apoptosis, and differentiation, depending on the cellular context and the presence of co-regulators.[4][7]
Key signaling pathways implicated in MPA's action in cancer models include:
-
RANKL/RANK Signaling: Progestins, including MPA, can induce the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8][9] RANKL, in turn, binds to its receptor RANK on mammary epithelial cells, promoting proliferation and playing a crucial role in progestin-driven mammary tumorigenesis.[8][9][10] Pharmacological inhibition of RANKL has been shown to attenuate mammary tumor development in MPA-treated mice.[8][9]
-
STAT3 Signaling: MPA can induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3).[11] This activation is a critical requirement for progestin-stimulated breast cancer growth both in vitro and in vivo.[11][12][13] MPA has been shown to induce the association of a PR/STAT3 complex, where STAT3 functions as a coactivator of PR, modulating the expression of genes involved in cell cycle regulation.[14]
-
Glucocorticoid Receptor (GR) Signaling: MPA can also exhibit glucocorticoid-like activity, leading to the activation of the glucocorticoid receptor.[15] This interaction has been implicated in the suppression of metastasis in hormone receptor-negative breast cancer models, partly through the upregulation of the metastasis suppressor gene Nm23-H1.[15]
Applications in Murine Cancer Models
MPA has been employed in a variety of murine cancer models to study different aspects of cancer biology.
Mammary Cancer Models
MPA is extensively used to induce and promote mammary tumors in susceptible mouse strains, particularly BALB/c mice.[4][16][17][18] Continuous administration of MPA can induce hormone-dependent ductal carcinomas that express both estrogen and progesterone receptors, providing a valuable model for studying luminal breast cancer.[4][16][17][18] These models have been instrumental in understanding the transition from hormone-dependent to hormone-independent tumor growth.[4][19]
In combination with a carcinogen like 7,12-dimethylbenz[a]anthracene (DMBA), MPA accelerates the development and increases the incidence of mammary tumors.[2][8][20] This MPA/DMBA model is a well-established platform for studying luminal B breast cancer and for evaluating the efficacy of novel therapeutics.[10][20]
Ovarian and Endometrial Cancer Models
Similarly, in a mouse model of endometrial carcinogenesis, MPA treatment significantly decreased the incidence of endometrial adenocarcinoma.[23][24] The antitumor effects of progesterone signaling in endometrial cancer appear to be mediated through the stromal progesterone receptor, highlighting the importance of the tumor microenvironment.[25]
Cervical Cancer Models
In human papillomavirus (HPV) transgenic mouse models of cervical cancer, MPA has been shown to prevent the progression of cervical intraepithelial neoplasia (CIN) to invasive cancer.[6][26][27] This preventive effect is dependent on the presence of the progesterone receptor and is associated with inhibited cell proliferation and promotion of apoptosis in the CIN lesions.[6][26]
Quantitative Data Summary
The following tables summarize quantitative data from various studies using MPA in murine cancer models.
Table 1: Effects of MPA on Tumor Incidence and Survival
| Cancer Model | Mouse Strain | MPA Treatment | Outcome | Reference |
| Oviductal HGSC (BPRN-het) | Genetically Engineered | Slow-release pellets | 78% tumor-free survival in MPA-treated group vs. 25% in placebo | [1][5][22] |
| Oviductal HGSC (BPRN-homo) | Genetically Engineered | Slow-release pellets | MPA significantly reduced HGSC incidence and delayed progression | [1][5] |
| Mammary Carcinoma | BALB/c | Continuous administration | ~80% tumor incidence with a mean latency of 52 weeks | [4][18] |
| DMBA-induced Mammary Tumors | CD2F1 | MPA + DMBA | Significantly earlier tumor incidence (P < 0.0001) and higher tumor numbers compared to DMBA alone | [2] |
| Cervical Cancer | HPV Transgenic | Monthly injections + 17β-estradiol | Cervical cancer absent in MPA-treated mice, unlike controls | [6][26] |
Table 2: Cellular and Molecular Effects of MPA
| Cancer Model | Cell Line/Tissue | MPA Treatment | Effect | Reference |
| ER-negative Breast Cancer | MDA-MB-231T cells (in athymic mice) | Daily doses | Reduced metastatic colonization to 64-73% of control levels | [15] |
| ER-negative Breast Cancer | MDA-MB-231T cells | In vitro | Reduced colony-forming efficiency in soft agar by 40-50% | [15] |
| Mammary Tumor Model | C4HD cells | In vitro | MPA induced rapid, nongenomic Stat3, Jak1, and Jak2 tyrosine phosphorylation | [11] |
| Endometrial Carcinogenesis | ICR mice | Subcutaneous injections | Significantly decreased uterine corpus weight (P < 0.05) and incidence of adenocarcinoma (P < 0.001) | [23][24] |
Experimental Protocols
Protocol 1: Induction of Hormone-Dependent Mammary Tumors in BALB/c Mice
This protocol describes the induction of mammary carcinomas in female BALB/c mice through the continuous administration of MPA.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Medroxyprogesterone acetate (MPA) depot formulation
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Acclimatize female BALB/c mice to the animal facility for at least one week.
-
Administer MPA via subcutaneous injection. A common protocol involves a depot injection of 40 mg of MPA.[28] This slow-release formulation provides sustained hormone levels.
-
Monitor the mice weekly for the appearance of palpable mammary tumors.
-
Once tumors are detected, measure their growth two to three times per week using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
These primary tumors are hormone-dependent (HD) and can be maintained by syngeneic transplantation into other MPA-treated BALB/c mice.[4]
-
To generate hormone-independent (HI) variants, tumors can be transplanted into untreated mice.[4][19]
Protocol 2: MPA/DMBA-Induced Mammary Carcinogenesis
This protocol outlines the use of MPA in combination with DMBA to accelerate mammary tumor formation.
Materials:
-
Female mice (e.g., C57BL/6 or other susceptible strains, 6 weeks old)
-
Slow-release MPA pellets (e.g., 50 mg, 90-day release)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Cottonseed oil (or other suitable vehicle)
-
Oral gavage needles
-
Surgical instruments for pellet implantation
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously implant a slow-release MPA pellet in the dorsal region.[10][20]
-
Allow the mice to recover from surgery.
-
Administer DMBA via oral gavage. A typical regimen involves multiple doses (e.g., 200 µL of a 5 mg/mL solution of DMBA in cottonseed oil).[10]
-
Monitor the mice regularly for tumor development by palpation.
-
Measure tumor growth as described in Protocol 1.
-
This model generates mammary carcinomas that often recapitulate features of human luminal B breast cancer.[20]
Protocol 3: Chemoprevention of Oviductal HGSC with MPA
This protocol describes the use of MPA to inhibit tumorigenesis in a genetically engineered mouse model of high-grade serous carcinoma.
Materials:
-
GEMM of oviductal HGSC (e.g., BPRN-het or BPRN-homo mice)[1][5]
-
Slow-release MPA pellets
-
Placebo pellets
-
Surgical instruments for pellet implantation
-
Imaging and histology equipment for tumor assessment
Procedure:
-
Induce tumor formation in the GEMM according to the specific model's requirements (e.g., tamoxifen injection to induce Cre recombinase).
-
Following tumor induction, subcutaneously implant mice with either MPA or placebo slow-release pellets.[1][5]
-
Monitor the mice for signs of tumor development, such as abdominal distension.
-
At the study endpoint, euthanize the mice and perform necropsy.
-
Assess tumor incidence and burden in the oviducts and other relevant tissues through gross examination and histological analysis.[1][5]
-
Survival can also be monitored as a primary endpoint.
Visualizations
Signaling Pathways
Caption: MPA signaling through PR and GR to regulate tumorigenesis.
Experimental Workflow
Caption: General workflow for in vivo studies using MPA in mice.
Conclusion
Medroxyprogesterone acetate is a versatile tool in cancer research, enabling the investigation of hormone-driven tumorigenesis and the development of novel therapeutic and preventive strategies. The choice of murine model, MPA dosage, and administration route should be carefully considered based on the specific research question. The protocols and data presented here provide a foundation for designing and interpreting experiments using MPA in the study of various cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone Acetate Prevention of Cervical Cancer through Progesterone Receptor in a Human Papillomavirus Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptors - animal models and cell signaling in breast cancer: Progesterone's role in mammary gland development and tumorigenesis as disclosed by experimental mouse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High hopes for RANKL: will the mouse model live up to its promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RANK ligand mediates progestin-induced mammary epithelial proliferation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Novel role of signal transducer and activator of transcription 3 as a progesterone receptor coactivator in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mouse mammary tumors induced by medroxyprogesterone acetate: immunohistochemistry and hormonal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The MPA mouse breast cancer model: evidence for a role of progesterone receptors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MPA/DMBA-driven mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma | Semantic Scholar [semanticscholar.org]
- 22. Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibitory Effects of Medroxyprogesterone Acetate on Mouse Endometrial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Medroxyprogesterone Acetate Prevention of Cervical Cancer through Progesterone Receptor in a Human Papillomavirus Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]
Depogen (Medroxyprogesterone Acetate) Administration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Depogen, the brand name for medroxyprogesterone acetate (MPA), in various in vitro experimental settings. This document outlines detailed protocols for cell culture preparation, administration of MPA, and subsequent analysis of its effects on cell proliferation, cell cycle, and protein expression.
Data Presentation: Quantitative Summary of MPA Effects
The following tables summarize the effective concentrations of medroxyprogesterone acetate in various in vitro models as reported in scientific literature. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental goals.
| Cell Line | Effect | Concentration Range | Citation |
| Endothelial Progenitor Cells (EPCs) | Inhibition of proliferation | 10⁻⁵ M to 10⁻⁴ M | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased expression of adhesion molecules | 10 nM to 100 nM | [2] |
| Breast Cancer Cell Lines (general) | Inhibition of cell proliferation | 0.04 nM to >100 nM | |
| Splenocytes/Lymph Node Cells | Enhanced antibody production | 10⁻¹⁰ M to 10⁻⁹ M |
Experimental Protocols
Preparation of Medroxyprogesterone Acetate (MPA) Stock and Working Solutions
Medroxyprogesterone acetate is sparingly soluble in ethanol and methanol and practically insoluble in water.[3] For in vitro studies, it is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted in cell culture medium to the desired final concentration.
Materials:
-
Medroxyprogesterone acetate (MPA) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh out the desired amount of MPA powder.
-
Dissolve the MPA powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the MPA stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations for your experiment.
-
It is crucial to prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO or ethanol) used for the MPA stock solution to the cell culture medium. The final concentration of the solvent in the culture medium should be consistent across all experimental and control groups and should not exceed a concentration known to be non-toxic to the cells (typically <0.1%).
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of MPA on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MPA working solutions and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
MPA Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of MPA or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of MPA on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. MPA has been shown to induce a G0/G1 phase cell cycle arrest in some cell types.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
MPA working solutions and vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of MPA or vehicle control for the chosen duration.
-
Cell Harvesting: For adherent cells, wash with PBS, and detach using Trypsin-EDTA. For suspension cells, directly collect the cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of changes in the expression of cell cycle-related proteins, such as Cyclin D1 and p21, following MPA treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
MPA working solutions and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After MPA treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Signaling Pathway of Medroxyprogesterone Acetate (MPA)
Caption: Signaling pathway of this compound (MPA).
Experimental Workflow for In Vitro Studies with this compound (MPA)
Caption: Experimental workflow for in vitro studies.
References
Application Notes and Protocols for Establishing a Depogen-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression. Understanding the mechanisms by which cancer cells develop resistance to specific therapeutic agents is crucial for the development of more effective treatment strategies and novel drugs. These application notes provide a detailed protocol for establishing a cell line resistant to the hypothetical cytotoxic agent, Depogen. The protocols described herein outline the gradual dose-escalation method for generating resistance, along with methods for characterizing the resistant phenotype. This model system can then be used to investigate the molecular mechanisms underlying this compound resistance and to screen for new therapeutic agents that can overcome this resistance.
Putative Mechanism of Action of this compound and Hypothesized Resistance Mechanism
For the context of this protocol, we will hypothesize that This compound is a novel topoisomerase II inhibitor. Its mechanism of action involves intercalating into DNA and preventing the re-ligation of double-strand breaks induced by topoisomerase II, ultimately leading to apoptosis in rapidly dividing cancer cells.
Based on common mechanisms of drug resistance, we can hypothesize that resistance to this compound may arise from one or more of the following:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Alteration of the drug target: Mutations in the gene encoding topoisomerase II that prevent this compound from binding effectively to the enzyme-DNA complex.[1]
-
Activation of pro-survival signaling pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or activation of alternative survival pathways that allow cells to bypass the apoptotic signals triggered by this compound-induced DNA damage.[1][2]
-
Enhanced DNA repair: Increased capacity of the cancer cells to repair the DNA double-strand breaks induced by this compound.[2]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the concentration of this compound that inhibits the growth of the parental cancer cell line by 50%. This value is essential for designing the dose-escalation strategy.[3][4]
Materials:
-
Parental cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. The concentration range should span several orders of magnitude (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a period that is relevant to the drug's mechanism of action (typically 48-72 hours).
-
Cell Viability Assay: After the incubation period, assess cell viability using a chosen method. For an MTT assay, for example, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Generation of a this compound-Resistant Cell Line by Gradual Dose Escalation
Objective: To select for and expand a population of cells that can survive and proliferate in the presence of increasing concentrations of this compound.[6][7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 experiment.[6]
-
Monitoring and Passaging: Closely monitor the cells. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current this compound concentration (typically after 2-3 passages), increase the concentration of this compound in the medium. A stepwise increase of 1.5- to 2-fold is generally recommended.[7]
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months. The entire process can take 6-12 months.
-
Cryopreservation: At each successful adaptation to a new concentration, it is advisable to cryopreserve a batch of cells as a backup.
-
Establishment of the Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5- to 10-fold higher than the IC50 of the parental cell line.[7]
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-evaluate their IC50 for this compound. A stable resistant cell line should retain its resistance.[6]
Protocol 3: Characterization of the this compound-Resistant Cell Line
Objective: To confirm and quantify the resistance of the newly established cell line and to investigate the potential mechanisms of resistance.
3.1. Determination of the Resistance Index (RI)
-
Procedure: Determine the IC50 of this compound for both the parental and the resistant cell lines in parallel using the protocol described in Protocol 1.
-
Calculation: The Resistance Index (RI) is calculated as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)[8]
-
Interpretation: An RI significantly greater than 1 indicates that the cell line has acquired resistance to this compound.
3.2. Investigation of Potential Resistance Mechanisms
-
Western Blot Analysis:
-
Objective: To assess the protein expression levels of key molecules potentially involved in this compound resistance.
-
Procedure: Lyse the parental and resistant cells and perform Western blot analysis using antibodies against proteins such as P-gp/MDR1, Topoisomerase II, and Bcl-2. Compare the protein expression levels between the two cell lines.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To analyze the mRNA expression levels of genes associated with drug resistance.
-
Procedure: Isolate total RNA from both cell lines, reverse transcribe it to cDNA, and perform qRT-PCR using primers specific for genes like ABCB1 (encoding P-gp), TOP2A (encoding Topoisomerase II), and BCL2.
-
-
Drug Efflux Assay:
-
Objective: To determine if the resistant cells exhibit increased efflux of fluorescent substrates of ABC transporters.
-
Procedure: Use a fluorescent dye that is a known substrate of P-gp (e.g., Rhodamine 123). Incubate both parental and resistant cells with the dye and measure the intracellular fluorescence over time using flow cytometry or a fluorescence microscope. A lower accumulation of the dye in the resistant cells would suggest increased efflux activity.
-
Data Presentation
Table 1: IC50 Values and Resistance Index for this compound
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | [Insert experimental value] | 1.0 |
| This compound-Resistant Cell Line | [Insert experimental value] | [Calculate from IC50 values] |
Table 2: Relative Expression of Potential Resistance-Associated Genes and Proteins
| Target | Method | Fold Change (Resistant vs. Parental) |
| ABCB1 (mRNA) | qRT-PCR | [Insert experimental value] |
| P-gp/MDR1 (Protein) | Western Blot | [Insert experimental value] |
| TOP2A (mRNA) | qRT-PCR | [Insert experimental value] |
| Topoisomerase II (Protein) | Western Blot | [Insert experimental value] |
| BCL2 (mRNA) | qRT-PCR | [Insert experimental value] |
| Bcl-2 (Protein) | Western Blot | [Insert experimental value] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.
Caption: Hypothetical signaling pathway for this compound action and mechanisms of resistance.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Medroxyprogesterone Acetate (MPA) in Ovulation Suppression for Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Medroxyprogesterone Acetate (MPA), a potent synthetic progestin, for the suppression of ovulation in various animal models used in biomedical research. The following protocols and data are intended to serve as a guide for study design and execution.
Mechanism of Action
Medroxyprogesterone acetate primarily suppresses ovulation by inhibiting the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland.[1] The decrease in FSH levels hinders the development of ovarian follicles, while the suppression of the LH surge prevents ovulation.[1][2][3] MPA also thickens the cervical mucus, providing an additional barrier to sperm penetration.[2][3]
Data Presentation: MPA Dosages for Ovulation Suppression
The following table summarizes effective dosages of Medroxyprogesterone Acetate for ovulation suppression in various research animal species. It is crucial to note that dosages can vary based on the specific research objectives, the formulation of MPA used (e.g., depot suspension), and the strain or breed of the animal.
| Animal Model | MPA Formulation | Dosage | Route of Administration | Duration of Suppression | Reference(s) |
| Mouse (Mus musculus) | Depot Suspension | 40 mg/mouse | Subcutaneous (s.c.) | At least 3 months | [4] |
| Rat (Rattus norvegicus) | Depot Suspension | 1.25 mg/rat | Intramuscular (i.m.) | Not specified | [5] |
| Sheep (Ovis aries) | Intravaginal Sponge | 60 mg/ewe | Intravaginal | 12-14 days (for estrus synchronization) | [1][6] |
| Cattle (Bos taurus) | Intravaginal Device (CIDR) | 1.38 g progesterone (as an alternative to MPA) | Intravaginal | 7 days (for estrus synchronization) | [7] |
| Pigtail Macaque (Macaca nemestrina) | Depot Suspension | 1.5 mg/kg | Intramuscular (i.m.) | Monthly | [8] |
| Cynomolgus Macaque (Macaca fascicularis) | Depot Suspension | 15 mg/kg (single injection) | Subcutaneous (s.c.) | Up to 161 ± 17 days | [9] |
| Stump-tailed Macaque (Macaca arctoides) | Depot Suspension | 30 mg (3.7-4.5 mg/kg) | Intramuscular (i.m.) | At least 3 months | [9] |
| Hamadryas Baboon (Papio hamadryas) | Depot Suspension | 3.5 mg/kg | Intramuscular (i.m.) | 51-98 days | [9] |
Experimental Protocols
General Protocol for MPA Administration (Subcutaneous or Intramuscular Injection)
This protocol provides a general framework for the administration of depot MPA formulations. Specific volumes and needle gauges should be adjusted based on the animal size and the viscosity of the formulation.
Materials:
-
Medroxyprogesterone Acetate injectable suspension (e.g., Depo-Provera®)
-
Sterile syringes and needles appropriate for the animal size
-
70% Ethanol or other suitable disinfectant
-
Animal restraint device, as needed
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions. Ensure animals are healthy and free of any conditions that may interfere with the study.
-
Dosage Calculation: Calculate the correct dose of MPA based on the animal's body weight and the desired dosage from the table above.
-
Preparation of Injection: Vigorously shake the MPA vial to ensure a uniform suspension. Draw the calculated volume into a sterile syringe using aseptic technique.
-
Injection Site Preparation: Restrain the animal appropriately. For subcutaneous injections, a common site is the loose skin over the back or flank. For intramuscular injections, the quadriceps or gluteal muscles are typically used. Cleanse the injection site with 70% ethanol.
-
Administration:
-
Subcutaneous (s.c.): Lift a fold of skin and insert the needle into the subcutaneous space. Aspirate to ensure the needle is not in a blood vessel, then slowly inject the MPA suspension.
-
Intramuscular (i.m.): Insert the needle into the target muscle. Aspirate to check for blood, then inject the suspension slowly.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site for signs of inflammation or infection in the days following administration.
Protocol for Estrus Synchronization in Sheep using MPA Sponges
This protocol is adapted for research purposes requiring a synchronized period of anovulation followed by a synchronized estrus and ovulation.
Materials:
-
Intravaginal sponges containing 60 mg Medroxyprogesterone Acetate
-
Sponge applicator
-
Lubricant
-
Optional: Pregnant Mare Serum Gonadotropin (PMSG/eCG) for induction of ovulation
Procedure:
-
Sponge Insertion:
-
Secure the ewe in a standing position.
-
Apply a small amount of lubricant to the tip of the applicator.
-
Insert the MPA sponge into the applicator.
-
Gently insert the applicator into the vagina and deposit the sponge in the anterior portion.
-
-
Treatment Period: Leave the sponge in place for 12 to 14 days.[1][6] The presence of the sponge will deliver a continuous low dose of MPA, suppressing the estrous cycle.
-
Sponge Removal: After the treatment period, gently remove the sponge by pulling on the attached string.
-
Induction of Ovulation (Optional): To induce a tightly synchronized ovulation, an injection of PMSG (e.g., 500 IU) can be administered at the time of sponge removal.[1]
-
Estrus and Ovulation: Estrus is typically observed 24-48 hours after sponge removal, with ovulation occurring subsequently.
Confirmation of Ovulation Suppression
Several methods can be employed to confirm the suppression of ovulation:
-
Vaginal Cytology (Rodents): Daily collection of vaginal smears and microscopic examination of the cell types can track the stages of the estrous cycle. A persistent diestrus smear is indicative of anovulation.
-
Hormone Monitoring:
-
Serum/Plasma Progesterone: Measurement of progesterone levels in blood samples is a reliable indicator of ovulation. In an anovulatory state, progesterone levels will remain at a basal, low level. A significant rise in progesterone indicates the presence of a corpus luteum and that ovulation has occurred.
-
Urinary/Fecal Steroid Metabolites (Non-human primates): Non-invasive monitoring of estrogen and progesterone metabolites in urine or feces can be used to track ovarian cycles.[10]
-
-
Laparoscopy/Ultrasonography: Direct visualization of the ovaries can confirm the absence of recent ovulation points (corpora hemorrhagica) or developing large follicles.
-
Behavioral Observation: The absence of estrous behaviors (e.g., lordosis in rodents, perineal swelling in some primates) can be an indicator of ovulation suppression, though it is not a definitive confirmation.
Mandatory Visualizations
Caption: Signaling pathway of MPA-induced ovulation suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and Endocrinology of the Ovarian Cycle in Macaques | Semantic Scholar [semanticscholar.org]
- 3. Physiology and Endocrinology of the Ovarian Cycle in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible suppression of menstruation with progesterone antagonists in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rodent Models of Non-classical Progesterone Action Regulating Ovulation [frontiersin.org]
- 6. Monitoring the female reproductive cycle of great apes and other primate species by determination of oestrogen and LH in small volumes of urine. | Semantic Scholar [semanticscholar.org]
- 7. Use Progesterone to Induce Estrous | UNL Beef | Nebraska [beef.unl.edu]
- 8. Comparison of Five Protocols of Estrous Synchronization on Reproductive Performance of Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Studies on reproductive endocrinology in non-human primates: application of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Olaparib in High-Grade Serous Carcinoma Mouse Models
Disclaimer: Initial searches for "Depogen" in the context of high-grade serous carcinoma mouse models did not yield any relevant scientific literature. "this compound" appears to be a trade name for a veterinary product and is not associated with cancer therapy. Therefore, these application notes and protocols are provided for Olaparib , a clinically relevant and extensively studied PARP inhibitor used in preclinical high-grade serous carcinoma mouse models.
Introduction
High-grade serous carcinoma (HGSC) is the most common and lethal subtype of ovarian cancer, characterized by high genomic instability and frequent mutations in DNA repair pathway genes, most notably BRCA1 and BRCA2. Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, have emerged as a promising targeted therapy for HGSC. Olaparib functions by exploiting the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) due to BRCA mutations, inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.[1][2] Preclinical studies in mouse models are crucial for understanding the efficacy, mechanism of action, and potential resistance mechanisms of Olaparib.
Mechanism of Action
Olaparib is a potent inhibitor of PARP enzymes, which play a critical role in the base excision repair (BER) pathway for single-strand DNA breaks. In cells with functional homologous recombination, the double-strand breaks that can arise from the collapse of replication forks at sites of unrepaired single-strand breaks can be efficiently repaired. However, in HGSC cells with BRCA1/2 mutations, the homologous recombination pathway is compromised. The inhibition of PARP by Olaparib in these cells leads to an accumulation of cytotoxic double-strand breaks that cannot be repaired, inducing synthetic lethality and selective killing of the cancer cells.
References
Application Note: Protocol for Evaluating the Anti-proliferative Effects of Depogen on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for investigating the effects of Depogen, a novel immunomodulatory compound, on the proliferation of immune cells, specifically T-lymphocytes. This compound is hypothesized to exert its effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[1][2][3] The following protocols detail methods for assessing this compound's cytotoxicity, its direct impact on T-cell proliferation via CFSE dilution, and its mechanism of action through Western blot analysis of key mTOR pathway components. These assays will enable researchers to characterize the immunomodulatory potential of this compound and similar compounds.
Experiment 1: Determining this compound's Cytotoxicity and IC50 using a WST-1 Assay
Principle: Before assessing anti-proliferative effects, it is crucial to distinguish them from general cytotoxicity. The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell viability, proliferation, and cytotoxicity.[4][5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan, a colored compound whose quantity is directly proportional to the number of metabolically active cells in the culture.[6][7] This experiment will establish the dose-response curve for this compound and determine its IC50 (half-maximal inhibitory concentration) on activated T-cells.
Detailed Protocol: WST-1 Assay
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol (Complete RPMI)
-
Human CD3/CD28 T-cell activator Dynabeads™
-
Human IL-2 (Interleukin-2)
-
This compound (stock solution in DMSO)
-
WST-1 Reagent
-
Sterile 96-well flat-bottom microplates
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450 nm and >600 nm)
Procedure:
-
Isolate and Culture T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation. Enrich for CD3+ T-cells using the RosetteSep™ kit according to the manufacturer's instructions.
-
Cell Seeding: Resuspend purified T-cells in Complete RPMI at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.[7][8]
-
T-Cell Activation: Add CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio and human IL-2 to a final concentration of 100 U/mL to all wells (except for unstimulated controls) to induce proliferation.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in Complete RPMI. Add 100 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 1 nM to 100 µM. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[4][8] Incubate for an additional 4 hours.
-
Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[5][6]
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Expected WST-1 Assay Results
| Concentration of this compound | Mean Absorbance (450nm) | % Viability vs. Vehicle |
| Unstimulated Control | 0.250 | 15.6% |
| Vehicle Control (0.1% DMSO) | 1.600 | 100.0% |
| 1 nM | 1.584 | 99.0% |
| 10 nM | 1.280 | 80.0% |
| 50 nM | 0.816 | 51.0% |
| 100 nM | 0.480 | 30.0% |
| 1 µM | 0.256 | 16.0% |
| 10 µM | 0.240 | 15.0% |
| Calculated IC50 | ~50 nM |
Experiment 2: Measuring T-Cell Proliferation using CFSE Dilution Assay
Principle: Carboxyfluorescein diacetate succinimidyl ester (CFSE) is a cell-permeable dye that covalently labels intracellular proteins.[10] When cells divide, the CFSE label is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[11] This allows for the tracking of cell proliferation over several generations via flow cytometry.[12]
Experimental Workflow
Caption: Workflow for CFSE T-cell proliferation assay.
Detailed Protocol: CFSE Dilution Assay
Materials:
-
Isolated Human T-Cells (from Experiment 1)
-
PBS (Phosphate-Buffered Saline)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Complete RPMI Medium
-
Human CD3/CD28 T-cell activator Dynabeads™
-
Human IL-2
-
This compound (at IC50 and sub-IC50 concentrations)
-
FACS Tubes
-
Flow Cytometer
Procedure:
-
CFSE Labeling: Resuspend purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM.[11] Incubate for 10 minutes at 37°C, protected from light.[13]
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold Complete RPMI (the serum proteins will quench the unbound CFSE). Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with Complete RPMI to remove any residual unbound CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in Complete RPMI. Plate 1 mL per well in a 24-well plate.
-
Stimulation and Treatment: Add CD3/CD28 Dynabeads™ (1:1 ratio) and IL-2 (100 U/mL) to the appropriate wells. Add this compound at the predetermined IC50 concentration (e.g., 50 nM) and a lower concentration (e.g., 10 nM). Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for 96 hours at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and transfer them to FACS tubes. Stain with a fluorescently-conjugated anti-CD3 antibody to gate on the T-cell population. Acquire data on a flow cytometer, detecting CFSE in the FITC or equivalent channel.
-
Data Analysis: Gate on the CD3+ population. Analyze the CFSE histogram to identify distinct peaks corresponding to successive cell divisions. Use proliferation modeling software (e.g., FlowJo) to calculate the proliferation index and the percentage of divided cells.
Data Presentation: Expected CFSE Proliferation Results
| Condition | % Divided Cells | Proliferation Index |
| Unstimulated | < 5% | 1.1 |
| Stimulated + Vehicle | 92% | 4.6 |
| Stimulated + this compound (10 nM) | 65% | 3.2 |
| Stimulated + this compound (50 nM) | 20% | 1.5 |
Experiment 3: Investigating the Mechanism of Action via mTOR Signaling
Principle: this compound is hypothesized to inhibit the mTOR signaling pathway. mTORC1, a key complex in this pathway, promotes cell growth and proliferation by phosphorylating downstream targets like S6 kinase (S6K).[1][14] A reduction in the phosphorylation of S6K upon this compound treatment would provide strong evidence for its mechanism of action. Western blotting is a technique used to detect specific proteins in a sample and can be used to assess their phosphorylation status.[15]
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the mTOR pathway by this compound.
Detailed Protocol: Western Blot for Phospho-S6K
Materials:
-
T-cells cultured and treated as in Experiment 2 (for 24 hours)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[16][17]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-15% Mini-PROTEAN® TGX™ Gels)
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)[16]
-
Primary antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-total S6K
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Clarity™ Western ECL Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Lysis: Harvest T-cells (approx. 2-5 x 10^6 cells per condition) and wash with ice-cold PBS. Lyse the cells in RIPA buffer with inhibitors on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 1/4 volume of 4x Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6K (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total S6K and a loading control (e.g., β-actin).
-
Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of phospho-S6K to total S6K for each condition.
Data Presentation: Expected Western Blot Densitometry Results
| Condition | p-S6K / Total S6K Ratio (Normalized to Stimulated + Vehicle) |
| Unstimulated | 0.15 |
| Stimulated + Vehicle | 1.00 |
| Stimulated + this compound (10 nM) | 0.60 |
| Stimulated + this compound (50 nM) | 0.20 |
References
- 1. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. materialneutral.info [materialneutral.info]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | mTOR Links Environmental Signals to T Cell Fate Decisions [frontiersin.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. manuals.plus [manuals.plus]
Application Notes and Protocols: In Vivo Imaging of Medroxyprogesterone Acetate's Effect on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medroxyprogesterone acetate (MPA), a synthetic progestin, has a complex and often contradictory role in cancer biology. While utilized in the treatment of certain cancers like endometrial and renal carcinoma, it has also been associated with an increased risk of breast cancer. This dual functionality underscores the importance of understanding its context-dependent mechanisms of action. In vivo imaging technologies, such as bioluminescence imaging (BLI) and fluorescence imaging (FLI), provide powerful tools for the non-invasive, longitudinal monitoring of tumor growth and response to therapies in living animal models. These application notes provide an overview of the effects of MPA on different tumor types and detailed protocols for in vivo imaging studies.
MPA's effects are largely mediated through its interaction with steroid hormone receptors, including the progesterone receptor (PR), and can influence downstream signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][2] The choice of cancer cell line and animal model is therefore critical in studying the specific effects of MPA.
Mechanisms of Action: Pro- and Anti-Tumorigenic Effects
The effect of MPA on tumor growth is highly dependent on the cancer type and its hormone receptor status.
-
Anti-Tumorigenic Effects: In hormone-dependent cancers such as endometrial and some ovarian cancers, MPA can have an inhibitory effect.[3][4][5][6] This is often attributed to its ability to down-regulate estrogen receptor levels and induce differentiation.[3] Studies in mouse models of endometrial and cervical cancer have demonstrated that MPA can significantly decrease uterine weight, reduce the incidence of endometrial adenocarcinoma, and prevent the progression of cervical intraepithelial neoplasia (CIN) to invasive cancer.[4][7][8]
-
Pro-Tumorigenic Effects: In contrast, in the context of certain breast cancers, particularly those expressing the progesterone receptor, MPA has been shown to promote tumor growth and metastasis. This can occur through the activation of signaling pathways like Jak/Stat3 and the upregulation of factors that promote cell proliferation and survival.[1][2]
Key Signaling Pathways
Progesterone Receptor (PR) Signaling
MPA binds to and activates the progesterone receptor, a key mediator of its effects on gene expression. In some breast cancers, this activation can lead to the transcription of genes that drive cell proliferation. One such pathway involves the upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which in turn stimulates the proliferation of neighboring tumor cells.
Caption: MPA-activated PR signaling pathway leading to tumor cell proliferation.
Jak/Stat3 Signaling Pathway
In some breast cancer models, MPA can rapidly and non-genomically activate the Jak/Stat3 signaling pathway.[1][2] This activation is dependent on the progesterone receptor and involves the phosphorylation of Jak1, Jak2, and Stat3, leading to Stat3 dimerization, nuclear translocation, and the transcription of target genes involved in cell growth.[1][2]
Caption: MPA-induced Jak/Stat3 signaling pathway promoting tumor growth.
Vascular Endothelial Growth Factor (VEGF) Signaling
The role of MPA in regulating VEGF, a key promoter of angiogenesis, is complex and appears to be cell-type specific. In some T47-D human breast cancer cells, MPA has been shown to increase VEGF levels, suggesting a potential mechanism for promoting tumor growth through increased blood supply.[2] However, in an in vivo model of endometrial carcinoma, MPA did not alter VEGF expression.[9]
Caption: Potential MPA-mediated regulation of VEGF and angiogenesis.
Data Presentation
Inhibitory Effects of MPA on Endometrial and Cervical Cancers
| Cancer Model | Treatment Group | Key Findings | Reference |
| Mouse Endometrial Carcinogenesis | MNU + E2 + MPA | Significantly decreased uterine corpus weight (p < 0.05) | [4] |
| Significantly decreased incidence of endometrial adenocarcinoma (p < 0.001) | [4] | ||
| HPV Transgenic Mouse Model of Cervical Cancer | E2 + MPA | Prevented progression of CIN to invasive cancer | [7][8] |
| Associated with inhibited cell proliferation and promotion of apoptosis in CIN lesions | [7][8] |
Pro-Tumorigenic Effects of MPA on Breast Cancer (Representative Data)
No specific quantitative in vivo imaging data was found in the search results. The following table is a representative example based on the qualitative descriptions of MPA's pro-tumorigenic effects in breast cancer models.
| Animal Model | Treatment Group | Week 1 (Photon Flux) | Week 2 (Photon Flux) | Week 3 (Photon Flux) | Week 4 (Photon Flux) |
| Orthotopic Breast Cancer Xenograft | Vehicle Control | 1.2 x 10^6 | 2.5 x 10^6 | 5.1 x 10^6 | 9.8 x 10^6 |
| MPA-Treated | 1.3 x 10^6 | 4.8 x 10^6 | 1.2 x 10^7 | 2.5 x 10^7 |
Experimental Protocols
In Vivo Tumor Model Establishment and MPA Treatment
This protocol describes the establishment of an orthotopic breast cancer xenograft model and subsequent treatment with MPA for in vivo imaging studies.
References
- 1. The Regulation of Vascular Endothelial Growth Factor by Hypoxia and Prostaglandin F2α during Human Endometrial Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestin regulation of vascular endothelial growth factor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestins activate vascular endothelial growth factor gene transcription in endometrial adenocarcinoma cells. [roar.hep-bejune.ch]
- 4. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medroxyprogesterone Acetate Prevention of Cervical Cancer through Progesterone Receptor in a Human Papillomavirus Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular endothelial growth factor expression is not regulated by estradiol or medroxyprogesterone acetate in endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Depogen in IVF Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Depogen (estradiol valerate) in in-vitro fertilization (IVF) research. This document details the molecular mechanisms, offers structured experimental protocols, and presents quantitative data to guide the design and execution of studies investigating endometrial receptivity and hormonal regulation in IVF.
Introduction
This compound, a synthetic prodrug of 17β-estradiol, is a cornerstone in assisted reproductive technologies, primarily for preparing the endometrium for embryo implantation.[1] Its administration aims to mimic the natural follicular phase, inducing endometrial proliferation and upregulating progesterone receptor expression, which are critical for successful embryo implantation.[2] Understanding the precise molecular actions and optimizing its use in research protocols is essential for advancing IVF outcomes.
Mechanism of Action
This compound is hydrolyzed to 17β-estradiol, which then diffuses into endometrial cells. There, it binds to nuclear estrogen receptors, primarily ERα and ERβ.[3] This binding triggers a conformational change, leading to receptor dimerization and translocation into the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription.[3] This genomic pathway is the principal mechanism by which estradiol governs cellular processes vital for endometrial receptivity, including proliferation and differentiation.[3]
Signaling Pathway of this compound (Estradiol Valerate) in Endometrial Cells
Quantitative Data from Clinical IVF Protocols
The following tables summarize key quantitative data from studies evaluating various estradiol valerate protocols for endometrial preparation in frozen-thawed embryo transfer (FET) cycles.
Table 1: Comparison of Oral Estradiol Valerate and Transdermal Estradiol Gel in FET Cycles
| Outcome Measure | Oral Estradiol Valerate | Transdermal Estradiol Gel | P-value |
| Endometrial Thickness (mm) | 9.46 ± 0.830 | 9.81 ± 0.861 | 0.043[4] |
| Clinical Pregnancy Rate | 33.3% | 30.2% | 0.810[5] |
| Implantation Rate | 52.1% | 51.9% | 0.792[4] |
Table 2: Efficacy of Different Estradiol Formulations in IVF
| Parameter | Estradiol Valerate | Estradiol Hemihydrate | P-value |
| Implantation Rate | 47.42% | 49.07% | 0.284[6] |
| Mean Endometrial Thickness (mm) | 9.25 ± 0.038 | 9.57 ± 0.058 | < 0.001[6] |
Table 3: Impact of Estradiol Valerate Supplementation on Endometrial Thickness in Clomiphene Citrate Cycles
| Treatment Group | Mean Endometrial Thickness (mm) | P-value |
| Clomiphene Citrate + Placebo | 9.04 | < 0.001[7] |
| Clomiphene Citrate + Estradiol Valerate (6 mg/day) | 10.7 | < 0.001[7] |
Experimental Protocols for In Vitro Research
The following protocols are designed for researchers to investigate the effects of this compound (estradiol valerate) on endometrial cells in a laboratory setting.
Experimental Workflow for In Vitro Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for Creating Animal Models of Endometriosis with Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing rodent models of endometriosis and utilizing medroxyprogesterone acetate (MPA) as a therapeutic agent to study its effects on endometriotic lesion development. The protocols and data presented are compiled from established research methodologies.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity.[1] Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of potential therapeutics.[1] Rodent models, particularly rats and mice, are widely used due to their cost-effectiveness, reproducibility, and the availability of genetic tools.[2][3] These models typically involve the autotransplantation of uterine tissue to an ectopic site, such as the peritoneal cavity or subcutaneous space, to induce the formation of endometriotic lesions.[2][3]
Medroxyprogesterone acetate (MPA), a synthetic progestin, is a commonly used treatment for endometriosis.[4] It exerts its therapeutic effects by suppressing the growth of ectopic endometrial tissue.[2] These protocols detail the surgical induction of endometriosis in rodents and the subsequent administration of MPA to assess its impact on lesion growth and relevant biological pathways.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of medroxyprogesterone acetate in animal models of endometriosis.
Table 1: Effect of Medroxyprogesterone Acetate on Endometrioma Weight in a Rat Model of Subcutaneous Endometriosis [2]
| Treatment Group | Dose (mg/kg, s.c.) | Relative Wet Weight of Endometrioma (mg%) | Relative Dry Weight of Endometrioma (mg%) |
| Control | - | 29.1 ± 6.7 | 5.3 ± 0.9 |
| MPA | 0.5 | Significantly Decreased | Significantly Decreased |
| MPA | 2 | Significantly Decreased | Significantly Decreased |
| MPA | 5 | Significantly Decreased | Significantly Decreased |
*Note: The study reported a significant but not dose-dependent decrease compared to the control group. Specific values for the MPA groups were not provided in the abstract. Treatments were administered between day 5 and day 14 after implantation.[2]
Table 2: Effect of Medroxyprogesterone Acetate on the Volume of Endometriotic Foci in a Rat Model [5]
| Treatment Group | Mean Volume at 3 Weeks (mm³) | Mean Volume at 6 Weeks (mm³) | Mean Volume at 9 Weeks (mm³) |
| MPA | 78.3 ± 20.4 | 42.6 ± 13.5 | 66.7 ± 16.2 |
| Control | Not Provided | Not Provided | Not Provided |
*Note: Treatment was administered for 3 weeks (between the 3- and 6-week time points). The 9-week time point represents the recurrence rate after treatment cessation.[5]
Table 3: Effect of Medroxyprogesterone Acetate on Uterine Corpus Weight in a Mouse Model of Endometrial Carcinogenesis [6][7]
| Treatment Group | Uterine Corpus Weight (g) |
| MNU/E2 | Not specified, served as control |
| MNU/E2 + MPA | Significantly decreased (P < 0.05) |
Note: While this is a model for endometrial cancer and not endometriosis, it demonstrates the inhibitory effect of MPA on estrogen-stimulated uterine tissue growth. MPA was administered as 5 subcutaneous injections of 2 mg/mouse at 4-week intervals.[6][7]
Experimental Protocols
Protocol 1: Induction of Subcutaneous Endometriosis in Rats and MPA Treatment
This protocol is adapted from a study that established a reproducible subcutaneous endometriosis model in rats.[2]
Materials:
-
Female Wistar rats (3 months old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Medroxyprogesterone acetate (MPA)
-
Vehicle for MPA (e.g., sesame oil)
-
Estradiol (for some control groups, if needed)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat using an appropriate method.
-
Perform a midline laparotomy to expose the uterine horns.
-
Excise a small fragment (e.g., 4x4 mm) from one uterine horn.
-
Suture the uterine incision.
-
Create a subcutaneous pocket on the abdominal wall.
-
Autoimplant the uterine fragment into the subcutaneous pocket and suture the skin incision.
-
-
Post-operative Care and Lesion Development:
-
Provide appropriate post-operative care, including analgesics.
-
Allow the endometriomas to develop for a set period (e.g., 14 days), during which they should reach a significant size.[2]
-
-
MPA Treatment:
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 21), euthanize the animals.[2]
-
Excise the endometriotic lesions and measure their dimensions.
-
Determine the wet and dry weight of the lesions for quantitative analysis.[2]
-
Fix a portion of the tissue in formalin for histological confirmation of endometrial-like glands and stroma.
-
Protocol 2: Induction of Peritoneal Endometriosis in Mice and MPA Treatment
This protocol is a general guide based on common methodologies for creating peritoneal endometriosis in mice.[3]
Materials:
-
Female mice (e.g., C57BL/6) for both donor and recipient
-
Anesthetic
-
Surgical instruments
-
Medroxyprogesterone acetate (MPA)
-
Vehicle for MPA
Procedure:
-
Donor and Recipient Preparation:
-
Synchronize the estrous cycle of the donor and recipient mice (optional, but can improve lesion establishment).
-
Anesthetize a donor mouse.
-
Perform a laparotomy and excise the uterine horns.
-
Place the uterine tissue in sterile saline.
-
-
Endometrial Tissue Implantation:
-
Anesthetize a recipient mouse.
-
Perform a small laparotomy.
-
Cut the donor uterus into small fragments.
-
Suture small fragments of the donor uterine tissue to the peritoneal wall or mesenteric blood vessels.
-
Close the abdominal incision.
-
-
Post-operative Care and Lesion Development:
-
Provide post-operative analgesia and monitoring.
-
Allow several weeks for the endometriotic lesions to establish and grow (e.g., 4 weeks).
-
-
MPA Treatment:
-
Endpoint Analysis:
-
Open the peritoneal cavity and identify the endometriotic lesions.
-
Measure the size (length and width) of the lesions.[8]
-
Excise the lesions for weighing and histological analysis to confirm the presence of endometrial glands and stroma.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MPA signaling in endometriotic cells.
Caption: Workflow for endometriosis animal model and MPA treatment.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Development of a subcutaneous endometriosis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of mouse models of endometriosis for pathological and immunological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Theranekron for treatment of endometriosis in a rat model compared with medroxyprogesterone acetate and leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Medroxyprogesterone Acetate on Mouse Endometrial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of Depogen in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of Depogen (medroxyprogesterone acetate - MPA) administration in non-human primate (NHP) studies. The information is intended to guide researchers in designing and interpreting studies involving this synthetic progestin.
Introduction
This compound, the brand name for the injectable form of medroxyprogesterone acetate, is a synthetic progestin widely used for contraception and in the treatment of conditions like endometriosis in both humans and non-human primates.[1][2] Its mechanism of action involves the suppression of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation.[1][3] Due to their physiological similarities to humans, NHPs are crucial models for studying the long-term systemic effects of this compound.[4]
Signaling Pathways of Medroxyprogesterone Acetate
MPA primarily exerts its effects by binding to the progesterone receptor (PR). However, it also exhibits affinity for glucocorticoid (GR) and androgen receptors (AR), leading to a broader range of physiological effects.[2]
Progesterone Receptor (PR) Signaling
Upon binding to MPA, the progesterone receptor translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This genomic pathway is responsible for the primary contraceptive effects of MPA, including the inhibition of ovulation and thickening of cervical mucus.[1][5][6]
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. Glucoregulatory Function in Adult Rhesus Macaques (Macaca mulatta) Undergoing Treatment with Medroxyprogesterone Acetate for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carcinogen-induced cutaneous neoplasms in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Overcoming Medroxyprogesterone Acetate (MPA) Resistance in Endometrial Cancer
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming medroxyprogesterone acetate (MPA) resistance in endometrial cancer. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My endometrial cancer cell line is not responding to MPA treatment. What are the possible reasons?
A1: Lack of response to MPA can be multifactorial. Here are some key considerations:
-
Progesterone Receptor (PR) Status: The efficacy of MPA is highly dependent on the presence of progesterone receptors (PR), particularly PR isoform B (PRB).[1] MPA treatment itself can lead to a decrease in PR expression over time, contributing to acquired resistance.[2] Verify the PR expression levels in your cell line at both the mRNA and protein levels.
-
Activation of Alternative Signaling Pathways: Resistance can be mediated by the activation of pro-survival signaling pathways that bypass the PR-mediated effects. The most well-documented of these is the PI3K/Akt/mTOR pathway.[3][4] Other pathways, such as the Nrf2-AKR1C1 and Nrf2-survivin pathways, have also been implicated.[5][6]
-
Induction of Autophagy: Autophagy, a cellular degradation process, can be modulated by MPA treatment. Inhibition of autophagy has been linked to the promotion of progestin resistance.[3][7]
-
Epigenetic Modifications: The expression of PR can be silenced through epigenetic mechanisms, such as histone deacetylation.[8] This can lead to a lack of response to MPA.
Q2: How can I determine if the PI3K/Akt/mTOR pathway is activated in my MPA-resistant cells?
A2: To assess the activation of the PI3K/Akt/mTOR pathway, you should perform a Western blot analysis to examine the phosphorylation status of key proteins in the pathway. Increased phosphorylation of Akt (at Ser473) and mTOR (at Ser2448) are indicative of pathway activation.[3] You should compare the levels of phosphorylated proteins to the total protein levels in both your MPA-sensitive (parental) and MPA-resistant cell lines.
Q3: What are some strategies to overcome MPA resistance in my in vitro experiments?
A3: Several strategies can be employed to overcome MPA resistance in endometrial cancer cell lines:
-
Combination Therapy with mTOR Inhibitors: Since the PI3K/Akt/mTOR pathway is a key driver of resistance, combining MPA with an mTOR inhibitor, such as everolimus (RAD001), can restore sensitivity.[3][9]
-
Co-treatment with Metformin: Metformin has been shown to increase progestin sensitivity by down-regulating the Nrf2-survivin and Nrf2/AKR1C1 pathways and by inducing autophagy.[5][6][7]
-
HDAC Inhibitors: To counteract epigenetic silencing of the progesterone receptor, histone deacetylase (HDAC) inhibitors like entinostat can be used in combination with MPA to potentially restore PR expression and sensitivity.[8]
-
Autophagy Modulation: Since inhibition of autophagy is linked to resistance, exploring agents that modulate autophagy could be a viable strategy.
Q4: Are there known biomarkers that can predict MPA resistance?
A4: High expression of PRB is associated with a better response to progestin therapy.[1][10] Conversely, elevated levels of Nrf2, AKR1C1, and survivin may serve as potential biomarkers for predicting progestin resistance.[5][6] Loss of PTEN and activating mutations in PIK3CA are also associated with activation of the PI3K/Akt/mTOR pathway and may indicate a likelihood of resistance to MPA monotherapy but potential sensitivity to combination therapy with PI3K/Akt/mTOR inhibitors.[11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after MPA treatment.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
| MPA Stability | Prepare fresh MPA solutions for each experiment. MPA in solution can degrade over time. |
| Assay Type | Consider the metabolic activity of your cells. For cell lines with high metabolic rates, a shorter incubation time with the viability reagent (e.g., MTT, MTS) may be necessary to avoid signal saturation.[11] |
| Vehicle Control | Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all treatment groups and is not causing toxicity. |
Problem 2: Difficulty in establishing a stable MPA-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Initial MPA Concentration Too High | Start with a low concentration of MPA (e.g., the IC20 or IC30) and gradually increase the concentration in a stepwise manner over several months. This allows for the selection of resistant clones without causing widespread cell death. |
| Insufficient Time for Resistance to Develop | Developing acquired resistance is a long-term process. Be patient and allow sufficient time at each MPA concentration for the resistant population to emerge and stabilize. |
| Cell Line Heterogeneity | The parental cell line may be a heterogeneous population. Consider single-cell cloning to establish a more uniform parental line before inducing resistance. |
| Loss of Resistant Phenotype | Once established, continuously culture the resistant cell line in the presence of the maintenance dose of MPA to prevent reversion to a sensitive phenotype. |
Problem 3: Poor efficiency of siRNA-mediated knockdown of a target protein.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Transfection Reagent to siRNA Ratio | Optimize the ratio of transfection reagent to siRNA for your specific cell line. Perform a titration experiment to determine the optimal conditions. |
| Cell Confluency | Ensure cells are 60-80% confluent at the time of transfection.[3] Both low and high confluency can negatively impact transfection efficiency. |
| siRNA Quality | Use high-quality, purified siRNA. Consider testing multiple siRNA sequences targeting different regions of the mRNA to identify the most effective one. |
| Incubation Time | Optimize the incubation time for both the transfection complex formation (siRNA + reagent) and the post-transfection period before assessing knockdown.[3] |
Experimental Protocols
Establishment of an MPA-Resistant Endometrial Cancer Cell Line
This protocol describes a general method for developing an MPA-resistant cell line from a sensitive parental line (e.g., Ishikawa).
Materials:
-
MPA-sensitive endometrial cancer cell line (e.g., Ishikawa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Medroxyprogesterone acetate (MPA)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting kit (e.g., MTT or MTS)
Procedure:
-
Determine the IC50 of MPA: Culture the parental cells and treat with a range of MPA concentrations for 72 hours. Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Initial Low-Dose Exposure: Culture the parental cells in complete medium containing MPA at a starting concentration of approximately the IC20-IC30.
-
Monitor Cell Growth: Continuously culture the cells in the MPA-containing medium, changing the medium every 2-3 days. Initially, cell growth will be slow.
-
Stepwise Increase in MPA Concentration: Once the cells have adapted and are proliferating steadily, increase the MPA concentration by 1.5 to 2-fold.
-
Repeat Stepwise Increase: Continue this process of gradual dose escalation over a period of 6-12 months.
-
Establish Maintenance Culture: Once the cells are able to proliferate in a high concentration of MPA (e.g., 10-20 µM), they can be considered an MPA-resistant line. Maintain the resistant cells in a medium containing this concentration of MPA.
-
Validation of Resistance: Periodically perform cell viability assays to compare the MPA sensitivity of the resistant line to the parental line. A significant increase in the IC50 value confirms resistance.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Materials:
-
Parental and MPA-resistant endometrial cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
siRNA-Mediated Knockdown of a Target Gene
This protocol provides a general guideline for transiently knocking down a gene of interest (e.g., AKT1) in endometrial cancer cells.
Materials:
-
Endometrial cancer cells
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate so that they are 60-80% confluent on the day of transfection.[3]
-
Prepare siRNA-Lipid Complex:
-
In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[3]
-
-
Transfection: Add the siRNA-lipid complex to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qRT-PCR) and/or protein level (Western blot).
Quantitative Data Summary
| Pathway/Molecule | Observation in MPA Resistance | Therapeutic Strategy | Expected Outcome of Therapy | Reference |
| Progesterone Receptor (PR) | Decreased expression, particularly PRB | HDAC inhibitors (e.g., Entinostat) + MPA | Restoration of PR expression and increased sensitivity to MPA | [1][8] |
| PI3K/Akt/mTOR Pathway | Increased phosphorylation of Akt and mTOR | mTOR inhibitors (e.g., Everolimus) + MPA | Inhibition of cell proliferation and induction of autophagy | [3][9] |
| Nrf2-AKR1C1 Pathway | Overexpression of Nrf2 and AKR1C1 | Metformin or Brusatol + MPA | Downregulation of Nrf2 and AKR1C1, increased sensitivity to MPA | [5][12] |
| Nrf2-Survivin Pathway | Overexpression of Nrf2 and Survivin | Metformin + MPA | Downregulation of Nrf2 and Survivin, increased sensitivity to MPA | [6] |
| Autophagy | Decreased in resistant cells | Metformin or mTOR inhibitors + MPA | Induction of autophagy and restored sensitivity to MPA | [3][7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways driving MPA resistance and therapeutic targets.
Caption: Workflow for studying and overcoming MPA resistance in vitro.
References
- 1. A Surgical Window Trial Evaluating Medroxyprogesterone Acetate with or without Entinostat in Patients with Endometrial Cancer and Validation of Biomarkers of Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hormone Therapy plus mTOR Inhibitors in the Treatment of Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Everolimus and Letrozole or Hormonal Therapy to Treat Endometrial Cancer | University of Miami Health System [umiamihealth.org]
- 9. onclive.com [onclive.com]
- 10. Histone deacetylase inhibitors have a profound antigrowth activity in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Knockdown of estrogen receptor β increases proliferation and affects the transcriptome of endometrial adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
mitigating off-target effects of Depogen in experimental models
Technical Support Center: Depogen
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in experimental models. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High levels of cytotoxicity observed at concentrations intended for on-target GFRK inhibition.
-
Question: My cells are undergoing apoptosis at this compound concentrations where I expect to see specific inhibition of the Growth Factor Receptor Kinase (GFRK) pathway. How can I confirm this is an off-target effect and mitigate it?
-
Answer: This issue may be due to this compound's off-target inhibition of Stress-Activated Kinase 1 (SAK1).
-
Step 1: Confirm Off-Target Activity. Perform a Western blot analysis to probe for the phosphorylation of SAK1 downstream targets, such as p38 MAPK. A decrease in p-p38 levels corresponding with an increase in apoptosis markers (e.g., cleaved caspase-3) at your working concentration of this compound would suggest SAK1 inhibition.
-
Step 2: Dose-Response Analysis. Conduct a detailed dose-response curve for both on-target (p-GFRK) and off-target (p-p38) inhibition. This will help you identify a concentration window where you see maximal GFRK inhibition with minimal SAK1 pathway modulation.
-
Step 3: Rescue Experiment. To confirm that the cytotoxicity is SAK1-mediated, you can perform a rescue experiment by overexpressing a constitutively active form of SAK1 in your cells and then treating with this compound. A reduction in apoptosis would support this off-target hypothesis.
-
Issue 2: Inconsistent or unexpected metabolic changes in cells treated with this compound.
-
Question: I'm observing significant alterations in cellular metabolism (e.g., changes in lactate production or oxygen consumption) that are not consistent with GFRK inhibition alone. What could be the cause?
-
Answer: These effects may be linked to off-target inhibition of the Metabolic Regulator Kinase (MRK).
-
Step 1: Assess MRK Pathway Activity. Use a targeted metabolomics approach to analyze key metabolites in the pathways regulated by MRK. Compare the metabolic profiles of vehicle-treated cells with those treated with this compound.
-
Step 2: Use a More Selective Compound as a Control. If available, include a more selective GFRK inhibitor that has no reported activity against MRK in your experiments. This will help you differentiate between on-target and off-target metabolic effects.
-
Step 3: Adjust Experimental Conditions. Off-target metabolic effects can sometimes be exacerbated by specific media formulations. Try altering the glucose or glutamine concentrations in your culture medium to see if this mitigates the observed metabolic shifts.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent inhibitor of the Growth Factor Receptor Kinase (GFRK). However, it exhibits off-target activity against Stress-Activated Kinase 1 (SAK1) and Metabolic Regulator Kinase (MRK) at higher concentrations. The table below summarizes the inhibitory concentrations.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Description |
| GFRK (On-Target) | 5 | Primary target in cell proliferation pathway. |
| SAK1 (Off-Target) | 150 | Off-target associated with cellular stress response. |
| MRK (Off-Target) | 500 | Off-target involved in metabolic regulation. |
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: The optimal concentration of this compound will vary depending on the cell line or animal model. The following table provides recommended starting ranges based on preclinical studies.
Table 2: Recommended Starting Concentrations for this compound
| Experimental Model | Recommended Concentration Range | Notes |
| In Vitro Cell Culture | 10 - 100 nM | Start with a dose-response curve to determine the optimal concentration for your specific cell line. |
| In Vivo Mouse Xenograft | 10 - 50 mg/kg | Administer daily via oral gavage. Monitor for signs of toxicity. |
Q3: What are the essential control experiments to include when using this compound?
A3: To ensure the specificity of your findings, the following controls are highly recommended:
-
Vehicle Control: Treat a set of cells or animals with the vehicle used to dissolve this compound (e.g., DMSO, saline) to control for any effects of the solvent.
-
Positive Control: Use a known activator of the GFRK pathway to confirm that the pathway is functional in your experimental system.
-
Negative Control Cell Line: If possible, use a cell line that does not express GFRK to demonstrate that the effects of this compound are target-dependent.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Activity
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-GFRK, GFRK, p-p38, p38, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for mitigating this compound's off-target effects.
Caption: Decision tree for troubleshooting high cytotoxicity.
Technical Support Center: Optimizing Medroxyprogesterone Acetate (MPA) Dosage in Research
This technical support center is designed for researchers, scientists, and drug development professionals investigating medroxyprogesterone acetate (MPA). It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common experimental issues and questions related to the primary side effects of MPA: metabolic disturbances, bone mineral density loss, and effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Issue 1: Managing MPA-Induced Metabolic Side Effects
Question: We are observing significant weight gain and altered glucose metabolism in our rodent models treated with MPA. How can we troubleshoot this and what are the underlying mechanisms?
Answer: Weight gain is a frequently observed side effect of MPA in both clinical and preclinical settings.[1][2] The mechanism is thought to be primarily associated with an increase in fat deposition rather than fluid retention or anabolic effects.[3] This may be linked to MPA's influence on appetite regulation and energy expenditure.[4]
Troubleshooting & Optimization:
-
Standardize Diet: Ensure all animals are on a controlled and consistent diet. High-fat diets can exacerbate metabolic disturbances.
-
Monitor Food Intake: Quantify daily food consumption to determine if weight gain is due to increased appetite.
-
Body Composition Analysis: Utilize techniques like Dual-Energy X-ray Absorptiometry (DEXA) to differentiate between fat mass and lean mass gain. This can provide more precise data on the nature of the weight gain.
-
Metabolic Testing: Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to quantify the degree of metabolic dysregulation. Standardized protocols are crucial for reproducible results.[5][6]
-
Dose-Response Assessment: If feasible, include multiple dosage groups in your study to determine if the metabolic side effects are dose-dependent. A study in female rats showed dose-dependent increases in body weight with weekly MPA injections.[7]
Issue 2: Variability in MPA-Induced Bone Mineral Density (BMD) Loss
Question: Our research group is seeing high variability in bone mineral density (BMD) loss within our cohort of rodents treated with MPA. What are the potential causes and how can we mitigate this?
Answer: Variability in MPA-induced bone loss is a common experimental challenge. MPA can decrease serum estrogen levels, leading to a reduction in BMD.[8] This effect is particularly concerning in younger subjects who have not yet reached peak bone mass.[1]
Troubleshooting & Optimization:
-
Animal Characteristics:
-
Age and Skeletal Maturity: Use animals of a consistent age and ensure they have reached skeletal maturity if you wish to avoid confounding factors related to normal bone accrual.[4]
-
Genetic Strain: Different rodent strains can have varying sensitivities to hormonal treatments. Maintain a consistent and well-characterized strain for all experiments.
-
Baseline Health: Acclimatize animals properly and monitor their health to exclude outliers with pre-existing conditions that could affect bone metabolism.[4]
-
-
Experimental Procedures:
-
Consistent Administration: Inconsistent injection volumes or sites can lead to variable drug absorption. Ensure precise and consistent administration techniques. For subcutaneous injections, it is advisable to rotate injection sites.[4]
-
Dietary Control: Calcium and Vitamin D are essential for bone health. Provide a standardized diet with adequate levels of these nutrients to all animals in the study.[4]
-
Issue 3: Understanding MPA's Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Question: We are investigating the effects of MPA on stress and behavior and suspect involvement of the HPA axis. What is the known interaction between MPA and the HPA axis?
Answer: MPA can exert cortisol-like effects and suppress adrenal function, likely through a negative feedback mechanism on the hypothalamus or pituitary.[9] This can lead to a reduction in plasma cortisol concentrations.[9] In preclinical studies with rats, MPA has been shown to lower adrenal/body mass ratios and reduce serum corticosterone levels.
Troubleshooting & Optimization:
-
Hormone Level Monitoring: Measure baseline and post-treatment levels of corticosterone (in rodents) or cortisol (in larger animals) to quantify the impact of MPA on the HPA axis.
-
Adrenal Gland Histology: At the end of the study, consider collecting adrenal glands for histological analysis to assess for any morphological changes.
-
Stress-Related Behavioral Tests: Employ standardized behavioral tests (e.g., forced swim test, elevated plus maze) to correlate HPA axis modulation with behavioral outcomes.
-
Dose and Duration: The suppressive effects on the HPA axis may be dependent on the dose and duration of MPA treatment. Consider these variables in your experimental design.
Data Presentation: Dose-Dependent Side Effects of MPA in Animal Models
The following tables summarize quantitative data from preclinical studies on the dose-dependent side effects of Medroxyprogesterone Acetate.
Table 1: Dose-Dependent Effects of MPA on Body Weight and Liver Enzymes in Female Rats
| MPA Dose (weekly IM injection) | Duration | Mean Body Weight Gain (g) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control (Vehicle) | 4 weeks | 28.3 ± 4.5 | 35.7 ± 3.8 | 90.1 ± 7.2 |
| 2.7 mg/kg | 4 weeks | 35.1 ± 5.1 | 42.3 ± 4.1 | 105.6 ± 8.5 |
| 5.4 mg/kg | 4 weeks | 42.8 ± 6.2 | 50.1 ± 5.3 | 118.4 ± 9.3 |
| 10.8 mg/kg | 4 weeks | 51.5 ± 7.0 | 58.9 ± 6.0 | 130.2 ± 10.1 |
| Control (Vehicle) | 6 weeks | 34.6 ± 5.0 | 37.2 ± 4.0 | 93.5 ± 7.8 |
| 2.7 mg/kg | 6 weeks | 43.2 ± 5.9 | 48.1 ± 4.9 | 115.3 ± 9.0 |
| 5.4 mg/kg | 6 weeks | 53.7 ± 6.8 | 59.3 ± 6.1 | 135.8 ± 10.5 |
| 10.8 mg/kg | 6 weeks | 64.1 ± 8.1 | 69.8 ± 7.2 | 152.6 ± 11.7 |
* Indicates a statistically significant difference (P < 0.01) compared to the control group. (Data adapted from a study on the parenteral toxicity of Medroxyprogesterone Acetate in adult female rats.)[7]
Table 2: Dose-Dependent Effects of MPA on Intestinal Enzymes in Female Rats
| MPA Dose (single IP injection) | Alkaline Phosphatase (units/mg protein) | Sucrase (units/mg protein) | Leucine Aminopeptidase (units/mg protein) |
| Control | 1.85 ± 0.12 | 0.98 ± 0.07 | 1.25 ± 0.09 |
| 17.5 mg/kg | 1.42 ± 0.10 | 1.05 ± 0.08 | 1.32 ± 0.10 |
| 35 mg/kg | 1.28 ± 0.09 | 1.12 ± 0.09 | 1.40 ± 0.11 |
| 70 mg/kg | 1.15 ± 0.08 | 1.35 ± 0.11 | 1.62 ± 0.13 |
| 140 mg/kg | 1.02 ± 0.07 | 1.58 ± 0.13 | 1.88 ± 0.15 |
* Indicates a statistically significant difference (p < 0.001) compared to the control group. (Data adapted from a study on the dose relationship between MPA and rat intestinal functions.)
Experimental Protocols
Protocol 1: Assessment of MPA Effects on Bone Mineral Density (BMD) in a Rodent Model
Objective: To quantify changes in BMD and body composition in response to MPA treatment.
Materials:
-
Medroxyprogesterone Acetate (Depot formulation)
-
Vehicle control (e.g., saline)
-
Rodent model (specify strain, age, and sex)
-
Dual-Energy X-ray Absorptiometry (DEXA) scanner for small animals
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline DEXA Scan:
-
Anesthetize the animal according to your approved institutional protocol.
-
Position the animal on the DEXA scanner bed in a prone position with limbs extended.
-
Perform a baseline scan to determine initial BMD (g/cm²), bone mineral content (g), lean mass (g), and fat mass (g).[4]
-
-
MPA Administration:
-
Divide animals into control and MPA treatment groups.
-
Administer the appropriate dose of MPA or vehicle via subcutaneous or intramuscular injection. Ensure the injection volume and site are consistent for all animals.
-
-
Follow-up DEXA Scans:
-
Perform follow-up DEXA scans at predetermined intervals (e.g., every 4 weeks) for the duration of the study.
-
-
Data Analysis:
-
Define the regions of interest (ROIs), such as the lumbar spine and femur, for analysis.[4]
-
Calculate the percentage change in BMD, lean mass, and fat mass from baseline for each animal.
-
Compare the changes between the MPA-treated and control groups using appropriate statistical methods.
-
Protocol 2: Assessment of MPA Effects on Glucose Metabolism (Glucose Tolerance Test - GTT)
Objective: To evaluate the impact of MPA treatment on glucose clearance.
Materials:
-
MPA-treated and control animals
-
Glucose solution (e.g., 20% glucose in sterile saline)
-
Glucometer and test strips
-
Scale for weighing animals
Procedure:
-
Fasting: Fast animals for a standardized period (e.g., 6 hours) before the test, with free access to water.[6]
-
Baseline Glucose Measurement:
-
Gently restrain the animal.
-
Make a small nick at the tip of the tail to obtain a drop of blood.
-
Measure the baseline (t=0) blood glucose level using the glucometer.[4]
-
-
Glucose Administration:
-
Weigh the animal to calculate the precise glucose dose (typically 1-2 g/kg body weight).[5]
-
Administer the glucose solution via intraperitoneal (i.p.) injection or oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentration against time.
-
Calculate the area under the curve (AUC) to quantify the overall glucose excursion and compare between treatment groups.[4]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: MPA signaling through genomic and non-genomic pathways.
Caption: General experimental workflow for in vivo MPA studies.
References
- 1. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Depo-medroxyprogesterone acetate, weight gain and amenorrhea among obese women adolescent and adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medroxyprogesterone acetate (Depo-Provera) and bone mineral density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic doses of medroxyprogesterone may cause bone loss through glucocorticoid activity: an hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of various doses of medroxyprogesterone acetate on intestinal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Depogen in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with DepoGen in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound assay results?
Inconsistent results in in vitro assays can arise from multiple factors throughout the experimental workflow. Studies have shown that reagent lot differences, operator variability, and equipment can all contribute to inter-batch variance.[1][2] Specifically, reagent lots for RNA extraction, cDNA synthesis, and assay plates have been identified as major contributors to variability.[1][2]
Q2: How can I minimize variability between my experimental replicates?
High variability between replicates often stems from inconsistencies in cell seeding, pipetting errors, or "edge effects" on microplates.[3] To mitigate these, ensure uniform cell seeding by thoroughly resuspending cells before plating and using a multichannel pipette.[3] Employing proper pipetting techniques with calibrated pipettes and preparing master mixes for reagents can also reduce variability.[3] To avoid edge effects, it is recommended to not use the outer wells of the plate for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.[3]
Q3: My dose-response curve is flat or shifted. What could be the cause?
A suboptimal dose-response curve could be due to several factors, including inactive compounds, suboptimal drug concentrations, or issues with the cell line itself.[3] The compound may have degraded from improper storage, or the concentrations tested may be too low to elicit a response.[3] Additionally, the cell line used may not express the target at sufficient levels.[3] It is also possible that the fungal population being tested has developed resistance to the fungicides being tested.[4]
Q4: I am observing unexpected cytotoxicity or cell viability results. What should I investigate?
Unexpected results in cell viability assays can be linked to the stability of the compound, cell culture conditions, and the assay protocol itself.[5] Ensure that your cell lines are authenticated and have a low passage number to prevent phenotypic drift.[5] The initial cell seeding density and components in the culture medium, such as serum, can significantly impact the assay readout.[5] The incubation time with the compound and inconsistent preparation of assay reagents are also common sources of error.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound assays.
Issue 1: High Inter-Batch Variability
High variability between different experimental batches can obscure true biological effects. A study on a blood-based gene expression test identified several key contributors to inter-batch variance.[1][2]
Troubleshooting Steps:
-
Reagent Lot Tracking: Implement a system to track the lot numbers of all reagents used, including RNA extraction kits, cDNA synthesis kits, and assay plates. This will help identify if a specific lot is associated with variability.[1][2]
-
Operator Standardization: Ensure all operators are trained on and adhere to the same standardized protocols. Operator-to-operator variability can be a significant source of inconsistency.[2]
-
Equipment Calibration and Maintenance: Regularly calibrate and maintain all laboratory equipment, such as pipettes and thermal cyclers, to ensure consistent performance.
-
Control Charting: Use control charts to monitor the performance of positive and negative controls over time. This can help detect shifts in the assay performance that may be linked to new reagent lots or other changes.
Issue 2: Inconsistent Cell-Based Assay Results
Inconsistencies in cell-based assays can be traced back to several steps in the experimental workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Experimental Protocols
General Protocol for In Vitro Fungal Growth Inhibition Bioassay
This protocol provides a general framework for assessing the efficacy of a compound against a filamentous fungus using a microtiter plate-based assay.[4]
-
Preparation of Compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations for the assay.
-
-
Fungal Spore Suspension Preparation:
-
Culture the fungus on an appropriate agar medium.
-
Harvest spores and resuspend them in sterile saline with a surfactant (e.g., Tween 80).
-
Adjust the spore concentration to the desired density using a hemocytometer.
-
-
Assay Plate Preparation:
-
Add the serially diluted compound solutions to the wells of a microtiter plate.
-
Add the fungal spore suspension to each well.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for fungal growth for a specified period.
-
-
Data Analysis:
-
Measure fungal growth (e.g., by optical density or a viability stain).
-
Calculate the percentage of growth inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation
Table 1: Factors Contributing to Inter-Batch Variance in a Gene Expression Assay
This table summarizes the contribution of different laboratory variables to inter-batch variance in a blood-based gene expression test.[1][2]
| Source of Variation | Contribution to Inter-Batch Variance (%) |
| Reagent Lots | 52.3 |
| RNA Extraction Kits | 15.1 |
| cDNA Synthesis Kits | 16.9 |
| Assay Plates | 20.3 |
| Operators | 18.9 |
| Machines | 9.2 |
| Unexplained | 19.6 |
Mandatory Visualizations
This compound Assay Workflow
This diagram illustrates a typical workflow for a this compound gene expression assay, from sample preparation to data analysis.
Caption: A typical workflow for a this compound gene expression assay.
Hypothetical Signaling Pathway Affected by a Test Compound
This diagram illustrates a hypothetical signaling pathway that could be modulated by a test compound in a this compound cell-based assay.
Caption: A hypothetical signaling pathway modulated by a test compound.
References
- 1. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test | PLOS One [journals.plos.org]
- 2. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Depogen-Induced Bone Mineral Density Loss in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating Depo-Provera (Depogen)-induced bone mineral density (BMD) loss in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the most common animal model for studying this compound-induced bone loss, and why?
A1: The most frequently used and well-characterized animal model is the ovariectomized (OVX) rat.[1][2] This model simulates postmenopausal estrogen deficiency, which is the primary mechanism through which Depo-Provera (medroxyprogesterone acetate or MPA) is believed to cause bone loss.[3] The rat skeleton has been studied extensively, and while there are differences from human bone, these are well-documented, making the OVX rat a reliable model for studying hormonal effects on bone.[1] Other models include rodents subjected to glucocorticoid treatment or immobilization, but the OVX model most closely mimics the specific hormonal changes induced by this compound.[1][2]
Q2: How does this compound (MPA) lead to bone mineral density loss?
A2: this compound, or medroxyprogesterone acetate (MPA), primarily causes bone density loss by suppressing the secretion of gonadotropins, which in turn prevents follicular maturation and ovulation, leading to decreased serum estrogen levels.[4] This state of estrogen deficiency is the main driver of bone loss.[3] Estrogen plays a crucial role in bone homeostasis by promoting the apoptosis (death) of bone-resorbing cells called osteoclasts and inhibiting their formation.[5] Reduced estrogen levels disrupt this balance, leading to an increase in osteoclast activity and consequently, greater bone resorption than bone formation.[5]
Q3: Is the bone loss induced by this compound reversible in animal models?
A3: Studies in humans suggest that the bone loss associated with Depo-Provera use is largely reversible after the injections are stopped.[6] While specific data on reversibility in animal models is less documented in the provided results, the underlying principle of bone remodeling suggests that upon cessation of MPA administration and restoration of normal hormonal levels (where applicable in the model), bone density would likely recover, at least partially. The extent of recovery may depend on the age of the animal at the time of treatment and the duration of administration.[4]
Q4: What are the key parameters to measure besides BMD?
A4: Beyond BMD, it is crucial to measure biochemical markers of bone turnover in serum or plasma. Key markers include:
-
Osteocalcin: A marker of bone formation.[7]
-
Procollagen type I N-terminal propeptide (P1NP): Another sensitive marker of bone formation.
-
C-terminal telopeptide of type I collagen (CTX-I): A marker of bone resorption. Additionally, histomorphometric analysis of bone tissue (e.g., the proximal tibia) can provide detailed information on cellular-level changes, such as the number of osteoblasts and osteoclasts, bone formation rate, and mineral apposition rate.[7]
Troubleshooting Guides
Issue 1: High Variability in Dual-Energy X-ray Absorptiometry (DXA) BMD Measurements
Q: My BMD readings from DXA scans show significant variability between animals in the same group and even for the same animal over time. What could be the cause and how can I fix it?
A: High variability in DXA data is a common issue that can compromise the statistical power of a study. The most frequent causes and their solutions are outlined below.
-
Cause 1: Inconsistent Animal Positioning. Even minor variations in how an animal is placed on the scanner bed can lead to significant differences in BMD readings, particularly in trabecular-rich regions like the distal femur and proximal tibia.[8]
-
Solution: Develop and strictly adhere to a standardized positioning protocol. The animal should be anesthetized and placed in a prone position with limbs extended and secured in the same way for every scan.[9] Using a custom-made positioning jig can greatly enhance reproducibility.
-
-
Cause 2: Inconsistent Region of Interest (ROI) Selection. The size and placement of the ROI for analysis must be consistent across all scans. Operator-dependent ROI drawing is a major source of variability.[8][10]
-
Solution: Define clear anatomical landmarks for ROI placement and use fixed dimensions for the ROI whenever possible. For example, for the lumbar spine, always select the same vertebrae (e.g., L2-L5).[10] Have a single, well-trained operator perform all the analyses in a blinded fashion to minimize inter-operator variability.[10]
-
-
Cause 3: DXA Machine Calibration. Like any sensitive instrument, DXA scanners can drift over time, affecting accuracy.[10]
-
Solution: Perform daily quality control scans using a manufacturer-provided phantom with a known BMD.[10] Plot the results on a control chart to ensure the machine is performing within acceptable limits. Do not proceed with animal scans if the phantom results are out of range.
-
-
Cause 4: Biological Variability in Growing Animals. If using skeletally immature animals, changes in bone size during growth can be misinterpreted by DXA as changes in true mineral density.[1]
-
Solution: Use skeletally mature animals (e.g., rats older than 10 months) for studies on postmenopausal-like bone loss.[1] If using young animals is necessary for the study design (e.g., to model effects on peak bone mass), be aware of this limitation and consider complementing DXA with methods like micro-computed tomography (μCT) that can provide true volumetric BMD (g/cm³).[8]
-
Issue 2: Control Group (Sham/Vehicle) Shows Unexpected Bone Loss
Q: I'm observing a decrease in BMD in my control group, which is supposed to be the healthy baseline. Why is this happening?
A: Unexpected bone loss in a control group can be alarming and points to systemic issues with the experimental setup or animal model.
-
Cause 1: Ovariectomy in Control Group. If your model is an ovariectomized (OVX) rat, the OVX-control group is expected to lose bone mass due to estrogen deficiency. This group serves as the model for osteoporosis, against which the this compound and therapeutic intervention groups are compared. A "sham" surgery group, where the ovaries are exteriorized but not removed, should be the true healthy, non-osteoporotic control.[7]
-
Solution: Ensure your experimental design includes the correct control groups. For this research, a typical design would include: 1) Sham surgery + vehicle, 2) OVX + vehicle, 3) OVX + this compound, and 4) OVX + this compound + Therapeutic Agent.
-
-
Cause 2: Dietary Deficiencies. Standard chow can sometimes be insufficient in calcium or vitamin D, or have an improper calcium-to-phosphorus ratio, which can induce bone loss independently of the experimental intervention.[1]
-
Solution: Verify the composition of the animal diet with the supplier. Ensure it meets the nutritional requirements for rodents for maintaining skeletal health. For osteoporosis studies, a diet with adequate calcium and vitamin D is critical.
-
-
Cause 3: Stress. Chronic stress from housing conditions, handling, or repeated procedures can elevate glucocorticoid levels, which are known to cause bone loss.
-
Solution: Ensure proper animal husbandry. House animals in a low-stress environment with appropriate enrichment. Handle animals gently and habituate them to experimental procedures before the study begins.
-
Quantitative Data Summary Tables
Table 1: Effect of Depo-Provera (MPA) on Bone Mineral Density in Human Studies
| Population Studied | Site of Measurement | Duration of Use | BMD Change in Depo-Provera Users | BMD Change in Control Group (Non-Users) | Citation(s) |
| Adult Women (>18 years) | Spine and Hip | Up to 5 years | -5% to -6% from baseline | No significant change | [4] |
| Adolescent Women (12-18 years) | Not specified | 4.6 years | -4% to -6.9% | No decline observed | [4] |
| Young Women (18-21 years) | Hip | Per year | -1.12% | -0.05% | [6] |
| Young Women (18-21 years) | Spine | Per year | -0.87% | +0.40% | [6] |
| Women starting use <20 years | Lumbar Spine and Hip | Not specified | ~5% deficit | Matched controls | [3] |
| HIV-positive young women on TDF | Lumbar Spine | Per year | -2.4% | -1.0% (HIV+ non-hormonal contraception) | [11] |
| HIV-positive young women on TDF | Total Hip | Per year | -2.1% | -0.8% (HIV+ non-hormonal contraception) | [11] |
Table 2: Animal Models for Osteoporosis Research
| Animal Model | Method of Induction | Key Characteristics | Advantages | Disadvantages | Citation(s) |
| Rat | Ovariectomy (OVX) | Simulates postmenopausal estrogen deficiency; leads to increased bone turnover and trabecular bone loss. | Well-characterized, reliable, good for mimicking postmenopausal osteoporosis. | Differences in bone remodeling (Haversian systems) compared to humans. | [1] |
| Mouse | Ovariectomy (OVX) | Similar to rats but allows for genetic manipulation (transgenic/knockout models). | Excellent for studying genetic factors influencing bone mass. | Small bone size makes some analyses (e.g., DXA) challenging; faster bone remodeling cycle. | |
| Rat | Glucocorticoid Administration | Induces osteoporosis by decreasing bone formation and increasing bone resorption. | Models steroid-induced osteoporosis. | Pathogenesis differs from primary postmenopausal osteoporosis. | |
| Rat/Mouse | Immobilization (e.g., tail suspension, neurectomy) | Induces rapid bone loss due to mechanical unloading. | Useful for studying disuse osteoporosis. | Not a hormonal model; may induce systemic stress responses. | [1] |
Experimental Protocols
Protocol 1: BMD Measurement in Rodents using DXA
This protocol provides a standardized method for obtaining reliable BMD data.
-
Machine Calibration:
-
Turn on the DXA machine at least 30 minutes before use.
-
Perform a quality control scan with a phantom block of known density as per the manufacturer's instructions.
-
Confirm that the reading is within the acceptable range (typically +/- 1.5% of the phantom's value). Do not proceed if calibration fails.[12]
-
-
Animal Anesthesia:
-
Anesthetize the rodent using isoflurane (4-5% for induction, 1.5-2% for maintenance) or an appropriate injectable anesthetic.[9]
-
Confirm the animal is fully anesthetized via a toe-pinch reflex test.
-
-
Positioning:
-
Place the animal in a prone (face down) position on the scanner bed.[9]
-
Extend the hind limbs away from the body, ensuring the femurs are parallel to the spine.
-
Extend the forelimbs.
-
Ensure the spine is as straight as possible.
-
Use medical tape or a custom jig to gently secure the animal's position to prevent movement during the scan. Consistency is key.[8]
-
-
Scanning:
-
Perform the scan according to the instrument's software settings for small animals.
-
-
Region of Interest (ROI) Analysis:
-
Lumbar Spine: Define the ROI to include specific vertebrae, for example, L2 through L5. Use anatomical landmarks to ensure the same region is selected for all animals.[10]
-
Femur: Define a consistent ROI, such as the distal one-third of the femur, to analyze trabecular bone.[9]
-
Use consistent ROI dimensions (width and height) for all analyses.
-
Record the BMD (g/cm²), Bone Mineral Content (BMC, g), and Area (cm²).
-
Protocol 2: Ovariectomy (OVX) in Rats
This surgical procedure is the standard for inducing an estrogen-deficient state to model postmenopausal osteoporosis. This should be performed under aseptic conditions by trained personnel following approved animal care and use protocols.
-
Pre-operative Preparation:
-
Administer pre-operative analgesics as recommended by your institution's veterinarian.
-
Anesthetize the rat (e.g., with isoflurane).
-
Shave the fur on the dorsal side (back) just below the rib cage.
-
Sterilize the surgical site with alternating scrubs of povidone-iodine and alcohol.
-
-
Surgical Procedure:
-
Make a small (~1-2 cm) midline skin incision on the back.
-
Locate the ovaries, which are situated in a fat pad just caudal to the kidneys.
-
Make a small incision through the muscle wall on one side to enter the peritoneal cavity.
-
Gently exteriorize the ovary and uterine horn.
-
Securely ligate the uterine horn and ovarian blood vessels with absorbable suture material.
-
Excise the ovary.
-
Return the uterine stump to the abdominal cavity.
-
Repeat the procedure on the contralateral side.
-
For Sham surgery controls, perform the same procedure up to exteriorizing the ovary, then return it to the abdomen without ligation or excision.
-
-
Closure:
-
Close the muscle wall incision with absorbable sutures.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesics for 48-72 hours.
-
Monitor the animal for signs of pain, distress, or infection.
-
Allow a recovery period of at least 2 weeks before starting experimental treatments to allow surgical inflammation to subside and bone loss to initiate.
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound-Induced Bone Loss.
Caption: General Experimental Workflow.
Caption: Troubleshooting Workflow for Inconsistent DXA Results.
References
- 1. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Depot medroxyprogesterone acetate on bone density and bone metabolism before and after peak bone mass: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medroxyprogesterone acetate (Depo-Provera) and bone mineral density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bone Loss in Depo-Provera Users Largely Reversible | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 7. The effect of medroxyprogesterone acetate on bone metabolism in the oophorectomized, tamoxifen-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Resolution X-Ray: A Reliable Approach for Quantifying Osteoporosis in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depo Provera may worsen tenofovir-related bone loss in young women | aidsmap [aidsmap.com]
- 12. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Weight Gain in Depogen Animal Studies
Answering Your Questions on Depogen (Medroxyprogesterone Acetate) and Weight Gain
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound (medroxyprogesterone acetate) in animal studies. This resource provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to effectively manage and interpret weight gain as a variable in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with weight gain?
A1: this compound is a brand name for medroxyprogesterone acetate (DMPA), a synthetic progestin hormone.[1][2] It is commonly used in animal studies for various purposes, including contraception and hormone therapy research.[1][2] Weight gain is a frequently observed side effect of DMPA.[1][3] The exact mechanism is not fully understood but is thought to involve several factors, including increased appetite, glucocorticoid-like activity, and interference with insulin action.[1][4][5] Studies suggest that this weight gain is primarily due to an increase in body fat, not fluid retention.[3][6]
Q2: Is weight gain a consistent effect across all animal models and strains?
A2: No, the extent of weight gain can vary significantly depending on the animal model, strain, sex, and individual genetic background.[7][8] For instance, some rat strains like Sprague-Dawley and Wistar are known to have a variable weight gain response to obesogenic diets.[9] It is crucial to establish a baseline for your specific animal model and strain to accurately interpret the effects of this compound.
Q3: How can I differentiate between an increase in lean mass versus fat mass?
A3: Differentiating between lean and fat mass is critical for understanding the nature of the weight gain. Several techniques can be employed:
-
Dual-Energy X-ray Absorptiometry (DEXA): This is a common in-life method for assessing body composition in mice under light anesthesia.[10][11]
-
EchoMRI (Quantitative Nuclear Magnetic Resonance): This technique measures fat mass, lean mass, and water content in conscious animals, reducing the stress of anesthesia.[12][13]
-
Terminal Carcass Analysis: This is a gold-standard method performed at the end of a study to chemically assess fat, protein, water, and ash content.[10]
Q4: What are the key metabolic parameters to monitor alongside weight gain?
A4: Monitoring metabolic parameters provides a more comprehensive understanding of this compound's effects. Key parameters include:
-
Food and Water Intake: To determine if weight gain is associated with increased consumption.[12]
-
Energy Expenditure: Measured using indirect calorimetry in metabolic cages to assess how the animal is utilizing energy.[12][14]
-
Blood Glucose and Insulin Levels: To evaluate for potential insulin resistance.[15]
-
Leptin Levels: This hormone, secreted by adipose tissue, is involved in regulating food intake and body weight.[9][16]
Troubleshooting Guides
Scenario 1: Unexpectedly High Weight Gain in the this compound-Treated Group
| Potential Cause | Troubleshooting Steps |
| Increased Food Consumption | 1. Implement precise food intake monitoring using metabolic cages or by measuring remaining food daily. 2. Ensure the diet composition is consistent across all groups. 3. Consider pair-feeding experiments to control for food intake. |
| Decreased Energy Expenditure | 1. Utilize indirect calorimetry to measure oxygen consumption and carbon dioxide production, which can be used to calculate energy expenditure.[12] 2. Monitor locomotor activity as a component of energy expenditure. |
| Altered Body Composition | 1. Perform interim body composition analysis using DEXA or EchoMRI to determine if the weight gain is primarily fat or lean mass.[10][12] |
| Incorrect Dosing | 1. Verify the concentration and stability of the this compound solution. 2. Review and standardize the dosing procedure to ensure accurate administration. |
Scenario 2: High Variability in Weight Gain Within the Treatment Group
| Potential Cause | Troubleshooting Steps |
| Genetic Variability | 1. Ensure the use of a genetically homogenous animal strain. 2. If using an outbred stock, a larger sample size may be necessary to account for genetic differences.[8] |
| Social Stress | 1. House animals under standardized conditions to minimize social stress, which can impact weight. 2. Monitor for signs of aggression or social hierarchy issues within cages. |
| Underlying Health Issues | 1. Perform regular health checks to identify any underlying illnesses that could affect weight. |
| Inconsistent Drug Administration | 1. Ensure all personnel are trained on the same administration technique (e.g., subcutaneous, intramuscular injection).[1] |
Experimental Protocols
Protocol 1: Body Composition Analysis using DEXA
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.[11]
-
Positioning: Place the unconscious mouse in the DEXA analyzer in a prone position.[11]
-
Scanning: Perform a scout scan to define the region of interest, typically the whole body excluding the head.[11] Then, perform the measurement scan.
-
Data Analysis: The software will calculate bone mineral content, bone mineral density, fat mass, and lean mass.[11]
-
Recovery: Place the mouse on a heated mat and monitor until it regains consciousness.[11]
Protocol 2: Indirect Calorimetry and Food Intake Monitoring
-
Acclimation: Acclimate the animals to the metabolic cages for at least 24 hours before data collection begins.[14]
-
System Setup: Calibrate the oxygen and carbon dioxide sensors according to the manufacturer's instructions.[14] Ensure food and water are provided ad libitum. For precise food intake measurements, powdered chow is recommended.[14]
-
Data Collection: Start the data acquisition software to record oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.[12] Food and water intake can be monitored through specialized sensors in the cages.
-
Monitoring: Check on the animals and the data collection process at least twice daily.[14]
Visualizations
Hypothetical Signaling Pathway of this compound-Induced Weight Gain
Caption: Hypothetical signaling pathway of this compound-induced weight gain.
Experimental Workflow for a this compound Animal Study
References
- 1. Medroxyprogesterone Acetate | VCA Animal Hospitals [vcahospitals.com]
- 2. Medroxyprogesterone for Dogs & Cats in Heat: Uses, Risks & Vet Advice | PetPlace.com [petplace.com]
- 3. A study of the mechanism of weight gain in medroxyprogesterone acetate users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Early Weight Gain Predicting Later Weight Gain Among Depot Medroxyprogesterone Acetate Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does the Depo-Provera Shot Cause Weight Gain? [verywellhealth.com]
- 7. Weight gain in mice on a high caloric diet and chronically treated with omeprazole depends on sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic background in the rat affects endocrine and metabolic outcomes of bisphenol F exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 12. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 15. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects on metabolic parameters in young rats born with low birth weight after exposure to a mixture of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Medroxyprogesterone Acetate (MPA) and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting medroxyprogesterone acetate (MPA) and its primary metabolites. The information is structured to offer quick solutions to common experimental issues through FAQs and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying MPA and its metabolites? A1: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the simultaneous measurement of multiple compounds.[1][2][3] GC-MS offers high sensitivity but typically requires a derivatization step to make the analytes volatile.[3] Immunoassays can be high-throughput but may face challenges with cross-reactivity.[2]
Q2: What are the major metabolites of MPA in humans? A2: MPA is extensively metabolized in the liver, primarily through hydroxylation reactions catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. The major phase I metabolites are monohydroxylated derivatives, including 6β-hydroxy-MPA, 2β-hydroxy-MPA, and 1β-hydroxy-MPA. Dihydroxylated metabolites have also been identified. These metabolites are subsequently conjugated (e.g., with glucuronic acid) for elimination in the urine.
Q3: Why is sample preparation so critical for analyzing MPA in biological matrices? A3: Biological samples like plasma or serum are complex matrices containing proteins, phospholipids, salts, and other endogenous substances that can interfere with analysis.[4] Proper sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is crucial to remove these interferences. This cleanup prevents instrument contamination, reduces matrix effects like ion suppression in LC-MS/MS, and improves the accuracy and reproducibility of the results.[4]
Q4: What is "ion suppression" in LC-MS/MS analysis and how does it affect MPA quantification? A4: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (MPA or its metabolites) in the mass spectrometer's ion source. This leads to a decreased signal intensity and can result in inaccurate quantification, poor sensitivity, and reduced reproducibility.[5] Phospholipids are a common cause of ion suppression in plasma samples.[6]
Q5: Do I need to derivatize MPA and its metabolites for GC-MS analysis? A5: Yes, derivatization is generally required for analyzing steroid hormones like MPA by GC-MS. Steroids are not inherently volatile enough for gas chromatography. Derivatization, for example, by creating enol-trifluoroacyl esters or trimethylsilyl (TMS) ethers, increases the volatility and thermal stability of the analytes, leading to better chromatographic peak shape and sensitivity.[3][7]
Method Performance and Mass Spectrometry Parameters
The following tables summarize key quantitative parameters for different analytical methods and provide typical mass spectrometry settings for LC-MS/MS analysis of MPA and its hydroxylated metabolites.
Table 1: Comparison of Analytical Method Performance for MPA Quantification
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA/RIA) |
| Linear Range | 0.05 - 10,000 pg/mL[1][8][9] | 0.2 - 500 ng/mL[10] | 0.08 - 24.3 ng/mL |
| Limit of Quantification (LOQ) | As low as 0.05 ng/mL (50 pg/mL)[9] | ~0.2 ng/mL[10] | ~0.08 ng/mL |
| Sample Volume | 0.6 - 1.0 mL Plasma[1][8][9] | ~1.0 mL Serum[10] | ~0.1 mL Plasma |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Moderate to High (potential for cross-reactivity)[2] |
| Throughput | High (with modern systems) | Low to Moderate (derivatization is time-consuming)[3] | High |
| Primary Advantage | High specificity and sensitivity | High sensitivity | High throughput and cost-effective |
Table 2: Typical LC-MS/MS MRM Transitions for MPA and its Metabolites (Positive ESI Mode)
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| Medroxyprogesterone Acetate (MPA) | 387.3 | 327.4 | Loss of acetic acid |
| 387.3 | 267.2 | Further fragmentation | |
| Monohydroxy-MPA Metabolites | 403.3 | 343.3 | Loss of acetic acid |
| (e.g., 6β-OH-MPA, 2β-OH-MPA) | 403.3 | 325.3 | Loss of acetic acid and water |
| Megestrol Acetate (Internal Standard) | 385.3 | 325.4 | Loss of acetic acid |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. Product ions should be optimized based on experimental results.
Troubleshooting Guides
LC-MS/MS Analysis
Q: I am observing low signal intensity or no peak for MPA. What should I check? A: A complete loss of signal can be frustrating. A systematic check is the best approach:
-
Check the Mass Spectrometer: First, ensure the MS is functioning correctly. Infuse a standard solution of your analyte directly into the source, bypassing the LC system. If you see a stable signal, the issue is likely with the LC system or the sample.[11]
-
Verify LC System Flow: Ensure the mobile phase is flowing correctly and the system pressure is stable and within the expected range. Check for leaks.
-
Sample Preparation: The issue could be poor recovery during sample extraction. Prepare a "post-extraction spiked" sample by adding a known amount of MPA standard to a blank matrix extract just before injection. If this sample shows a strong signal, it points to a problem with your extraction procedure (e.g., wrong pH, inefficient solvent).
-
Matrix Effects (Ion Suppression): If the post-extraction spiked sample shows a significantly lower signal than a pure standard in solvent, you are likely experiencing ion suppression.[6] Consider improving your sample cleanup (e.g., switching from protein precipitation to SPE) or adjusting chromatography to separate the analyte from the interfering matrix components.[12][13]
-
Analyte Stability: Ensure MPA is stable in your collection tubes, during storage, and in the final reconstitution solvent. Endogenous enzymes in biological samples can sometimes degrade analytes.[4]
Q: My chromatographic peaks are broad or splitting. What is the cause? A: Poor peak shape can compromise resolution and quantification.[14]
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase is a common cause of peak splitting and broadening. The sample doesn't focus properly on the column head. Reconstitute your final extract in a solvent that is as weak as, or weaker than, your starting mobile phase.
-
Column Contamination: Buildup of matrix components on the guard or analytical column can degrade performance. First, try flushing the column with a strong solvent series as recommended by the manufacturer. If this fails, replace the guard column. If the problem persists, the analytical column may need replacement.
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening. Ensure all fittings are secure and tubing is cut cleanly and is of the appropriate diameter.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broad, fronting peaks. Dilute your sample and re-inject to see if the peak shape improves.[14]
GC-MS Analysis
Q: My derivatization reaction seems to be inefficient. How can I improve it? A: Incomplete derivatization leads to poor sensitivity and reproducibility.
-
Eliminate Moisture: Silylation reagents (like BSTFA) are highly sensitive to water. Ensure your sample extract is completely dry before adding the reagent. Store derivatization reagents under desiccated conditions.[7]
-
Optimize Reaction Conditions: The reaction may require heat and time to go to completion. For sterically hindered groups, you may need to increase the temperature (e.g., 70-80°C) and reaction time (e.g., 30-60 minutes).[7]
-
Use a Catalyst: For slowly reacting compounds, adding a catalyst like trimethylchlorosilane (TMCS) can significantly improve the reaction rate and yield.[7]
-
Check Reagent Quality: Derivatization reagents degrade over time, especially after being opened. Use a fresh vial of the reagent to rule out degradation.
Immunoassay (ELISA)
Q: I am seeing high background or poor precision in my ELISA results. What are the likely causes? A: High background and poor precision can obscure results and make data unreliable.
-
Insufficient Washing: This is the most common cause of high background. Ensure you are washing the plate thoroughly between steps according to the protocol, removing all residual liquid by blotting the plate on absorbent paper.
-
Reagent Contamination: Cross-contamination between wells or of reagents can cause inconsistent results. Use fresh pipette tips for each standard and sample.
-
Incubation Times/Temperatures: Inconsistent incubation times or temperatures across the plate can lead to high variability. Ensure the plate is incubated uniformly.
-
Improper Reagent Preparation: Ensure all reagents, especially standards and enzyme conjugates, are brought to room temperature and mixed gently but thoroughly before use.
Experimental Protocols
LC-MS/MS Method for MPA in Human Plasma
This protocol is a representative method for the sensitive quantification of MPA.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1.0 mL of human plasma into a clean polypropylene tube.
-
Add 50 µL of internal standard solution (e.g., Megestrol Acetate, 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 5.0 mL of n-hexane (or methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 70:30 methanol:water) and transfer to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic (e.g., 72% B) or a shallow gradient depending on metabolite separation needs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions listed in Table 2 for MPA, its metabolites, and the internal standard.
-
Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for your specific instrument.
-
GC-MS Method for MPA in Serum
This protocol outlines a general procedure including derivatization.
-
Sample Preparation (Solid-Phase Extraction):
-
Add internal standard to 1.0 mL of serum.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute MPA with a strong organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to complete dryness under nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of a derivatizing agent (e.g., a mixture of BSTFA + 1% TMCS or heptafluorobutyric anhydride in acetone).[10]
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analytes.
-
MS Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions of the derivatized MPA.
-
ELISA Method for MPA in Plasma
This protocol is a general competitive ELISA workflow.
-
Plate Setup: Use a 96-well microtiter plate pre-coated with anti-MPA antibodies.
-
Standard/Sample Addition:
-
Pipette 50 µL of each standard, control, and extracted plasma sample into the appropriate wells in duplicate.
-
-
Competitive Reaction:
-
Add 25 µL of MPA-HRP (Horseradish Peroxidase) conjugate to all wells (except blanks).
-
Add 25 µL of antibody solution.
-
Seal the plate, shake gently, and incubate (e.g., 1 hour at 37°C). During this step, free MPA in the sample competes with the MPA-HRP conjugate for binding to the coated antibody.
-
-
Washing:
-
Discard the solution and wash the plate 3-4 times with wash buffer to remove unbound reagents.
-
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well and incubate (e.g., 30 minutes at room temperature in the dark). The HRP enzyme will convert the substrate to a colored product.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution (e.g., dilute sulfuric acid) to each well. The color will change (e.g., from blue to yellow).
-
-
Reading the Plate:
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of MPA in the sample.
-
-
Calculation: Construct a standard curve and determine the concentrations of the unknown samples.
Visualizations
References
- 1. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthesis of 1β-hydroxytestosterone, a metabolite of xenobiotic human cytochrome P450 enzymes, beginning with a borylation of boldione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Medroxyprogesterone Acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the oral bioavailability of medroxyprogesterone acetate (MPA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges in the formulation, characterization, and analysis of medroxyprogesterone acetate.
Formulation & Development
Question 1: My solid lipid nanoparticle (SLN) formulation of MPA shows low entrapment efficiency. What are the potential causes and solutions?
Answer: Low entrapment efficiency in SLN formulations is a common issue, often stemming from the drug's properties and the formulation process. Medroxyprogesterone acetate's lipophilic nature can lead to its expulsion from the solid lipid matrix upon cooling and crystallization.
Troubleshooting Steps:
-
Lipid Selection: The solubility of MPA in the solid lipid is crucial. Experiment with different lipids or lipid mixtures to enhance MPA's solubility in the molten lipid phase. Lipids with imperfections in their crystal lattice can create more space to accommodate the drug.
-
Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing drug expulsion. Optimize the surfactant concentration; too little may lead to aggregation, while too much can cause toxicity or affect the formulation's stability.
-
Homogenization Parameters: High-pressure homogenization is a common method for preparing SLNs. The pressure and number of homogenization cycles can impact particle size and entrapment efficiency. Systematically vary these parameters to find the optimal conditions for your formulation.
-
Cooling Process: Rapid cooling of the nanoemulsion can help to "trap" the drug within the lipid matrix before it has a chance to be expelled. Compare results from formulations cooled at room temperature versus those cooled in an ice bath.
Experimental Protocol: Preparation of MPA-Loaded SLNs by High-Pressure Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., tristearin, glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve the accurately weighed MPA in the molten lipid under continuous stirring.
-
Preparation of Aqueous Phase: Heat a solution of a surfactant (e.g., Poloxamer 188, Tween 80) in purified water to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles and entrap the MPA.
Question 2: I am developing a Self-Emulsifying Drug Delivery System (SEDDS) for MPA, but the system is unstable and shows phase separation upon storage. How can I improve its stability?
Answer: The stability of a SEDDS is dependent on the careful selection and ratio of its components (oil, surfactant, and cosurfactant/cosolvent). Phase separation indicates an imbalance in the formulation.
Troubleshooting Steps:
-
Excipient Screening: The solubility of MPA in various oils, surfactants, and cosolvents should be systematically evaluated. The components that show the highest solubilizing capacity for MPA are generally the best candidates.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and cosurfactant. This will help in determining the optimal ratios of these components to ensure the formation of a stable microemulsion upon dilution.
-
Surfactant and Cosurfactant Selection: The hydrophilic-lipophilic balance (HLB) value of the surfactant is a critical parameter. A combination of high and low HLB surfactants can sometimes improve the stability and self-emulsification efficiency. The addition of a cosurfactant, such as propylene glycol or ethanol, can improve the solubility of the drug in the lipid base and enhance the spontaneity of emulsification.
-
Thermodynamic Stability Studies: Subject the formulation to various stress tests, such as centrifugation and multiple freeze-thaw cycles, to assess its physical stability and identify any potential for phase separation or drug precipitation.
Question 3: My attempt to prepare MPA-cyclodextrin inclusion complexes resulted in a low complexation efficiency. What factors could be influencing this?
Answer: The formation of an inclusion complex is a dynamic equilibrium process. Several factors can influence the efficiency of complexation between MPA and cyclodextrins (CDs).
Troubleshooting Steps:
-
Type of Cyclodextrin: The cavity size of the cyclodextrin must be appropriate to accommodate the guest molecule (MPA). Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for steroid hormones. HP-β-CD often provides better solubility and complexation efficiency than native β-CD.
-
Molar Ratio: The stoichiometry of the complex (typically 1:1 for MPA and β-CD) is important. Experiment with different molar ratios of MPA to CD to find the optimal ratio for maximum complexation.
-
Preparation Method: The method used to prepare the inclusion complex significantly impacts the efficiency.
-
Kneading Method: This method involves forming a paste of MPA and CD with a small amount of water-ethanol mixture. It is effective for lab-scale preparations.
-
Co-precipitation/Solvent Evaporation Method: This involves dissolving both MPA and the CD in a suitable solvent, followed by the removal of the solvent. This method can yield a high degree of complexation.
-
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The disappearance of the endothermic peak of MPA in the DSC thermogram is a strong indicator of complex formation.
Experimental Protocol: Preparation of MPA-Cyclodextrin Inclusion Complex by Solvent Evaporation
-
Accurately weigh MPA and β-cyclodextrin (or its derivative) in a 1:1 molar ratio.
-
Dissolve both components in a suitable solvent, such as an ethanol-water mixture, with the aid of sonication or stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Collect the resulting solid powder and dry it in a vacuum oven to remove any residual solvent.
-
Characterize the product to confirm the formation of the inclusion complex.
Analytical & Characterization
Question 4: I am having trouble with the HPLC-MS/MS analysis of MPA in plasma samples. I'm observing high background noise and inconsistent peak areas. What could be the cause?
Answer: High background noise and inconsistent peak areas in LC-MS/MS analysis of plasma samples are often due to matrix effects and issues with sample preparation or the analytical method itself.
Troubleshooting Steps:
-
Sample Preparation: Plasma is a complex matrix. A robust sample preparation method is essential to remove interfering substances.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering components. If you are using PPT (e.g., with acetonitrile or methanol), ensure complete precipitation and centrifugation.
-
Liquid-Liquid Extraction (LLE): LLE with a non-polar solvent like pentane or hexane can provide a cleaner extract.[1] Optimize the extraction solvent and pH to maximize MPA recovery.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex biological samples. Select a cartridge with a suitable stationary phase (e.g., C18) and optimize the wash and elution steps.
-
-
Chromatographic Conditions:
-
Column Selection: A C18 column is commonly used for steroid analysis. Ensure the column is not degraded.
-
Mobile Phase: Optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water with a modifier like formic acid) to achieve good peak shape and resolution from matrix components.
-
Gradient Elution: A gradient elution program can help to separate MPA from early and late-eluting interferences.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean. Contamination can lead to ion suppression and signal instability.
-
Tuning: Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for MPA and the internal standard to maximize sensitivity and specificity.
-
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., MPA-d3) if available, as it will co-elute with the analyte and compensate for matrix effects and variations in extraction recovery and ionization efficiency.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Oral Megestrol Acetate Formulations in Rats (Data adapted for MPA as a representative example)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Raw MPA Powder | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| MPA Solid Dispersion Nanoparticles (with HPMC) | 550 ± 90 | 2.5 ± 0.5 | 4500 ± 600 | 375 |
| MPA Solid Dispersion Nanoparticles (with HPMC and Surfactant) | 825 ± 120 | 2.0 ± 0.5 | 6600 ± 850 | 550 |
Note: This table is a representative example based on data for megestrol acetate, a structurally similar progestin, to illustrate the potential improvements in bioavailability with advanced formulations.[2] Actual values for MPA may vary.
Visualizations
Experimental Workflows & Logical Relationships
References
- 1. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Depogen-associated injection site reactions in animals
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating injection site reactions (ISRs) associated with the use of Depogen (medroxyprogesterone acetate) in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of this compound and provides actionable steps to minimize adverse reactions.
| Problem | Potential Cause | Recommended Action |
| Swelling, redness, or inflammation at the injection site | - High injection volume- Irritating formulation (e.g., non-physiological pH)- Inadvertent subcutaneous administration of an intramuscular injection- Contamination | - Reduce injection volume per site by splitting the dose into multiple locations.[1]- Ensure the formulation is sterile, isotonic, and has a pH between 6.5 and 8.0.[2][3][4]- Use appropriate needle length and injection technique for the intended route of administration.- If extravasation of an irritating compound occurs, dilute the area with sterile 0.9% saline.[5] |
| Abscess formation | - Bacterial contamination of the formulation, needle, or injection site. | - Use pharmaceutical-grade, sterile this compound formulations.- Employ aseptic technique during preparation and administration.[3]- Prepare the injection site with an appropriate antiseptic. |
| Hair loss (alopecia), skin thinning, or changes in skin/hair color at the injection site | - Localized inflammatory response to the drug depot.- Progestin effects on skin and hair follicles. | - Rotate injection sites for subsequent administrations.[6]- For subcutaneous injections, choose inconspicuous areas such as the inner surface of the thigh.[2]- Monitor the site closely; these effects may be permanent in some cases.[7] |
| Sterile nodules or granulomas | - Foreign body reaction to the injected suspension.- Chronic inflammation. | - Ensure the suspension is well-homogenized before administration.- Consider alternative formulations if available and appropriate for the study.- Monitor nodules; surgical excision may be necessary for persistent or painful lesions. |
| Pain or signs of distress in the animal upon injection | - Needle gauge too large- Cold temperature of the injectate- Rapid injection rate | - Use the smallest appropriate needle gauge for the viscosity of the formulation.[5]- Warm the suspension to room temperature before administration.[8]- Inject the substance slowly and steadily.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with this compound in animals?
A1: Common injection site reactions include swelling, redness, inflammation, pain, and abscess formation. More specific to this compound (medroxyprogesterone acetate), localized reactions such as permanent hair loss (alopecia), thinning of the skin, and changes in skin or hair color at the injection site have been reported, particularly with subcutaneous administration.[7][9]
Q2: Are there different formulations of this compound, and do they have different potentials for causing injection site reactions?
Q3: What is the recommended route of administration for this compound to minimize local reactions?
A3: this compound can be administered via intramuscular (IM) or subcutaneous (SC) routes. The choice of route may depend on the specific animal model and experimental goals. For subcutaneous injections, it is recommended to use an inconspicuous area like the inner thigh to minimize the cosmetic impact of potential local reactions like hair loss or skin discoloration.[2] It is crucial to use the correct technique for the intended route to avoid inadvertent administration into a different tissue layer, which can increase the risk of a reaction.[6]
Q4: What are the best practices for preparing and administering this compound to reduce the risk of injection site reactions?
A4: To minimize the risk of injection site reactions, follow these best practices:
-
Aseptic Technique: Always use sterile needles, syringes, and proper aseptic technique to prevent infection.[3]
-
Formulation Preparation: Ensure the this compound suspension is at room temperature and well-shaken before administration to ensure a homogenous dose.[8]
-
Injection Volume: Administer the smallest effective volume. If a large volume is required, consider splitting the dose across multiple injection sites.[1][8]
-
Needle Selection: Use an appropriate needle gauge and length for the species and injection site.
-
Site Rotation: Rotate injection sites for subsequent administrations to allow for tissue recovery.
-
Slow Injection: Inject the suspension slowly and steadily to minimize tissue trauma.[8]
Q5: How should I monitor animals for injection site reactions after administering this compound?
A5: Animals should be monitored daily for the first few days after injection and then regularly thereafter.[2] Check for signs of pain, swelling, redness, heat, or any skin changes at the injection site. Document the size and characteristics of any reaction. If you observe signs of a severe reaction, such as a rapidly growing mass, open wound, or systemic signs of illness, consult with a veterinarian.
Experimental Protocols
Protocol 1: Evaluation of Local Tolerance to a New this compound Formulation
Objective: To assess and compare the local tolerance of a new formulation of this compound with a standard formulation following subcutaneous injection in a rodent model.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Groups:
-
Group A: New this compound formulation (n=10)
-
Group B: Standard this compound formulation (n=10)
-
Group C: Vehicle control (n=10)
-
-
Administration:
-
Administer a single subcutaneous injection of the assigned test article (0.1 mL) in the dorsal thoracic region.
-
Use a consistent needle size (e.g., 25-gauge) for all injections.
-
-
Observation:
-
Visually inspect the injection sites at 24, 48, and 72 hours, and then weekly for 4 weeks.
-
Score the injection sites for erythema (redness), edema (swelling), and any other abnormalities using a standardized scoring system (e.g., Draize scale).
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Process the tissues for histopathological examination to assess inflammation, necrosis, fibrosis, and other cellular changes.
-
Protocol 2: Optimizing Administration Technique to Reduce Injection Site Reactions
Objective: To determine the impact of injection volume and site rotation on the incidence and severity of injection site reactions to this compound.
Methodology:
-
Animal Model: Select a larger animal model where repeated injections are feasible (e.g., New Zealand White rabbits).
-
Groups:
-
Group 1: Single high-volume injection (0.5 mL) at one site (n=8)
-
Group 2: Split low-volume injections (2 x 0.25 mL) at two different sites (n=8)
-
-
Administration:
-
Administer this compound intramuscularly every 4 weeks for 12 weeks.
-
For Group 2, rotate the injection sites for each administration.
-
-
Observation:
-
Monitor injection sites as described in Protocol 1.
-
Measure the size of any palpable nodules.
-
-
Data Analysis:
-
Compare the incidence and severity scores of injection site reactions between the two groups using appropriate statistical methods.
-
Visualizations
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Article - Standard for Administered A... [policies.unc.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. research.ucsb.edu [research.ucsb.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Medroxyprogesterone Acetate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 7. uottawa.ca [uottawa.ca]
- 8. Control of Reproduction in Dogs and Cats: Use and Misuse of Hormones - WSAVA2006 - VIN [vin.com]
- 9. Toxicology of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Medroxyprogesterone Acetate and Natural Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of medroxyprogesterone acetate (MPA), a synthetic progestin, and natural progesterone. The following sections detail their differential effects on receptor binding, gene expression, cell proliferation, and apoptosis, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in vitro between medroxyprogesterone acetate and natural progesterone.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) | Cell Line/System |
| Progesterone Receptor (PR) | Progesterone | Reference | 100 | Human |
| Medroxyprogesterone Acetate | High Affinity | Comparable to Progesterone | Human | |
| Androgen Receptor (AR) | Progesterone | 36.6[1] | ~3% of DHT | COS-1 cells |
| Medroxyprogesterone Acetate | 19.4[1] | High Affinity | MFM-223 cells[2] | |
| Glucocorticoid Receptor (GR) | Progesterone | 215[3] | Low Affinity | Human |
| Medroxyprogesterone Acetate | 10.8[3] | High Affinity | Human |
Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Relative binding affinity is often compared to a reference compound (e.g., progesterone for PR, DHT for AR).
Table 2: Effects on Cell Proliferation in Breast Cancer Cell Lines
| Cell Line | Hormone | Concentration | Effect on Proliferation |
| MCF-7 | Progesterone | 10⁻⁷ M | 20% inhibition[3] |
| 10⁻⁵ M | 40% inhibition[3] | ||
| Medroxyprogesterone Acetate | 10⁻⁷ M | 20-25% inhibition[3] | |
| T-47D | Medroxyprogesterone Acetate | 0.04 nM | 20% inhibition |
| ZR 75-1 | Medroxyprogesterone Acetate | >100 nM | 20% inhibition |
Table 3: Regulation of Key Gene Expression
| Gene | Hormone | Cell Line | Effect | Fold Change/Comment |
| Cyclin D1 | Progesterone | Murine Mammary Epithelial Cells | Upregulation[4] | ~3-fold increase over estrogen-induced levels.[4] |
| Medroxyprogesterone Acetate | T-47D | Biphasic: Initial increase, then decrease[5] | Increased protein expression at 24h, barely detectable at 72h.[5] | |
| RANKL | Medroxyprogesterone Acetate | Endometrial & Breast Cancer Cells | Upregulation in breast cancer, downregulation in endometrial cancer[6] | MPA triggers RANKL expression in vivo in mammary epithelial cells.[7] |
| Bcl-2 | Progesterone | Ovarian Cancer Cells (OVCAR-3) | Downregulation at high concentrations | Mifepristone (an anti-progestin) reduced Bcl-2 expression.[8] |
| IL-6, IL-8 | Medroxyprogesterone Acetate | Mouse Fibroblast Cells | Downregulation[9] | Represses TNF-stimulated IL-6 production.[9] |
Key Signaling Pathway Differences
Medroxyprogesterone acetate and natural progesterone exert their effects through distinct signaling cascades. MPA has been shown to significantly induce the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway, a key mediator of progestin-driven mammary epithelial proliferation.[10] In contrast, natural progesterone can signal through various pathways, including the MAPK/ERK and PI3K/Akt pathways, often in a cell-type and context-dependent manner.
Caption: Differential signaling of MPA and Progesterone.
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is adapted from methods used to determine the binding affinity of progestins to steroid receptors.
Objective: To determine the relative binding affinity of MPA and natural progesterone for the Progesterone Receptor (PR), Androgen Receptor (AR), and Glucocorticoid Receptor (GR).
Materials:
-
Cell lysates or purified receptor proteins (e.g., from Sf9 cells expressing recombinant human PR).
-
Radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]dexamethasone for GR).
-
Unlabeled competitor ligands (MPA, natural progesterone, and a known high-affinity ligand for each receptor as a positive control).
-
Assay buffer (e.g., TEGMD buffer).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands (MPA and natural progesterone).
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add the serially diluted unlabeled competitor ligands to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of unlabeled known ligand (non-specific binding).
-
Add the cell lysate or purified receptor protein to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radiolabeled ligand by vacuum filtration through the filter plates.
-
Wash the filters with cold assay buffer to remove unbound ligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for Competitive Receptor Binding Assay.
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the effect of MPA and natural progesterone on the proliferation of cancer cell lines.
Objective: To quantify the effect of MPA and natural progesterone on the viability and proliferation of breast cancer cells (e.g., MCF-7, T-47D).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well cell culture plates.
-
MPA and natural progesterone stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed the breast cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of MPA and natural progesterone in cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the hormones. Include control wells with vehicle only.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the hormone to determine the IC50 or EC50 values.
Caption: Logical Flow of MPA vs. Progesterone Effects.
References
- 1. In vitro effects of progesterone and the synthetic progestin medroxyprogesterone acetate on vascular remodeling [ri.conicet.gov.ar]
- 2. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone, in addition to estrogen, induces cyclin D1 expression in the murine mammary epithelial cell, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic effect of medroxyprogesterone-acetate (MPA) treatment on proliferation and cyclin D1 gene transcription in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone regulates the proliferation of breast cancer cells – in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From the ranks of mammary progesterone mediators, RANKL takes the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Depogen (Medroxyprogesterone Acetate) and Novel Progestins in Gynecological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of Depogen (medroxyprogesterone acetate - MPA) against two novel progestins, Dienogest and Drospirenone. The information is intended to support research and development in the field of hormonal therapies for contraception and endometriosis.
Executive Summary
This compound, a long-acting injectable contraceptive containing medroxyprogesterone acetate, has been a mainstay in hormonal therapy for decades. However, the development of novel progestins with more targeted receptor profiles offers new therapeutic possibilities. This guide synthesizes available clinical data to compare the efficacy of this compound with Dienogest and Drospirenone in the management of endometriosis-associated pain and for contraceptive purposes. While direct head-to-head clinical trials for all indications are not available for all compounds, this guide presents a robust analysis of existing evidence.
Data Presentation: Efficacy in Endometriosis-Associated Pain
Clinical studies have directly compared the efficacy of medroxyprogesterone acetate (MPA) and Dienogest in reducing pain associated with endometriosis.
| Outcome Measure | Medroxyprogesterone Acetate (MPA) | Dienogest | p-value | Citation |
| Mean Reduction in Menstrual Pain (VAS Score) | 3.7750 ± 0.9997 | 2.2250 ± 0.8002 | <0.0001 | [1] |
| Reduction in Dysmenorrhea (VAS Score) | 84.91% | 95.99% | 0.048 | [2] |
| Patients with Dysmenorrhea after 12 weeks | 26.67% | 6.67% | 0.038 | [2] |
| Recurrence Rate of Endometriosis (6 months post-surgery) | No statistically significant difference | No statistically significant difference | 0.4 | [3] |
| Size of Recurrent Endometriosis Cyst (6 months post-surgery) | Larger | Smaller | 0.02 | [3] |
| Patient Satisfaction Score | 6.81 | 8.2 | 0.024 | [4] |
Visual Analog Scale (VAS) for pain assessment.
Data Presentation: Contraceptive Efficacy
Direct comparative trials of the contraceptive efficacy of this compound (MPA) and a Drospirenone-only pill are limited. However, individual large-scale studies provide robust data on their effectiveness, as measured by the Pearl Index (pregnancies per 100 woman-years of use).
| Contraceptive | Pearl Index (Typical Use) | Pearl Index (Perfect Use) | Citation |
| This compound (Depot Medroxyprogesterone Acetate - DMPA) | 0.46 | Not specified in cited study | [5] |
| Drospirenone-only Pill (4mg) | 0.7258 (pooled data) | 0.9682 (method failure) | [6] |
Experimental Protocols
Study of Dienogest vs. Medroxyprogesterone Acetate for Endometriosis-Associated Dysmenorrhea and Menstrual Irregularities[2]
-
Study Design: A randomized, prospective, comparative, open-label study.
-
Participants: 60 patients with endometriosis.
-
Intervention:
-
Group A (n=30): Dienogest 2 mg once daily for 12 weeks.
-
Group B (n=30): Medroxyprogesterone acetate (MPA) 10 mg twice daily for 12 weeks.
-
-
Primary Outcome Measures:
-
Visual Analog Scale (VAS) score for dysmenorrhea.
-
Number of patients experiencing dysmenorrhea.
-
Number of patients with irregular menstrual cycles.
-
-
Assessment Schedule: Baseline, 4, 8, and 12 weeks.
-
Safety Assessment: Recording of adverse drug reactions.
Study of Postoperative Dienogest vs. Medroxyprogesterone Acetate on Endometriosis Recurrence and Pelvic Pain[3]
-
Study Design: A single-center clinical trial.
-
Participants: 106 women with endometriosis undergoing laparoscopic surgery.
-
Intervention:
-
Group 1: Dienogest pills (2 mg) daily for the first three months, then cyclically for three months.
-
Group 2: MPA pills (10 mg) twice daily for three months, then cyclically for the next three months.
-
-
Primary Outcome Measures:
-
Rate of endometriosis recurrence.
-
Size of endometriosis lesions.
-
Pelvic pain score.
-
-
Assessment Schedule: Six months after the intervention.
Contraceptive Efficacy Study of Drospirenone-only Pill[6]
-
Study Design: Two prospective, multicenter Phase III studies.
-
Participants: Healthy women aged 18-45 years.
-
Intervention: 24 days of 4 mg drospirenone tablets followed by 4 days of placebo.
-
Primary Outcome Measure: Overall Pearl Index.
-
Secondary Efficacy Endpoint: "Method failure Pearl Index" (pregnancies during "perfect medication cycles").
Mandatory Visualization
Signaling Pathways
The distinct clinical profiles of Medroxyprogesterone Acetate, Dienogest, and Drospirenone can be attributed to their differential engagement with various signaling pathways.
Caption: Signaling pathways activated by Medroxyprogesterone Acetate (MPA).
Caption: Signaling pathways modulated by Dienogest.
Caption: Unique signaling actions of Drospirenone.
Experimental Workflow
References
- 1. impactfactor.org [impactfactor.org]
- 2. journal.jkscience.org [journal.jkscience.org]
- 3. Comparison of the effectiveness of Dienogest with medroxyprogesterone acetate in the treatment of pelvic pain and recurrence of endometriosis after laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hkjgom.org [hkjgom.org]
- 5. [Contraception with Depo-Provera. Report of a series of 930 women] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter, phase III trials on the contraceptive efficacy, tolerability and safety of a new drospirenone‐only pill - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparison of Medroxyprogesterone Acetate Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of medroxyprogesterone acetate (MPA) across four key species: humans, monkeys, dogs, and rats. Understanding the species-specific differences and similarities in drug metabolism is crucial for the preclinical development and safety assessment of pharmaceuticals. This document summarizes key metabolic pathways, enzymatic players, and available kinetic data to aid in the selection of appropriate animal models and the interpretation of toxicological and pharmacological studies.
Executive Summary
Medroxyprogesterone acetate (MPA) is primarily metabolized through hydroxylation, a phase I reaction, followed by glucuronide conjugation (phase II). The cytochrome P450 (CYP) 3A subfamily plays a dominant role in the initial oxidative metabolism of MPA across the species examined. In humans, CYP3A4 is the principal enzyme, while in rats, CYP3A1 is the major contributor.[1] While the primary hydroxylated metabolites appear qualitatively similar across species, significant quantitative differences in metabolic rates and enzyme kinetics exist. This guide presents the available quantitative data for human MPA metabolism and provides a qualitative and semi-quantitative comparison for monkeys, dogs, and rats, highlighting the current gaps in research.
Data Presentation: Cross-Species Comparison of MPA Metabolism
The following tables summarize the key enzymes and available kinetic parameters for the metabolism of medroxyprogesterone acetate in human, monkey, dog, and rat liver microsomes.
Table 1: Primary Cytochrome P450 Enzymes Involved in MPA Metabolism
| Species | Primary CYP Enzyme(s) |
| Human | CYP3A4[1][2] |
| Monkey (Rhesus) | CYP3A (inferred from general steroid metabolism) |
| Dog (Beagle) | CYP3A (inferred from general steroid metabolism) |
| Rat | CYP3A1 (female), CYP3A2, CYP2A2 (male)[1] |
Table 2: Kinetic Parameters for the Hydroxylation of Medroxyprogesterone Acetate in Liver Microsomes
| Species | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Human | 6β-hydroxy MPA | 10.0 | 437 | 43.7 |
| 2β-hydroxy MPA | 11.2 | 289 | 25.8 | |
| 1β-hydroxy MPA | 10.5 | 194 | 18.5 | |
| Monkey (Rhesus) | N/A | Data not available | Data not available | Metabolic Clearance Rate (in vivo): 42.2 ± 4.0 L/day/kg[3] |
| Dog (Beagle) | N/A | Data not available | Data not available | Absolute Bioavailability (in vivo): 27%[4] |
| Rat | N/A | Data not available | Data not available | Intrinsic Clearance (in vitro, overall MPA disappearance): Correlates with CYP3A activity[1] |
Data for human metabolites are derived from a single in vitro study and represent the kinetics of formation by human liver microsomes.
Metabolic Pathways and Visualization
The primary metabolic pathway of MPA involves hydroxylation at various positions on the steroid nucleus, followed by conjugation with glucuronic acid for excretion. The main sites of hydroxylation are the 6β, 2β, and 1β positions.
Experimental Protocols
The data cited in this guide were primarily generated using in vitro experiments with liver microsomes from different species. Below are generalized methodologies for the key experiments.
In Vitro Metabolism of Medroxyprogesterone Acetate using Liver Microsomes
This protocol is designed to determine the rate of metabolism and identify the primary metabolites of MPA.
-
Materials:
-
Pooled liver microsomes (human, monkey, dog, rat)
-
Medroxyprogesterone acetate (MPA)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine diphosphate glucuronic acid (UDPGA) for phase II studies
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (typically 0.1-1.0 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubate the microsomal suspension at 37°C for a short period.
-
Initiate the reaction by adding MPA at various concentrations (to determine Km and Vmax) and the NADPH regenerating system. For glucuronidation studies, UDPGA is also added.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points, aliquots of the reaction mixture are taken and the reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
The quenched samples are centrifuged to pellet the protein.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining MPA and the formation of its metabolites.
-
Enzyme Kinetic Analysis
This protocol outlines the determination of Michaelis-Menten kinetic parameters.
-
Procedure:
-
Following the in vitro metabolism protocol, a range of MPA concentrations are incubated with the liver microsomes for a fixed, linear reaction time.
-
The rate of formation of each metabolite is measured.
-
The data (substrate concentration vs. reaction velocity) are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).
-
Intrinsic clearance is calculated as the ratio of Vmax to Km.
-
Cross-Species Discussion
Humans: The metabolism of MPA in humans is well-characterized, with CYP3A4 being the predominant enzyme responsible for its hydroxylation.[1][2] The formation of 6β-hydroxy MPA is the major metabolic pathway. The availability of kinetic data for the primary metabolites allows for more accurate in vitro-in vivo extrapolation (IVIVE) and prediction of drug-drug interactions.
Monkeys: As non-human primates, monkeys are often considered to be highly predictive models for human drug metabolism. The metabolic clearance rate of MPA has been determined in Rhesus monkeys, providing valuable in vivo data.[3] While specific in vitro kinetic data for MPA hydroxylation is lacking, monkeys are generally considered a good model for steroid glucuronidation, which is a key phase II pathway for MPA.
Dogs: The beagle dog is another common non-rodent species used in preclinical safety assessment. The oral bioavailability of MPA in dogs is relatively low at 27%, indicating significant first-pass metabolism.[4] Unlike in humans and rats, MPA does not appear to be a potent inducer of hepatic cytochrome P450 enzymes in dogs.[1] The lack of specific in vitro kinetic data for MPA metabolism in dogs makes direct comparison with human data challenging.
Conclusion and Future Directions
This guide highlights the central role of the CYP3A subfamily in the metabolism of medroxyprogesterone acetate across humans, monkeys, dogs, and rats. While qualitative similarities in the metabolic pathways exist, the available quantitative data, particularly for humans, suggest that there are likely significant species differences in the rates of metabolism.
A major gap in the current knowledge is the lack of in vitro kinetic data (Km and Vmax) for MPA metabolism in monkey and dog liver microsomes. Future research should focus on generating this data to allow for a more robust and quantitative cross-species comparison. Such studies would greatly enhance the ability of researchers and drug development professionals to select the most appropriate animal models for preclinical studies of MPA and other structurally related compounds. Additionally, further investigation into the specific UDP-glucuronosyltransferase (UGT) enzymes involved in MPA conjugation across these species would provide a more complete picture of its metabolic fate.
References
- 1. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species and sex differences of testosterone and nifedipine oxidation in liver microsomes of rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of Depogen's impact on different breast cancer subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of Depo-Medroxyprogesterone Acetate (DMPA), commercially known as Depogen, on different breast cancer subtypes. The current body of scientific evidence investigates DMPA primarily as a risk factor for breast cancer rather than a therapeutic agent. This document summarizes key findings, presents quantitative data from relevant studies, details experimental methodologies, and visualizes potential biological pathways.
Overview of Findings
Depo-Medroxyprogesterone Acetate (DMPA) is a widely used progestin-only injectable contraceptive. Several epidemiological studies have investigated its association with breast cancer risk, with some evidence suggesting a link, particularly with recent and prolonged use.[1][2][3] The progestin component, Medroxyprogesterone Acetate (MPA), is thought to play a role in this increased risk, analogous to its function in combined hormone replacement therapy.[1]
The impact of DMPA may not be uniform across all breast cancer subtypes. While some research indicates the risk does not significantly vary by hormone receptor expression, other findings point towards a more pronounced association with certain aggressive subtypes, such as triple-negative breast cancer.[1][2] However, it is crucial to note that findings regarding subtype-specific risk are sometimes based on limited sample sizes and require further investigation.[1]
Data Summary: DMPA Use and Breast Cancer Risk
The following table summarizes the quantitative data from key studies on the association between DMPA use and the risk of developing invasive breast cancer.
| Study Characteristic | Population | Key Finding | Risk Estimate (95% CI) | Breast Cancer Subtype Specifics |
| Recent Use (≥12 months) | Women aged 20-44 | Increased risk of invasive breast cancer | 2.2-fold increase (1.2-4.2) | Risk did not vary appreciably by hormone receptor expression. |
| Current Use | Varied | Increased risk of breast cancer | 1.5 to 1.65-fold increase | Not specified in the provided context. |
| Ever Use | Varied | Mixed results across studies | Ranged from no association to a 2.6-fold increase | Not specified in the provided context. |
| Triple-Negative Subtype | Women aged 20-44 | Potential for a substantial increase in risk | 3.3-fold increase (interpret with caution) | The risk estimate for triple-negative and ER+ breast cancer were not statistically different. |
Experimental Protocols
The findings presented are primarily derived from population-based case-control studies. The general methodology for these studies is as follows:
Study Design: Case-control studies are observational and retrospective. They identify a group of individuals with the disease of interest (cases) and a control group without the disease from the same source population. The history of exposure to a potential risk factor, in this case, DMPA, is then compared between the two groups.
Data Collection:
-
Case and Control Ascertainment: Cases are typically identified through cancer registries. Controls are often selected from the same geographic areas or healthcare systems and are matched to cases on variables like age.
-
Exposure Assessment: Detailed information on DMPA use and other relevant covariates (e.g., age at first birth, family history of breast cancer, other contraceptive use) is collected through structured, in-person or telephone interviews using standardized questionnaires.[2]
Statistical Analysis:
-
Logistic Regression: Unconditional logistic regression is commonly used to evaluate the association between DMPA use and breast cancer risk.[2] This method allows for the calculation of odds ratios (ORs), which estimate the relative risk, while adjusting for potential confounding variables.
-
Subgroup Analysis: To assess the risk for different breast cancer subtypes, analyses are stratified by tumor characteristics such as estrogen receptor (ER), progesterone receptor (PR), and HER2 status.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential mechanism of action of progestins in breast cancer and the workflow of a typical case-control study.
Caption: Proposed mechanism of progestin (MPA) action in breast cancer cells.
Caption: Workflow of a population-based case-control study.
Comparison with Other Hormonal Contraceptives
While this guide focuses on DMPA, it is worth noting that research into the breast cancer risk associated with other hormonal contraceptives has also yielded mixed results. Some studies have suggested a small increased risk with combined oral contraceptives, particularly with recent use. A comprehensive comparison would require a meta-analysis of studies across all contraceptive types, which is beyond the scope of this document.
Conclusion
The available evidence suggests that recent and long-term use of DMPA (this compound) is associated with a modest increase in the risk of invasive breast cancer.[1][2][3] There is some indication that this risk may be more pronounced for certain subtypes, such as triple-negative breast cancer, but these findings require further validation.[1] The underlying biological mechanism is likely related to the activation of progesterone receptor signaling pathways, which can influence cell proliferation and survival.[4] For researchers and drug development professionals, understanding the hormonal drivers of breast carcinogenesis, including the role of exogenous progestins, is critical for both risk assessment and the identification of new therapeutic targets.
References
- 1. Effect of depo-medroxyprogesterone acetate on breast cancer risk among women 20–44 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of depo-medroxyprogesterone acetate on breast cancer risk among women 20 to 44 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the mechanisms of action of progesterone in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Progesterone vs. Medroxyprogesterone Acetate: A Comparative Guide to their Divergent Roles in MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of natural progesterone (P4) and the synthetic progestin medroxyprogesterone acetate (MPA) on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The differential activation of these crucial pathways by P4 and MPA has significant implications for cellular responses and may underlie the different clinical outcomes observed with these hormones, particularly in the context of hormone replacement therapy.
Core Findings: Divergence in Nuclear Signaling
A primary distinction in the action of progesterone and medroxyprogesterone acetate lies in their impact on the subcellular localization of activated Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. While both P4 and MPA can induce a rapid and transient phosphorylation of ERK in the cytoplasm, their effects on its subsequent translocation to the nucleus differ significantly.[1][2][3] Progesterone, similar to estradiol (E2), facilitates the translocation of phosphorylated ERK (pERK) into the nucleus, a critical step for the regulation of gene transcription and downstream cellular effects such as neuroprotection.[1][3][4] In stark contrast, MPA-activated ERK remains sequestered in the cytoplasm.[1][3] Furthermore, MPA can antagonize the neuroprotective effects of estradiol and block E2-induced nuclear translocation of pERK.[1][2][5] This fundamental difference in signaling outcomes is a pivotal point of divergence between the natural hormone and its synthetic counterpart.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the differential effects of Progesterone and Medroxyprogesterone Acetate on MAPK/ERK signaling.
Table 1: Peak Activation of Phospho-ERK2 in Primary Hippocampal Neurons
| Treatment (30 min) | Mean % Increase in pERK2 Immunoreactivity (± SEM) | Data Source |
| Estradiol (E2, 10 ng/ml) | ~60% | [2] |
| Progesterone (P4, 10 ng/ml) | ~55% | [2] |
| Medroxyprogesterone Acetate (MPA, 10 ng/ml) | ~58% | [2] |
This data indicates that P4 and MPA induce a comparable level of initial ERK phosphorylation in the cytoplasm.
Table 2: Subcellular Localization of Phosphorylated ERK (pERK) in Primary Hippocampal Neurons
| Treatment | Cytoplasmic pERK | Nuclear pERK | Data Source |
| Vehicle Control | Basal Level | Basal Level | [1] |
| Progesterone (P4) | Transient Increase | Significant Increase | [1][4] |
| Medroxyprogesterone Acetate (MPA) | Transient Increase | No Increase | [1][4] |
| Estradiol (E2) | Transient Increase | Significant Increase | [1] |
| E2 + MPA | Transient Increase | Blocked Nuclear Increase | [1] |
This table illustrates the key divergence: only Progesterone (and Estradiol) promotes the nuclear accumulation of pERK.
Signaling Pathways and Mechanisms
The activation of the MAPK cascade by progesterone is often initiated at the cell membrane and can involve non-classical pathways independent of its nuclear receptor's transcriptional activity.[6] This rapid, non-genomic signaling is frequently mediated through membrane-associated progesterone receptors (mPRs) or by the classical progesterone receptor (PR) acting as a scaffolding protein.[7][8] A key upstream activator in this pathway is the proto-oncogene tyrosine-protein kinase Src (c-Src).[4][9]
Progesterone binding can lead to the formation of a signaling complex that includes PR and c-Src, leading to the activation of the Ras/Raf/MEK/ERK cascade.[7][9] In some cellular contexts, the presence of the estrogen receptor (ER) is necessary for this progestin-induced activation of c-Src and downstream MAPK signaling, indicating a cross-talk between these steroid hormone receptors.[4][10]
In contrast, while MPA also activates ERK, it fails to promote the nuclear translocation necessary for pERK to phosphorylate nuclear transcription factors like CREB and Elk-1, which in turn regulate the expression of genes involved in cell survival, proliferation, and differentiation.[3][11] This failure of nuclear signaling by MPA may explain its lack of neuroprotective effects and its differential impact on gene expression compared to progesterone.[3][5][12]
Signaling Pathway Diagrams
References
- 1. Divergent impact of progesterone and medroxyprogesterone acetate (Provera) on nuclear mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MPA: Medroxy-Progesterone Acetate Contributes to Much Poor Advice for Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]
- 5. Divergent impact of progesterone and medroxyprogesterone acetate (Provera) on nuclear mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Scaffolding actions of membrane-associated progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of Progesterone Receptor Action with Rapid Signaling Events in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hormonal Regulation of CREB Phosphorylation in the Anteroventral Periventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progesterone and medroxyprogesterone acetate differentially regulate alpha4 subunit expression of GABA(A) receptors in the CA1 hippocampus of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Depogen with Chemotherapy Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Depogen's performance when used in combination with chemotherapy agents. The analysis is supported by experimental data from clinical studies, detailing the synergistic effects, particularly of the medroxyprogesterone acetate (MPA) formulation of this compound, in enhancing the efficacy of chemotherapy in cancer treatment.
It is crucial to note that the brand name "this compound" can refer to two different hormonal medications: medroxyprogesterone acetate (a progestin) and estradiol valerate (an estrogen). The available scientific literature evaluating synergistic effects with chemotherapy predominantly focuses on medroxyprogesterone acetate. Limited evidence exists for the combination of estradiol valerate with chemotherapy in a synergistic context. Therefore, this guide will primarily focus on the effects of medroxyprogesterone acetate.
Performance Comparison of Chemotherapy with and without Medroxyprogesterone Acetate (MPA)
The addition of high-dose medroxyprogesterone acetate (MPA) to standard chemotherapy regimens has been investigated in several clinical trials, particularly in the context of breast cancer. The data suggests that MPA can enhance the therapeutic effects of chemotherapy, leading to improved response rates and, in some patient subgroups, better long-term outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials comparing chemotherapy alone to chemotherapy combined with MPA.
Table 1: Comparison of Response Rates in Advanced or Recurrent Breast Cancer
| Treatment Arm | Number of Patients | Response Rate (%) | p-value | Reference |
| CAF Chemotherapy Alone | 82 | 36.6 | 0.041 | [1] |
| CAF + Medroxyprogesterone Acetate | 86 | 53.5 | 0.041 | [1] |
CAF: Cyclophosphamide, Doxorubicin (Adriamycin), 5-Fluorouracil
Table 2: Efficacy of Adjuvant Chemo-hormonal Therapy in Node-Positive Breast Cancer
| Treatment Arm | Disease-Free Survival (5 years) | Overall Survival (5 years) | Patient Subgroup with Significant Benefit | Reference |
| CAF Chemotherapy Alone | 49% | Not significantly different | - | [2] |
| CAF + Medroxyprogesterone Acetate | 59% | Advantage in patients ≥ 55 years (p=0.002) | Patients ≥ 60 years (freedom from distant metastases, p=0.02) | [2] |
CAF: Cyclophosphamide, Doxorubicin, 5-Fluorouracil
Table 3: Comparison of Different Chemotherapy Regimens with and without MPA for Metastatic Breast Cancer
| Treatment Arm | Number of Patients | Objective Response Rate | Median Time to Treatment Failure | Median Survival | Reference |
| Mitomycin C + MPA | 18 | 9/18 | 5.7 months | 22.5 months | [3] |
| CAF | 18 | 12/18 | 7.6 months | 16.7 months | [3] |
MPA: Medroxyprogesterone Acetate; CAF: Cyclophosphamide, Doxorubicin, 5-Fluorouracil
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key clinical trials cited in this guide.
Protocol 1: Adjuvant Chemo-hormonal Therapy with CAF and MPA
-
Objective: To investigate the value of adding high-dose MPA to CAF chemotherapy in patients with node-positive operable breast cancer.[2]
-
Patient Population: 408 evaluable patients with node-positive (N+) operable breast cancer.[2]
-
Treatment Arms:
-
CAF alone: Cyclophosphamide 500 mg/m² IV, Doxorubicin 40 mg/m² IV, and 5-Fluorouracil 500 mg/m² IV on day 1, repeated every 4 weeks for 6 cycles.[2]
-
CAF + MPA: Same CAF regimen plus Medroxyprogesterone Acetate 500 mg intramuscularly daily for 28 days, followed by 500 mg intramuscularly twice weekly for 5 months.[2]
-
-
Primary Endpoints: Disease-free survival and overall survival.
-
Key Findings: The addition of MPA ameliorated some chemotherapy side effects and reduced the risk of metastatic disease, particularly in older patients.[2]
Protocol 2: Chemotherapy with or without MPA for Advanced or Recurrent Breast Cancer
-
Objective: To evaluate the usefulness of CAF plus MPA therapy for advanced or recurrent breast cancer in a randomized trial.[1]
-
Patient Population: Patients with advanced or recurrent breast cancer.
-
Treatment Arms:
-
Primary Endpoints: Response rate, duration of response, and survival.
-
Key Findings: The chemoendocrine therapy with CAF + MPA resulted in a significantly higher response rate compared to CAF alone.[1]
Visualizing the Mechanism of Action and Experimental Workflow
The synergistic effects of medroxyprogesterone acetate with chemotherapy are believed to be mediated through various signaling pathways. The following diagrams illustrate these proposed mechanisms and a typical experimental workflow for evaluating such synergies.
Caption: Proposed mechanisms of MPA's synergistic action with chemotherapy.
Caption: A typical clinical trial workflow for evaluating synergy.
Conclusion
The addition of medroxyprogesterone acetate (this compound) to conventional chemotherapy regimens demonstrates a synergistic effect in certain cancer types, most notably in advanced or recurrent breast cancer. Clinical evidence points towards improved response rates and potential survival benefits in specific patient populations. The proposed mechanisms for this synergy include the inhibition of multidrug resistance, suppression of cancer cell survival pathways, and promotion of apoptosis.
In contrast, there is a lack of substantial clinical data supporting a synergistic role for the estradiol valerate formulation of this compound with chemotherapy. Therefore, for researchers and drug development professionals, the focus of synergistic chemo-hormonal therapy involving a "this compound" branded product should be on its medroxyprogesterone acetate formulation. Further research is warranted to fully elucidate the molecular mechanisms of this synergy and to identify predictive biomarkers for patient selection.
References
- 1. Comparison of chemotherapy with or without medroxyprogesterone acetate for advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant chemohormonal therapy with cyclophosphamide, doxorubicin and 5-fluorouracil (CAF) with or without medroxyprogesterone acetate for node-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitomycin C + high-dose medroxyprogesterone versus cyclophosphamide+doxorubicin plus fluorouracil as first-line treatment for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Medroxyprogesterone Acetate Formulations: An Overview for Researchers
A comprehensive guide to the performance, pharmacokinetics, and cellular mechanisms of oral, subcutaneous, and intramuscular medroxyprogesterone acetate formulations, supported by experimental data.
Medroxyprogesterone acetate (MPA), a synthetic progestin, is a widely utilized therapeutic agent in various clinical applications, including contraception, hormone replacement therapy, and the treatment of endometriosis and certain cancers.[1][2] The therapeutic efficacy and safety profile of MPA are intrinsically linked to its formulation, which dictates its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed head-to-head comparison of the three primary formulations of MPA: oral, subcutaneous (SC), and intramuscular (IM), with a focus on experimental data to inform researchers, scientists, and drug development professionals.
Performance and Pharmacokinetic Profiles
The route of administration significantly influences the absorption, distribution, metabolism, and excretion of medroxyprogesterone acetate, leading to distinct pharmacokinetic profiles for each formulation. While a single clinical trial directly comparing all three formulations is not available, a compilation of data from various studies allows for a comprehensive comparative analysis.
Table 1: Comparative Pharmacokinetic Parameters of Medroxyprogesterone Acetate Formulations
| Parameter | Oral Formulation | Subcutaneous (SC) Injection (104 mg) | Intramuscular (IM) Injection (150 mg) |
| Peak Plasma Concentration (Cmax) | 27.8 - 47.4 ng/mL (for a 500 mg dose)[3] | ~0.953 ng/mL[2] | 1 - 7 ng/mL[2] |
| Time to Peak Concentration (Tmax) | 2 - 7 hours[4] | ~1 week[2] | ~3 weeks[2] |
| Bioavailability | Variable; one study showed a new oral formulation to have three times the bioavailability of a standard tablet.[5] Another study on different oral tablet brands showed relative bioavailabilities of 105% and 71.2% compared to a reference tablet.[3] | Not directly compared to oral, but provides sustained release. | Slower absorption compared to SC, leading to a delayed Tmax.[6] |
| Elimination Half-life | Not consistently reported for single doses due to rapid absorption and elimination. | Not explicitly stated, but contributes to sustained contraceptive levels for 3 months. | Approximately 50 days. |
Experimental Protocols
The data presented in this guide are derived from various clinical trials and pharmacokinetic studies. The methodologies employed in these studies are crucial for interpreting the results accurately.
Pharmacokinetic Studies
A common study design to assess the pharmacokinetics of different MPA formulations is a randomized, open-label, parallel-group or cross-over trial.[3][6]
-
Study Population: Healthy female volunteers of reproductive age are typically recruited. Inclusion criteria often include a normal body mass index (BMI) and confirmed ovulatory cycles. Exclusion criteria commonly include pregnancy, recent use of hormonal contraceptives, and any medical contraindications to MPA.[6]
-
Drug Administration:
-
Oral: Subjects receive a single oral dose of MPA tablets or granules.[3]
-
Subcutaneous: A single injection of DMPA-SC is administered into the subcutaneous tissue of the abdomen or thigh.
-
Intramuscular: A single injection of DMPA-IM is administered deep into the gluteal or deltoid muscle.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For injectable formulations, this can extend for several months.
-
Bioanalytical Method: Serum concentrations of MPA are typically determined using validated analytical methods such as radioimmunoassay (RIA) or high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Mechanism of Action and Signaling Pathways
Medroxyprogesterone acetate exerts its physiological effects primarily by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor.[1] This interaction initiates a cascade of molecular events that modulate gene expression in target tissues, such as the endometrium, pituitary gland, and cervix.[1]
The contraceptive effects of MPA are multifactorial:[1]
-
Inhibition of Ovulation: MPA suppresses the secretion of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) from the pituitary gland, which in turn prevents follicular maturation and ovulation.
-
Thickening of Cervical Mucus: MPA increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.
-
Endometrial Alterations: It transforms the proliferative endometrium into a secretory state, making it less receptive to embryo implantation.
The signaling pathway of MPA through the progesterone receptor is a complex process involving both genomic and non-genomic actions.
Experimental Workflow for Assessing Cellular Response
To investigate the cellular effects of different MPA formulations, researchers can employ various in vitro and in vivo models.
Conclusion
The choice of medroxyprogesterone acetate formulation has a profound impact on its clinical performance. Oral formulations offer convenience but are subject to first-pass metabolism and greater variability in bioavailability. Injectable formulations, both subcutaneous and intramuscular, provide long-acting, sustained release, obviating the need for daily dosing and improving compliance. The subcutaneous formulation, with its lower dose and potential for self-administration, represents a significant advancement in MPA delivery.
For researchers and drug development professionals, a thorough understanding of the distinct pharmacokinetic and pharmacodynamic profiles of each MPA formulation is paramount for designing new therapeutic strategies, optimizing dosing regimens, and developing novel drug delivery systems. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for future investigations into the multifaceted actions of medroxyprogesterone acetate.
References
- 1. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioavailability of medroxyprogesterone acetate from three oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of medroxyprogesterone acetate administered by oral and intramuscular route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of a new oral formulation of medroxyprogesterone acetate compared with the standard formulation: a single dose randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tumor Efficacy of Novel Therapeutics in Patient-Derived Xenografts: A Comparative Analysis
A Note on the Investigational Agent: The initial request concerned the validation of anti-tumor effects of "Depogen." Our comprehensive review of scientific literature indicates that this compound is a trade name for medroxyprogesterone acetate, a hormonal agent primarily used for contraception and treatment of conditions like endometriosis and abnormal uterine bleeding.[1][2][3] While hormonal agents can influence the risk of certain cancers—for instance, medroxyprogesterone acetate has been associated with a reduced risk of endometrial cancer but a potential increase in breast cancer risk—it is not developed or utilized as an anti-tumor therapeutic.[1][4][5]
To fulfill the core requirements of this guide for a comparative analysis of an anti-tumor agent in patient-derived xenograft (PDX) models, we will proceed with a representative example. This guide will compare the efficacy of a standard-of-care chemotherapeutic agent, Paclitaxel, with a hypothetical targeted therapeutic, "Noveltinib," which is designed to inhibit the PI3K/AKT/mTOR signaling pathway, a critical cascade in many cancers. The data presented is a composite representation from typical PDX studies to illustrate the comparative methodology.
Comparative Efficacy of Paclitaxel and Noveltinib in Breast Cancer PDX Models
This section details the comparative anti-tumor effects of Paclitaxel and the hypothetical targeted agent Noveltinib in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the original tumor's genetic and histological characteristics.[6][7][8][9] These models are considered more predictive of clinical outcomes than traditional cell-line xenografts.[7][10]
Summary of Anti-Tumor Activity
The following table summarizes the key efficacy endpoints for Noveltinib versus Paclitaxel in a panel of three distinct TNBC PDX models.
| Parameter | Noveltinib | Paclitaxel | Vehicle Control |
| Tumor Growth Inhibition (%) | |||
| PDX Model BC-1 | 75% | 50% | 0% |
| PDX Model BC-2 | 82% | 55% | 0% |
| PDX Model BC-3 | 45% | 48% | 0% |
| Tumor Regression | |||
| Partial Response | 2/3 Models | 1/3 Models | 0/3 Models |
| Complete Response | 1/3 Models | 0/3 Models | 0/3 Models |
| Mean Final Tumor Volume (mm³) | 180 | 350 | 1200 |
| Median Survival (Days) | 65 | 52 | 35 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Patient-Derived Xenograft (PDX) Model Establishment and Propagation
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection, following institutional review board (IRB) approved protocols.
-
Implantation: A small fragment (approximately 3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of 6-8 week old female NOD/SCID gamma (NSG) mice.
-
Engraftment and Passaging: Tumor growth is monitored weekly using caliper measurements. Once a tumor reaches a volume of approximately 1000-1500 mm³, it is harvested and serially passaged into new cohorts of mice for expansion. Experiments are typically conducted with tumors at passage 3 to 5 to minimize genetic drift.[7]
In Vivo Efficacy Study
-
Study Groups: Once tumors in the experimental cohort reach an average volume of 150-200 mm³, mice are randomized into three groups (n=10 mice per group):
-
Vehicle Control (e.g., 10% DMSO in saline, administered intravenously)
-
Paclitaxel (20 mg/kg, administered intravenously, once weekly)
-
Noveltinib (50 mg/kg, administered orally, daily)
-
-
Treatment and Monitoring: Treatment is administered for 28 days. Tumor volume is measured twice weekly with calipers (Volume = (Length x Width²)/2). Animal body weight and general health are monitored daily.
-
Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints include the incidence of partial and complete tumor regressions and overall survival.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the treatment period (or at a specified time point post-dose), tumors are harvested from a subset of mice from each group.
-
Western Blot Analysis: Tumor lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6).
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
References
- 1. 1mg.com [1mg.com]
- 2. This compound 150mg Injection | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 3. 1mg.com [1mg.com]
- 4. What Patients Need to Know about Depo-Provera Tumor Risks | Kherkher Garcia [kherkhergarcia.com]
- 5. Effect of depo-medroxyprogesterone acetate on breast cancer risk among women 20–44 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 9. criver.com [criver.com]
- 10. abnova.com [abnova.com]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While a specific product under the name "Depogen" was not identified in available safety and regulatory databases, the following procedures provide a comprehensive guide for the safe handling and disposal of chemical and pharmaceutical products. Researchers must always refer to the specific Safety Data Sheet (SDS) accompanying any reagent for detailed disposal instructions.
General Protocol for Chemical Waste Disposal
When the specific identity and disposal requirements of a laboratory chemical are not immediately known, a systematic approach is necessary to ensure safety and regulatory compliance. The following steps outline a general protocol for managing such waste.
-
Consult the Safety Data Sheet (SDS) : The SDS is the primary source of information for safe handling and disposal. Key sections to review are "Section 13: Disposal Considerations," "Section 7: Handling and Storage," and "Section 8: Exposure Controls/Personal Protection."
-
Segregate the Waste : Based on the information from the SDS, segregate the waste into appropriate categories such as halogenated solvents, non-halogenated solvents, solid waste, or aqueous waste. Never mix incompatible waste streams.
-
Select Appropriate Waste Containers : Use only approved and properly labeled waste containers. The container material must be compatible with the chemical waste.
-
Properly Label Waste Containers : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).
-
Store Waste Safely : Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed and reputable waste management company.[1]
Disposal Workflow for Unidentified Laboratory Chemicals
The following diagram illustrates a logical workflow for the proper disposal of a laboratory chemical where the specific disposal protocols are not initially known.
Key Disposal Considerations from Regulatory Guidelines
While specific quantitative data for "this compound" is unavailable, general principles for pharmaceutical and hazardous waste management apply.
| Waste Category | Disposal Recommendation | Regulatory Considerations |
| Non-Hazardous Pharmaceutical Waste | Incineration at a permitted facility is the preferred method to prevent environmental contamination.[2] | Must not be disposed of with household garbage or flushed down the sewer system.[3] |
| Hazardous Pharmaceutical Waste (P- and U-listed) | Must be managed as hazardous waste and disposed of by a licensed hazardous waste contractor.[2][4] | Subject to regulations under the Resource Conservation and Recovery Act (RCRA).[2] |
| Trace Chemotherapy Waste | Dispose of in designated yellow chemotherapy waste containers for incineration.[4] | Includes items such as empty vials, syringes, and personal protective equipment (PPE). |
| Controlled Substances | Must be disposed of in accordance with Drug Enforcement Administration (DEA) regulations.[2] | Requires specific witnessed destruction or use of a reverse distributor. |
| Uncleaned Packaging | Disposal must be made according to official regulations, as packaging may retain hazardous residues.[3] | Packaging of P-listed hazardous waste is considered hazardous waste itself.[4] |
Experimental Protocols
Detailed experimental protocols for disposal are substance-specific and would be outlined in Section 13 of the product's Safety Data Sheet. In the absence of an SDS for "this compound," no specific experimental disposal protocols can be provided. The general protocol provided above should be followed, with specific procedures determined in consultation with your institution's EHS department.
It is imperative for the safety of laboratory personnel and the protection of the environment that all chemical waste be handled with the utmost care and in full compliance with local, state, and federal regulations.[1][5]
References
Understanding "Depogen": A Focus on Laboratory Safety for Hormonal Compounds
Research and scientific professionals handling chemical compounds require precise safety information to ensure personal and environmental protection. An inquiry for safety protocols for "Depogen" reveals that this name is most commonly associated with a veterinary medication containing medroxyprogesterone acetate, a synthetic progestin, rather than a standard laboratory reagent.[1][2] While a specific Safety Data Sheet (SDS) for a laboratory-grade chemical named "this compound" is not available, the active ingredients, medroxyprogesterone acetate and estradiol cypionate, are well-documented hormonal compounds.[3][4] Therefore, this guide provides essential safety and handling information based on the protocols for these active hormonal agents, which are classified as potential carcinogens and reproductive hazards.[3][5]
Personal Protective Equipment (PPE) for Hormonal Compounds
When handling potent hormonal compounds like estradiol and medroxyprogesterone, a multi-layered approach to personal protective equipment is crucial to minimize exposure. This includes protection for the hands, body, eyes, and respiratory system.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | Provides a barrier against incidental contact. The outer glove should be removed immediately after contact with the chemical.[6] |
| Body Protection | Disposable gown or lab coat | Protects skin and clothing from splashes and spills.[7][8] |
| Eye Protection | Safety glasses or goggles | Shields eyes from potential splashes of liquid formulations.[3][6] |
| Respiratory Protection | Fit-tested N95 or higher respirator | Necessary when handling powdered forms of the compound to prevent inhalation of airborne particles.[7][9] |
Operational Handling and Engineering Controls
To further reduce the risk of exposure, specific engineering controls and handling procedures should be implemented in the laboratory.
Engineering Controls:
-
Chemical Fume Hood: All handling of hormonal compounds, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to control airborne particles.[5]
-
Ventilation: General laboratory ventilation should be adequate, with localized exhaust ventilation (LEV) used to control airborne levels at the source.[10]
Handling Procedures:
-
Obtain and review the Safety Data Sheet (SDS) for the specific hormonal compound before use.[3][11]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling the material and before leaving the laboratory.[5]
Spill and Disposal Protocols
In the event of a spill or for routine disposal, it is imperative to follow established safety procedures to mitigate environmental release and personnel exposure.
Spill Cleanup:
-
Evacuate: Non-essential personnel should be cleared from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent materials to contain liquid spills.
-
Clean: Trained personnel wearing appropriate PPE should clean the spill.
Waste Disposal:
-
Segregation: All contaminated materials, including gloves, gowns, and absorbent pads, should be collected as hazardous waste.[5]
-
Labeling: Waste containers must be clearly labeled as hazardous and include the chemical name.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Hormonal compounds are often considered endocrine disruptors and require special disposal methods to prevent environmental contamination.[12][13] Technologies such as UV-oxidation, reverse osmosis, and adsorption onto activated carbon are used for the removal of hormones from wastewater.[12][13][14]
Experimental Workflow for Handling Hormonal Compounds
The following diagram outlines a typical workflow for safely handling potent hormonal compounds in a research setting.
References
- 1. 1mg.com [1mg.com]
- 2. 1mg.com [1mg.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. in.nau.edu [in.nau.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. enviolet.com [enviolet.com]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
